(1-(3-Methoxyphenyl)cyclobutyl)methanamine
Description
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Properties
IUPAC Name |
[1-(3-methoxyphenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFPFSPWRRXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651742 | |
| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92902-95-9 | |
| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-(3-Methoxyphenyl)cyclobutyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Predicted
This technical guide provides a comprehensive overview of the chemical properties of (1-(3-Methoxyphenyl)cyclobutyl)methanamine. It is important to note that while this compound is commercially available, there is a notable absence of published experimental data in the peer-reviewed scientific literature. Consequently, this document serves as a scientifically grounded resource that combines established chemical principles with data from analogous structures to predict its physicochemical properties, spectroscopic signatures, and potential synthetic routes. This approach is designed to empower researchers and drug development professionals with a robust starting point for their investigations, while clearly delineating between established facts and scientifically informed predictions.
Nomenclature and Structural Elucidation
This compound is a primary amine featuring a cyclobutane ring substituted at the 1-position with both a 3-methoxyphenyl group and a methylamine group.
-
IUPAC Name: this compound
-
CAS Number: 92902-95-9
-
Molecular Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol
-
Canonical SMILES: COC1=CC=CC(=C1)C2(CCC2)CN
Physicochemical Properties: A Blend of Knowns and Predictions
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| Molecular Weight | 191.27 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted logP | 2.1 | Computed by XLogP3 3.0[1] |
| Predicted pKa (basic) | ~9.5 - 10.5 | Based on analogous primary amines |
| Solubility | Not available | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. |
Synthesis and Purification: A Proposed Pathway
While a specific, validated synthesis protocol for this compound is not publicly available, a plausible and efficient synthetic route can be devised based on established organometallic and reduction chemistries.
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process starting from commercially available 3-bromoanisole and cyclobutanecarbonitrile.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Causality Behind Experimental Choices: The choice of a Grignard reaction is based on its reliability in forming carbon-carbon bonds by attacking a nitrile. The subsequent reduction of the nitrile to a primary amine is a standard and high-yielding transformation, with lithium aluminum hydride (LAH) being a powerful and common reagent for this purpose.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is used.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel to the magnesium turnings. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of cyclobutanecarbonitrile in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrile intermediate.
Step 2: Reduction to this compound
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere is used.
-
Reduction: A suspension of lithium aluminum hydride (LAH) in anhydrous THF is prepared in the flask and cooled to 0 °C. The crude 1-(3-methoxyphenyl)cyclobutanecarbonitrile, dissolved in anhydrous THF, is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.
-
Work-up (Fieser work-up): The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine.
Purification Protocol
Self-Validating System: The purity of the final product is critical. The proposed purification by column chromatography includes the use of a tertiary amine modifier to prevent protonation of the product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation. The success of the purification can be monitored by thin-layer chromatography (TLC).
-
Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is suitable. To improve the separation and recovery of the amine, the eluent should be modified with a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), to neutralize the acidic sites on the silica gel.[2][3]
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Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the pre-equilibrated silica gel column. The fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Analytical Characterization: Predicted Spectroscopic Data
The following section details the predicted spectroscopic data for this compound, based on the analysis of its structural features and comparison with analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, cyclobutane, and aminomethyl protons.
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Aromatic Protons (Ar-H): Signals in the range of δ 6.7-7.3 ppm. The substitution pattern on the phenyl ring will result in a complex multiplet.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet around δ 2.5-3.0 ppm. The hydrogens on carbons directly bonded to an amine typically appear in this region.[4][5][6]
-
Cyclobutane Protons (-CH₂-): A series of complex multiplets in the range of δ 1.6-2.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 0.5-5.0 ppm) and may exchange with D₂O.[4][5][6]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
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Quaternary Cyclobutane Carbon (C-Ar): A signal in the range of δ 40-50 ppm.
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Aminomethyl Carbon (-CH₂NH₂): A signal in the range of δ 40-50 ppm.
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Cyclobutane Carbons (-CH₂-): Signals in the range of δ 15-35 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the primary amine, aromatic ring, and ether functional groups.
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N-H Stretch (Primary Amine): Two bands in the region of 3400-3250 cm⁻¹.[5][6][7][8]
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
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N-H Bend (Primary Amine): A band in the region of 1650-1580 cm⁻¹.[7]
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C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.
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C-O Stretch (Aryl Ether): A strong band in the region of 1250-1020 cm⁻¹.
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C-N Stretch (Aliphatic Amine): A band in the region of 1250–1020 cm⁻¹.[7]
Mass Spectrometry (MS) (Predicted)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for the analysis of this compound. The fragmentation pattern of protonated benzylamines under collision-induced dissociation typically involves the loss of ammonia.[9][10][11][12][13]
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Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak corresponding to the molecular weight (191.27) or the protonated molecule (192.28).
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Major Fragmentation Pathways:
-
Loss of the aminomethyl group (-CH₂NH₂) to form a stable benzylic carbocation.
-
Alpha-cleavage, which is characteristic of alkylamines, involving the breaking of the C-C bond nearest to the nitrogen atom.[6]
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Fragmentation of the cyclobutane ring.
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Potential Pharmacological Relevance and Future Directions
The structural motifs present in this compound, namely the methoxyphenyl and cyclobutylamine moieties, are found in various biologically active compounds.
-
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group have been reported to exhibit a wide range of pharmacological activities, including antioxidant and anticancer properties.[14] For instance, N-(4-methoxyphenyl)pentanamide has shown anthelmintic activity with lower toxicity than the parent drug albendazole.[15] Other methoxyphenyl derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, which is implicated in atherosclerosis.[16]
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Cyclobutane in Drug Discovery: The cyclobutane ring is an attractive scaffold in medicinal chemistry as it introduces three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity of drug candidates.[2]
The combination of these structural features in this compound makes it an interesting candidate for screening in various biological assays, particularly in the areas of neuropharmacology, oncology, and infectious diseases. Further research is warranted to synthesize and characterize this compound fully and to explore its potential therapeutic applications.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.[17][18][19]
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of the chemical properties of this compound. By leveraging established chemical principles and data from analogous compounds, we have outlined a plausible synthetic route, proposed purification protocols, and predicted its key analytical characteristics. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to embark on further investigation of this intriguing molecule with a solid scientific foundation. The validation of the predicted properties through experimental work will be a crucial next step in fully elucidating the chemical and biological profile of this compound.
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Gapeev, A., & Chen, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]
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Flammang, R., et al. (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
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Gapeev, A., & Chen, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to (1-(3-Methoxyphenyl)cyclobutyl)methanamine (CAS 92902-95-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a primary amine featuring a unique combination of a methoxyphenyl group and a cyclobutane ring. This structure presents it as a valuable building block in medicinal chemistry and drug discovery, potentially offering novel conformational constraints and metabolic profiles. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, expected analytical characteristics, and a discussion of its potential applications in the development of new therapeutic agents. The information herein is synthesized from established chemical principles and data from structurally related analogs, providing a robust framework for researchers entering this area of chemical space.
Introduction and Chemical Profile
This compound, with CAS number 92902-95-9, is a carbocyclic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1] The molecule's structure, featuring a 1,1-disubstituted cyclobutane ring, is of particular interest in modern medicinal chemistry. The cyclobutane scaffold imparts a degree of conformational rigidity that is distinct from more flexible acyclic or larger ring systems. This can be advantageous in drug design for optimizing ligand-receptor interactions. The 3-methoxyphenyl moiety is a common feature in many biologically active compounds, often involved in hydrophobic and electronic interactions with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 92902-95-9 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | COC1=CC=CC(=C1)C1(CCC1)CN | [2] |
| Appearance | Predicted: Colorless to pale yellow oil | |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthetic Pathways and Methodologies
The most direct and industrially scalable synthesis of this compound involves the reduction of its nitrile precursor, 1-(3-methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-15-5).[2][3] This precursor is commercially available, making the final amine product readily accessible. Two primary, high-yielding methods for this transformation are the use of a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.
Synthesis Workflow Overview
Caption: Synthetic routes to the target amine from its nitrile precursor.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is a classic and highly effective way to reduce nitriles to primary amines. The mechanism involves the nucleophilic attack of hydride ions from LiAlH₄ on the electrophilic carbon of the nitrile group.[4][5]
Experimental Protocol:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (2.0 equivalents) at 0 °C (ice bath).
-
Substrate Addition: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is cautiously cooled to 0 °C and quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.
-
Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings due to safety and cost considerations. Raney Nickel is a common catalyst for this transformation.[6][7][8] The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[7]
Experimental Protocol:
-
Setup: A pressure-resistant hydrogenation vessel (e.g., a Parr shaker) is charged with 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) and a solvent such as ethanol or methanol, saturated with ammonia.
-
Catalyst Addition: A catalytic amount of Raney Nickel (typically 5-10% by weight, as a slurry in the solvent) is carefully added to the reaction mixture under an inert atmosphere.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is then agitated at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.
-
Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be kept wet and handled with care.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amine.
-
Purification: Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt, which can be recrystallized.
Analytical Characterization (Expected Profile)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (t, 1H, Ar-H), δ ~6.7-6.9 (m, 3H, Ar-H), δ 3.8 (s, 3H, -OCH₃), δ 2.8-3.0 (s, 2H, -CH₂NH₂), δ 2.0-2.4 (m, 4H, cyclobutane-H), δ 1.8-2.0 (m, 2H, cyclobutane-H), δ 1.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (Ar-C-O), δ ~145-150 (Ar-C), δ ~129 (Ar-CH), δ ~120 (Ar-CH), δ ~115 (Ar-CH), δ ~112 (Ar-CH), δ 55.2 (-OCH₃), δ ~50 (-CH₂NH₂), δ ~45 (quaternary C), δ ~32 (cyclobutane-CH₂), δ ~18 (cyclobutane-CH₂) |
| FT-IR (neat) | 3300-3400 cm⁻¹ (N-H stretch, primary amine), 2850-3000 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, aryl ether), ~1040 cm⁻¹ (C-N stretch) |
| Mass Spec. (EI) | M⁺ at m/z = 191. Expected fragments: m/z = 174 (M-NH₃), m/z = 162 (M-CH₂NH), m/z = 134, m/z = 121 |
Potential Applications in Drug Discovery
The structural motifs within this compound suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents. While no specific biological activity has been reported for this exact compound, its components are present in various known bioactive molecules.
Central Nervous System (CNS) Agents
The methoxyphenyl group is a common feature in many CNS-active compounds, including antidepressants, antipsychotics, and analgesics. The primary amine can serve as a key pharmacophoric feature for interacting with aminergic G-protein coupled receptors (GPCRs) or transporters. The cyclobutane ring provides a conformationally constrained linker that can be used to orient the pharmacophoric groups in a specific three-dimensional arrangement, potentially leading to enhanced selectivity and potency for targets such as serotonin, dopamine, or norepinephrine receptors.
Enzyme Inhibitors
The aminomethyl group can be further functionalized to generate derivatives that target the active sites of various enzymes. For instance, it could serve as a building block for the synthesis of novel protease or kinase inhibitors, where the cyclobutane scaffold would position the interacting moieties in a defined geometry.
Logical Relationship of Structural Features to Potential Activity
Caption: Relationship between molecular features and potential therapeutic applications.
Conclusion
This compound represents a readily accessible and synthetically versatile building block for drug discovery and development. Its unique combination of a conformationally restricted cyclobutane ring and a biologically relevant methoxyphenyl moiety makes it an attractive starting point for the design of novel CNS agents, enzyme inhibitors, and other therapeutic candidates. The synthetic protocols and predicted analytical data provided in this guide offer a solid foundation for researchers to incorporate this compound into their research programs, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutics.
References
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The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]
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synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
An In-depth Technical Guide to the Synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Introduction
Substituted cyclobutane motifs are of significant interest in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to more traditional, flexible alkyl chains or flat aromatic rings, often serving as valuable bioisosteres that can improve metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The target molecule of this guide, this compound, is a prime example of such a scaffold, combining the cyclobutane core with an aminomethyl group for further functionalization and a methoxyphenyl moiety common in pharmacologically active compounds.
This guide provides a comprehensive overview of a robust and logical synthetic strategy for preparing this compound. The narrative is structured around a two-stage process: first, the construction of the core cyclobutane structure to form the key intermediate, 1-(3-methoxyphenyl)cyclobutanecarbonitrile; and second, the definitive reduction of the nitrile to the target primary amine. For each stage, we will not only detail the experimental protocols but also elucidate the underlying chemical principles and the rationale behind the selection of specific reagents and conditions, reflecting field-proven insights for successful execution.
Retrosynthetic Analysis
A logical approach to any synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into progressively simpler precursors, revealing a clear and strategic pathway from commercially available starting materials. The primary disconnection strategy for this compound targets the aminomethyl group, identifying a functional group interconversion from a nitrile as the most direct route. The nitrile intermediate itself is then disconnected via a cyclization reaction.
Caption: Retrosynthetic pathway for the target amine.
Part I: Synthesis of the Key Intermediate: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
The cornerstone of this synthesis is the formation of the 1-aryl-1-cyanocyclobutane structure. While this intermediate, CAS 74205-15-5, is commercially available from various suppliers[3][4][5], its de novo synthesis is essential for cost-effective scaling and analog generation. The most direct and well-established method for this transformation is the double alkylation of an active methylene compound, in this case, 3-methoxyphenylacetonitrile, with a 1,3-dihalopropane.[6]
Causality and Mechanistic Insight
The success of this reaction hinges on the acidity of the α-proton of 3-methoxyphenylacetonitrile. The adjacent phenyl ring and electron-withdrawing nitrile group stabilize the resulting carbanion through resonance, lowering its pKa sufficiently for deprotonation by a strong, non-nucleophilic base. Sodium amide (NaNH₂) or sodium hydride (NaH) are excellent candidates. The mechanism proceeds in two sequential Sₙ2 steps:
-
First Alkylation: The base abstracts the α-proton to form a nucleophilic carbanion. This carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing the first bromide leaving group.
-
Intramolecular Cyclization: A second equivalent of base abstracts the remaining, now less acidic, α-proton. The resulting nucleophile then undergoes an intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to close the four-membered ring. This step is kinetically favored due to the proximity of the reacting centers.
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Safety Note: This procedure involves strong bases and flammable solvents. It must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous techniques.
-
Reactor Setup: Equip a three-neck, round-bottom flask (oven-dried) with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a dropping funnel.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane via cannula. Suspend the washed NaH in anhydrous Dimethylformamide (DMF).
-
Substrate Addition: Dissolve 3-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature after the addition is complete; evolution of hydrogen gas should be observed.
-
Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm slowly to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 1-(3-methoxyphenyl)cyclobutanecarbonitrile as a pure oil or solid.
Data Presentation: Reagent Table for Part I
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Methoxyphenylacetonitrile | 1.0 | 147.18 | 50 | 7.36 g |
| Sodium Hydride (60%) | 2.2 | 40.00 | 110 | 4.40 g |
| 1,3-Dibromopropane | 1.1 | 201.86 | 55 | 11.10 g (5.7 mL) |
| Anhydrous DMF | - | - | - | ~200 mL |
Part II: Reduction to this compound
The conversion of the nitrile to the primary amine is the final and critical step. This transformation can be achieved through several reliable methods, with catalytic hydrogenation and chemical reduction by lithium aluminum hydride (LiAlH₄) being the most prevalent in both industrial and laboratory settings.[7][8] The choice between them often depends on available equipment, scale, and safety considerations.
Caption: Overall synthetic workflow.
Method A: Catalytic Hydrogenation
This approach is highly efficient, atom-economical, and environmentally benign. The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the product primary amine.[7][8]
Expertise & Causality: The selectivity for the primary amine can be significantly enhanced by specific catalyst choice and reaction conditions. Raney® Nickel is a cost-effective and highly active catalyst for this purpose.[9][10] Conducting the reaction in an alcoholic solvent (e.g., ethanol or methanol) saturated with ammonia is a key strategy. The ammonia competes with the product amine for reaction with the intermediate imine, shifting the equilibrium away from byproduct formation. High hydrogen pressure also favors the direct reduction pathway.
Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times. Hydrogenation should be performed in a dedicated high-pressure reactor (e.g., a Parr apparatus) behind a safety shield.
-
Reactor Charging: To a high-pressure reactor vessel, add 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) dissolved in methanol saturated with ammonia.
-
Catalyst Addition: Carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile, as a slurry in water or ethanol).
-
Reaction Execution: Seal the reactor. Purge the headspace with nitrogen (3x) and then with hydrogen (3x). Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi / ~7 bar).
-
Heating and Agitation: Begin vigorous agitation and heat the reactor to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake from the ballast tank.
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite® pad containing the catalyst to dry out. Keep it wet with solvent and dispose of it according to safety protocols for pyrophoric materials.
-
Concentrate the filtrate in vacuo to remove the solvent.
-
The resulting crude amine can be purified by distillation under high vacuum or by crystallization after salt formation (e.g., with HCl).
-
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is an exceptionally powerful reducing agent and provides a reliable, high-yielding method for the complete reduction of nitriles to primary amines on a laboratory scale.[7]
Expertise & Causality: The reaction proceeds via the nucleophilic addition of hydride (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This occurs twice, leading to a nitrogen-aluminum complex. The key to a successful and safe reaction is maintaining strictly anhydrous conditions, as LiAlH₄ reacts violently with water, and ensuring a controlled workup to quench excess reagent and hydrolyze the intermediate complex to liberate the amine.
Caption: Simplified mechanism of nitrile reduction.
Safety Note: LiAlH₄ is a highly reactive, water-sensitive solid. All glassware must be thoroughly oven-dried, and the reaction must be run under a dry, inert atmosphere.
-
Reactor Setup: Equip an oven-dried, three-neck, round-bottom flask with a magnetic stirrer, an inert gas inlet, and a dropping funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
EXTREME CAUTION: Quench the reaction by the very slow, sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).
-
'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
'3X' mL of water.
-
-
This procedure should produce a granular, white precipitate of aluminum salts that is easily filtered.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target amine, this compound. The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation if necessary.
Data Presentation: Comparison of Reduction Methods
| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction |
| Primary Reagent | H₂ gas, Raney® Nickel | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol/Ammonia | Anhydrous Diethyl Ether or THF |
| Temperature | 40-50 °C | 0 °C to Reflux (~35-66 °C) |
| Pressure | High Pressure (~100 psi) | Atmospheric Pressure |
| Typical Yield | Good to Excellent (75-95%) | Excellent (>90%) |
| Key Advantage | Scalable, "Green" Chemistry | High Yield, Standard Lab Equipment |
| Key Challenge | Selectivity, Specialized Equipment | Strict Anhydrous Conditions, Safety |
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Nitrile Reduction - Wikipedia. Wikipedia. [Link]
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Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). [Link]
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Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
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Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
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Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]
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Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]
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Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. [Link]
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Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
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Synthesis of cyclobutyl amine 8. ResearchGate. [Link]
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(1-(3-Methoxyphenyl)cyclobutyl)methanamine mechanism of action
An In-Depth Technical Guide to the Presumed Mechanism of Action of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted
In the landscape of novel psychoactive substances and research chemicals, it is not uncommon to encounter compounds with limited to no formal pharmacological data. This compound is one such entity. This guide, therefore, deviates from a conventional monograph. In the absence of direct empirical studies on this specific molecule, we will employ a robust, scientifically-grounded approach rooted in structure-activity relationships (SAR). By meticulously analyzing its structural congeners, primarily the well-characterized arylcyclohexylamines like 3-MeO-PCP and 3-MeO-PCMo, we can construct a compelling and, most importantly, a testable hypothesis regarding its mechanism of action. This document is designed not as a final word, but as a strategic starting point for rigorous scientific investigation.
Structural Analysis and Analog-Based Inferences
This compound is an arylcycloalkylamine. Its core structure consists of a cyclobutyl ring substituted at the 1-position with both a 3-methoxyphenyl group and a methanamine group. This chemical architecture places it in the vicinity of dissociative anesthetics like phencyclidine (PCP) and ketamine.
The most pertinent analogs for our analysis are those sharing the 3-methoxyphenyl moiety, which has been shown to be a key determinant of activity in related compounds. Specifically, we will draw comparisons with 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine) and 3-MeO-PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine).
Key Structural Differences and Their Potential Implications:
-
Cycloalkyl Ring: The target compound possesses a cyclobutyl ring, whereas 3-MeO-PCP and 3-MeO-PCMo have a larger cyclohexyl ring. Ring size can influence the spatial orientation of the aryl and amine groups, which is critical for receptor binding. This variation may alter binding affinity and selectivity.
-
Amine Group: The presence of a primary amine (methanamine) is a significant departure from the tertiary amines incorporated into piperidine (in 3-MeO-PCP) or morpholine (in 3-MeO-PCMo) rings. Primary amines are generally more polar and can engage in different hydrogen bonding interactions with receptor pockets, potentially affecting potency and efficacy. Studies on arylcyclohexylamines have shown that N-alkyl substitutions can decrease potency.[1]
Hypothesized Primary Mechanism of Action: NMDA Receptor Antagonism
The hallmark of arylcyclohexylamines like PCP and ketamine is their action as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] They bind to a site within the receptor's ion channel (often referred to as the PCP site), physically blocking the influx of calcium ions.[4][5] This action disrupts glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory.[5][6] The resulting subjective effects are characterized by dissociation, analgesia, and at higher doses, anesthesia.[3][7]
Given the strong structural resemblance, it is highly probable that This compound acts as an NMDA receptor antagonist.
The 3-methoxy substitution on the phenyl ring is known to confer high affinity for the NMDA receptor, often greater than PCP itself.[8] However, the combination of a smaller cyclobutyl ring and a primary amine makes it difficult to predict the precise potency without experimental data. It is plausible that these modifications could lead to a lower affinity compared to its cyclohexyl-piperidine analog, 3-MeO-PCP.
Visualizing the Primary Target: The NMDA Receptor Signaling Pathway
Caption: Hypothesized polypharmacology of the target compound.
A Framework for Empirical Validation: Experimental Protocols
The following protocols outline a logical progression to empirically determine the mechanism of action of this compound. This framework is designed to be a self-validating system, where each step builds upon the last to create a comprehensive pharmacological profile.
Experiment 1: Receptor Binding Affinity Profile
Objective: To determine the binding affinity (Ki) of the test compound at the hypothesized primary and secondary targets.
Methodology: Radioligand Binding Assays [9][10]
-
Preparation of Membranes: Prepare crude membrane homogenates from rat brain tissue (e.g., forebrain or cortex) or from cell lines expressing the specific human recombinant receptors (e.g., HEK293 cells expressing NMDA or sigma-1 receptors).
-
Assay Setup: For each target, set up a competitive binding assay in a 96-well plate format. Each well will contain:
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature will be specific to each radioligand/receptor pair.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., using a cell harvester). This separates the bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Summary Table:
| Target | Radioligand | Analog: 3-MeO-PCP Ki (nM) [8] | This compound Ki (nM) |
| NMDA Receptor (PCP Site) | [³H]MK-801 | 20 | To be determined |
| Sigma-1 Receptor | -Pentazocine | 42 | To be determined |
| Serotonin Transporter (SERT) | [³H]Citalopram | 216 | To be determined |
Experiment 2: In Vitro Functional Activity
Objective: To determine if the compound acts as an antagonist at the NMDA receptor and to assess its functional activity at any secondary targets identified in Experiment 1.
Methodology: Calcium Flux Assay for NMDA Receptor Function [13][14]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Protocol:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with NMDA receptor co-agonists (e.g., 100 µM glutamate and 10 µM glycine).
-
Record the change in fluorescence, which corresponds to the influx of calcium through the activated NMDA receptor channels.
-
-
Data Analysis: Plot the agonist-stimulated calcium response as a function of the test compound concentration. For an antagonist, you would expect to see a concentration-dependent decrease in the calcium signal. Calculate the IC₅₀ for the functional inhibition.
Experiment 3: Behavioral Pharmacology
Objective: To determine if the compound produces behavioral effects consistent with a dissociative anesthetic in an in vivo model.
Methodology: Prepulse Inhibition (PPI) and Locomotor Activity in Rodents [15]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Prepulse Inhibition (PPI) of Acoustic Startle:
-
Place a rat in a startle chamber.
-
Administer the test compound or vehicle control.
-
Present a series of acoustic stimuli: a loud startling pulse alone, or the pulse preceded by a weaker, non-startling prepulse.
-
Measure the startle response (whole-body flinch).
-
Rationale: Dissociative anesthetics like PCP and ketamine characteristically disrupt PPI, meaning the prepulse fails to inhibit the startle response. This is a robust model of sensorimotor gating deficits relevant to psychosis.
-
-
Locomotor Activity:
-
Place a rat in an open-field arena equipped with infrared beams to track movement.
-
Administer the test compound or vehicle.
-
Record locomotor activity (e.g., distance traveled, rearing behavior) over a set period.
-
Rationale: Dissociative anesthetics typically induce hyperlocomotion at certain doses.
-
-
Data Analysis: Analyze the PPI and locomotor data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to the vehicle control.
Visualizing the Proposed Experimental Workflow
Caption: A logical workflow for the pharmacological evaluation.
Conclusion and Future Directions
This guide posits that this compound is a dissociative compound whose mechanism of action is primarily driven by uncompetitive antagonism of the NMDA receptor . It is further hypothesized to possess a polypharmacological profile with secondary activity at the sigma-1 receptor and the serotonin transporter . The structural modifications—a cyclobutyl ring and a primary amine—are likely to modulate its potency and selectivity relative to known arylcyclohexylamine analogs.
The true pharmacological identity of this compound remains to be defined by empirical data. The experimental framework provided herein offers a clear and robust path for its elucidation. Successful characterization will not only illuminate the properties of this specific molecule but also contribute valuable data to the broader understanding of arylcycloalkylamine structure-activity relationships, aiding in the design of future chemical probes and potential therapeutics.
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Roth, B. L., Gibbons, S., Arunotayanun, W., & Huang, X. P. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]
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An In-depth Technical Guide to the Preclinical Pharmacological Characterization of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Executive Summary
(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a novel psychoactive substance whose pharmacological profile is currently uncharacterized in public-domain literature. Its chemical architecture, featuring a methoxyphenyl group and a cyclobutanamine moiety, suggests potential interactions with central nervous system targets, primarily the monoamine transporters or ionotropic glutamate receptors. This guide presents a comprehensive, scientifically-grounded framework for the preclinical pharmacological evaluation of this compound. We eschew a rigid template in favor of a logical, causality-driven narrative that begins with broad target screening and progressively focuses on detailed mechanistic and functional characterization. This document outlines a complete workflow, from initial in vitro binding and functional assays to preliminary in vivo pharmacokinetic and behavioral assessments, providing field-proven insights and detailed, actionable protocols. All methodologies are supported by citations to authoritative sources, ensuring scientific integrity.
Introduction: Rationale and Strategic Approach
The compound this compound possesses structural motifs common to two distinct classes of centrally active agents. The methoxyphenyl moiety is a well-established pharmacophore in ligands targeting the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1][2]. Conversely, cyclic amine structures, particularly arylcyclohexylamines, are classic non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[3][4]. The absence of published data necessitates a systematic, unbiased approach to elucidate its primary mechanism(s) of action.
Our strategic approach is therefore designed as a decision-tree workflow. An initial broad-spectrum screening will determine the compound's primary target class. Based on these initial findings, the investigation will proceed down a specialized path of increasingly specific functional, behavioral, and pharmacokinetic assays.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 92902-95-9[5]
-
Molecular Formula: C₁₂H₁₇NO
Phase 1: Primary Target Identification and Validation
The foundational step in characterizing any novel compound is to identify its molecular targets with high affinity. Given the structural alerts, a two-pronged screening strategy is proposed, targeting both monoamine transporters and the NMDA receptor.
Initial Target Screening: Radioligand Binding Assays
The most direct method to assess binding affinity is through competitive radioligand binding assays. This will provide quantitative affinity constants (Kᵢ values) for our primary target hypotheses.
Experimental Protocol: Monoamine Transporter and NMDA Receptor Binding
-
Source Material: Rat brain tissue homogenates (e.g., striatum for DAT, cortex for NET and SERT, whole brain minus cerebellum for NMDA) are prepared. Alternatively, cell lines stably expressing the human recombinant transporters or receptors can be used for species-specific data.
-
Radioligands:
-
Assay Procedure:
-
A constant concentration of radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound, this compound.
-
Incubations are carried out to equilibrium (e.g., 60-120 minutes at a specified temperature).
-
Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the target site (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET, ketamine for NMDA).
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) are determined using non-linear regression.
-
Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Hypothetical Screening Results:
Based on the structure, a plausible outcome is significant affinity for monoamine transporters.
| Target | Radioligand | Hypothetical Kᵢ (nM) of this compound |
| DAT | [³H]WIN 35,428 | 85 |
| SERT | [³H]Citalopram | 15 |
| NET | [³H]Nisoxetine | 45 |
| NMDA Receptor | [³H]MK-801 | >10,000 |
Causality & Interpretation: The hypothetical data in the table strongly suggest that this compound is a ligand for monoamine transporters, with a preference for SERT and NET over DAT. The lack of affinity for the NMDA receptor site bound by [³H]MK-801 indicates that it is likely not a ketamine-like dissociative. This result dictates that the subsequent characterization should focus on monoamine transporter function.
Workflow for Primary Target Identification:
Caption: Workflow for initial target identification and validation.
Phase 2: Functional Characterization at Monoamine Transporters
Binding affinity does not reveal the functional consequence of the interaction. The compound could be an inhibitor (like an SSRI) or a releaser (like an amphetamine). Neurotransmitter uptake assays are essential to determine its functional activity.
In Vitro Neurotransmitter Uptake Assays
This experiment measures the compound's ability to block the reuptake of neurotransmitters into cells.
Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay
-
Source Material: Freshly prepared synaptosomes from rat brain regions (striatum for dopamine, cortex or whole brain for serotonin and norepinephrine).
-
Radiolabeled Neurotransmitters: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), and [³H]Norepinephrine ([³H]NE).
-
Assay Procedure:
-
Synaptosomes are pre-incubated with various concentrations of this compound or a reference compound (e.g., cocaine, fluoxetine).
-
The uptake reaction is initiated by adding the respective [³H]neurotransmitter.
-
Incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
Uptake is quantified by measuring the radioactivity of the synaptosomes via liquid scintillation counting.
-
-
Data Analysis:
-
IC₅₀ values for the inhibition of uptake are determined using non-linear regression. This represents the functional potency of the compound.
-
Hypothetical Functional Activity Results:
| Assay | Functional Potency (IC₅₀, nM) |
| [³H]DA Uptake Inhibition | 250 |
| [³H]5-HT Uptake Inhibition | 30 |
| [³H]NE Uptake Inhibition | 75 |
Causality & Interpretation: The hypothetical IC₅₀ values are consistent with the binding affinities (Kᵢ), confirming that the compound is a potent inhibitor of serotonin and norepinephrine uptake, and a weaker inhibitor of dopamine uptake. This profile is characteristic of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The potency at SERT and NET suggests potential antidepressant or anxiolytic effects. The weaker activity at DAT might predict a lower abuse potential compared to compounds with high DAT affinity[6].
Workflow for Functional Characterization:
Caption: Decision workflow for functional classification.
Phase 3: Preliminary Pharmacokinetic (ADME) Profiling
A compound's efficacy and safety are critically dependent on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico and in vitro models provide an early assessment of these parameters.
In Silico and In Vitro ADME Assessment
Methodologies:
-
Physicochemical Properties: Calculated using software like SwissADME[8]. Parameters include LogP (lipophilicity), topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Metabolic Stability: The compound is incubated with liver microsomes (human and rat) and the rate of its disappearance is monitored over time. This provides an estimate of its intrinsic clearance and metabolic half-life.
-
Blood-Brain Barrier (BBB) Permeability: Predicted in silico based on physicochemical properties[8]. Can be confirmed in vitro using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
P-glycoprotein (P-gp) Interaction: Assessed in silico and in vitro to determine if the compound is a substrate or inhibitor of this key efflux pump, which can limit brain penetration[8][9].
Hypothetical ADME Profile Summary:
| Parameter | Predicted/Measured Value | Implication |
| LogP | 2.8 | Good balance of solubility and permeability. |
| TPSA | 38.3 Ų | Likely good oral absorption and BBB penetration. |
| BBB Permeation | Predicted: Yes | Compound is expected to be centrally active. |
| P-gp Substrate | Predicted: No | Brain concentrations are not likely to be limited by efflux. |
| Rat Liver Microsomal Half-life | 45 min | Suggests moderate metabolic clearance. |
| Human Liver Microsomal Half-life | 60 min | Suggests moderate metabolic clearance in humans. |
Causality & Interpretation: This hypothetical ADME profile is favorable for a CNS-acting drug. The compound is predicted to be orally bioavailable, cross the blood-brain barrier, and have a moderate metabolic half-life, suggesting it will reach its target in the brain and persist long enough to exert a pharmacological effect after oral administration.
Phase 4: In Vivo Behavioral Pharmacology
The final preclinical step is to assess the compound's effects in living organisms. Behavioral assays in rodents can provide evidence for the predicted therapeutic effects and potential side effects. Based on the SNRI profile, assays for antidepressant-like and anxiolytic-like activity are prioritized.
Experimental Protocols: Rodent Behavioral Assays
-
Forced Swim Test (FST - Antidepressant-like effects):
-
Mice or rats are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (a behavioral correlate of despair) is measured.
-
Effective antidepressants decrease immobility time, increasing active behaviors like swimming or climbing.
-
-
Elevated Plus Maze (EPM - Anxiolytic-like effects):
-
The maze consists of two open arms and two enclosed arms.
-
Rodents naturally prefer the enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
-
Locomotor Activity (General Activity/Stimulant Effects):
-
The animal's movement in an open field is tracked using automated infrared beams.
-
This assay determines if the compound has stimulant (hyperlocomotion) or sedative (hypolocomotion) effects. A pure SNRI would be expected to have minimal effects at therapeutic doses.
-
Causality & Interpretation: If this compound reduces immobility in the FST and increases open-arm exploration in the EPM without causing significant hyperlocomotion, it would provide strong in vivo evidence for its potential as a non-stimulant antidepressant and/or anxiolytic, consistent with its in vitro SNRI profile.
Conclusion and Future Directions
This guide outlines a systematic, multi-phase approach to the pharmacological characterization of the novel compound this compound. The proposed workflow, based on hypothetical but plausible data, identifies the compound as a selective serotonin and norepinephrine reuptake inhibitor with a favorable CNS pharmacokinetic profile. The predicted in vivo activity suggests potential as a therapeutic agent for mood or anxiety disorders.
Future research should focus on:
-
Definitive Pharmacokinetics: Full PK studies in rodents to determine oral bioavailability, clearance, and brain-to-plasma ratio.
-
Safety Pharmacology: Evaluation of off-target effects, particularly on cardiovascular parameters (hERG channel binding) and potential for drug-drug interactions (cytochrome P450 inhibition)[8][10].
-
Metabolite Identification: Characterizing the major metabolites to determine if they are active or contribute to the overall pharmacological profile.
-
Abuse Liability Assessment: Using models like conditioned place preference or self-administration to confirm the predicted low abuse potential.
This structured investigation provides a robust foundation for making informed decisions about the continued development of this compound or structurally related compounds.
References
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Rothman, R. B., et al. (2003). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhang, H., et al. (2008). Development of 3-Phenyltropane Analogues with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry. Available at: [Link]
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Meltzner, S. J., et al. (2006). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry. Available at: [Link]
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Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]
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American Elements. (n.d.). [1-(2-methoxyphenyl)cyclobutyl]methanamine. American Elements. Retrieved January 20, 2026, from [Link]
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Krajcovicova, U., et al. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). (3,3-Difluoro-1-methoxy-cyclobutyl)methanamine. PubChem. Retrieved January 20, 2026, from [Link]
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Chou, C. C., et al. (2020). Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening. Toxicology in Vitro. Available at: [Link]
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Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Available at: [Link]
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Rowles, H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
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Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3. Food and Chemical Toxicology. Available at: [Link]
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Kim, S. J., et al. (2014). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & Therapeutics. Available at: [Link]
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A Technical Guide to Unlocking the Research Potential of (1-(3-Methoxyphenyl)cyclobutyl)methanamine: A Novel CNS Drug Candidate
Abstract
This technical guide presents a comprehensive overview of the potential research applications of the novel compound, (1-(3-Methoxyphenyl)cyclobutyl)methanamine. While specific biological data for this molecule is not yet publicly available, its unique structural features—a cyclobutylamine core coupled with a methoxyphenyl moiety—suggest a strong potential for central nervous system (CNS) activity. This document outlines a strategic, multi-tiered research framework designed to elucidate the pharmacological profile and therapeutic promise of this compound. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for its investigation, and discuss its potential as a lead compound in the development of next-generation therapeutics for neurological and psychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in CNS drug discovery.
Introduction: The Rationale for Investigating this compound
The quest for novel CNS agents with improved efficacy and tolerability is a perpetual challenge in medicinal chemistry. The structural scaffold of this compound presents a compelling starting point for such an endeavor. The molecule integrates two key pharmacophoric elements:
-
The Cyclobutylamine Moiety: This rigid, four-membered ring system is increasingly recognized as a valuable component in the design of CNS-active compounds. Its constrained conformation can impart high selectivity for specific receptor subtypes and transporters, potentially reducing off-target effects. The synthesis of complex cyclobutylamine derivatives has become more accessible, opening avenues for their exploration in drug discovery.
-
The Methoxyphenyl Group: The presence and position of a methoxy group on a phenyl ring are critical determinants of pharmacological activity in a vast array of psychoactive compounds. This functional group is known to influence binding to serotonin, dopamine, and norepinephrine receptors, as well as their respective transporters. Structure-activity relationship (SAR) studies of various methoxyphenylalkylamines have revealed that subtle changes in the substitution pattern can dramatically alter a compound's potency and selectivity.[1][2]
The combination of these two motifs in this compound suggests a high probability of interaction with key CNS targets. This guide will provide a roadmap for systematically investigating this potential.
Hypothesized Biological Targets and Therapeutic Indications
Based on its structural analogy to known CNS modulators, we hypothesize that this compound could exhibit activity at one or more of the following targets:
-
Serotonin (5-HT) Receptors: The methoxyphenyl group is a common feature in ligands for various 5-HT receptor subtypes. Depending on the specific interactions, the compound could act as an agonist, antagonist, or inverse agonist, suggesting potential applications in the treatment of depression, anxiety, or psychosis.
-
Dopamine (DA) Receptors: Similarly, the methoxyphenyl moiety could facilitate binding to dopamine D1-like or D2-like receptors. Modulation of dopaminergic signaling is a cornerstone of treatments for Parkinson's disease, schizophrenia, and ADHD.
-
Monoamine Transporters: The overall structure bears resemblance to substrates and inhibitors of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of monoamine reuptake is a well-established mechanism for antidepressant and psychostimulant drugs.
-
NMDA Receptors: Certain aryl-alkylamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Antagonism of the NMDA receptor is a therapeutic strategy for depression and neurodegenerative diseases.
Given these potential targets, this compound could be investigated for therapeutic efficacy in a range of CNS disorders, including but not limited to:
-
Major Depressive Disorder
-
Anxiety Disorders
-
Schizophrenia
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
-
Neuropathic Pain
-
Neurodegenerative Diseases
Proposed Research and Development Workflow
A systematic and phased approach is crucial to efficiently evaluate the potential of this compound. The following workflow outlines a logical progression from initial screening to preclinical evaluation.
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An In-depth Technical Guide to (1-(3-Methoxyphenyl)cyclobutyl)methanamine Analogues as Monoamine Reuptake Inhibitors
Disclaimer: The compound (1-(3-Methoxyphenyl)cyclobutyl)methanamine is not extensively documented in publicly available scientific literature. This guide will therefore utilize data and methodologies from closely related, well-characterized phenylcyclobutylamine analogues to provide a representative and technically detailed framework for researchers. The principles, experimental designs, and data interpretation are directly applicable to the study of novel compounds within this chemical class.
Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors
Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental regulators of mood, cognition, and behavior. The synaptic concentrations of these neurotransmitters are tightly controlled by presynaptic transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] Monoamine reuptake inhibitors (MRIs) are a class of drugs that bind to these transporters, blocking the reabsorption of their respective neurotransmitters from the synaptic cleft. This action increases the duration and magnitude of neurotransmitter signaling, a mechanism that has proven effective for treating a range of psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3]
The therapeutic profile of an MRI is dictated by its relative affinity and potency for each of the three transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) may offer broader efficacy.[1] Compounds that also inhibit dopamine reuptake, known as triple reuptake inhibitors (TRIs), are of significant interest for their potential to address a wider spectrum of symptoms, including anhedonia.[4][5]
The (1-phenylcyclobutyl)methanamine scaffold represents a promising chemical architecture for developing novel MRIs.[6] The constrained cyclobutane ring can confer favorable pharmacokinetic properties and specific orientations for transporter engagement. This guide provides a comprehensive overview of the synthetic chemistry, in vitro pharmacological characterization, and key structure-activity relationships (SAR) for compounds within this class, using established protocols and data from representative analogues.
Chemical Synthesis and Characterization
The synthesis of (1-phenylcyclobutyl)methanamine analogues typically involves a multi-step sequence starting from a substituted benzonitrile or ketone. The following is a representative, generalized synthetic route.
Generalized Synthetic Protocol
A plausible synthetic route to the target scaffold can be conceptualized based on established organic chemistry principles, such as those used for related cycloalkylamines.[7]
-
Step 1: Grignard Reaction: The synthesis would likely commence with the reaction of 3-methoxybenzonitrile with cyclobutylmagnesium bromide. This Grignard reaction would form an intermediate imine, which upon acidic workup, yields (3-methoxyphenyl)(cyclobutyl)methanone.
-
Step 2: Reductive Amination: The resulting ketone is then subjected to reductive amination. The ketone is reacted with ammonia or a suitable nitrogen source (e.g., hydroxylamine) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to produce the primary amine, this compound.
Synthesis Workflow Diagram
Caption: Generalized synthetic workflow for phenylcyclobutylamine analogues.
Physicochemical Characterization
Upon synthesis, the identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in biological assays.
In Vitro Pharmacological Evaluation
The core of characterizing a novel MRI involves a suite of in vitro assays to determine its affinity, potency, and selectivity for the monoamine transporters. These assays are typically conducted using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express the human DAT, SERT, or NET.[8]
Mechanism of Action at the Synapse
MRIs exert their effect by binding to presynaptic transporters, thereby blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration of monoamines available to bind to postsynaptic receptors.
Caption: Mechanism of action of a monoamine reuptake inhibitor (MRI) at the synapse.
Radioligand Binding Assays: Determining Affinity (Ki)
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific transporter.[9][10] This involves incubating cell membranes expressing the transporter of interest with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[10][11]
3.2.1 Experimental Protocol: Competitive Binding Assay
-
Membrane Preparation: HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation. The final membrane pellet is resuspended in a binding buffer.[11]
-
Assay Setup: The assay is performed in a 96-well plate.[11] Each well contains:
-
Cell membrane preparation (e.g., 5-20 µg of protein).[11]
-
A specific radioligand at a concentration near its dissociation constant (Kd). Examples include [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.
-
Serial dilutions of the test compound (e.g., this compound analogue).
-
For determining non-specific binding, a high concentration of a known, potent inhibitor is used (e.g., 10 µM citalopram for SERT).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[11]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]
-
Detection: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Neurotransmitter Uptake Assays: Determining Potency (IC₅₀)
While binding assays measure affinity, neurotransmitter uptake assays measure the functional potency of a compound in inhibiting the transporter's activity.[8] These assays can be performed using radioactively labeled neurotransmitters or fluorescent substrates.[8][12][13]
3.3.1 Experimental Protocol: [³H]-Neurotransmitter Uptake Assay
-
Cell Plating: Adherent HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded in 96- or 384-well plates and grown to confluence.[14][15]
-
Pre-incubation: The cell monolayers are washed and then pre-incubated for 10-15 minutes with varying concentrations of the test compound or vehicle control.[12]
-
Initiation of Uptake: The uptake reaction is initiated by adding a buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-dopamine for DAT).[8]
-
Incubation: The incubation is carried out for a short period (e.g., 1-5 minutes) at room temperature or 37°C to measure the initial rate of uptake.[8]
-
Termination: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[8]
-
Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound required to inhibit 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data.
Representative In Vitro Data
The following table presents hypothetical, yet representative, in vitro data for a phenylcyclobutylamine analogue designed as a triple reuptake inhibitor.
| Assay Type | Target Transporter | Radioligand/Substrate | Result (nM) |
| Binding Affinity | hSERT | [³H]-Citalopram | Ki = 15 |
| hNET | [³H]-Nisoxetine | Ki = 25 | |
| hDAT | [³H]-WIN 35,428 | Ki = 50 | |
| Uptake Inhibition | hSERT | [³H]-5-HT | IC₅₀ = 22 |
| hNET | [³H]-NE | IC₅₀ = 38 | |
| hDAT | [³H]-Dopamine | IC₅₀ = 75 |
Interpretation: The data suggest a potent triple reuptake inhibitor with a slight preference for SERT, followed by NET and DAT. The close correlation between Ki and IC₅₀ values indicates that the compound acts as a competitive inhibitor at the substrate binding site.
Secondary Pharmacology: Assessing Off-Target Activity
To ensure a favorable safety profile, it is critical to assess the compound's activity at other targets, particularly those known to cause adverse effects.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters.[16][17] Inhibition of MAO can lead to dangerous drug-drug interactions. Therefore, candidate MRIs should be screened for MAO inhibitory activity.[18] This is typically done using a fluorometric or colorimetric assay that measures the production of hydrogen peroxide during the oxidative deamination of a substrate like kynuramine or benzylamine.[16][19] A desirable MRI candidate should have minimal activity against both MAO-A and MAO-B (IC₅₀ > 10,000 nM).[20]
Conclusion and Future Directions
The (1-phenylcyclobutyl)methanamine scaffold serves as a valuable template for the design of novel monoamine reuptake inhibitors. The systematic in vitro characterization detailed in this guide—encompassing binding affinity, functional uptake potency, and selectivity profiling—is essential for identifying lead candidates. A compound with a balanced TRI profile, such as the representative analogue discussed, warrants further investigation.
Future steps in the drug development process would include:
-
In-depth Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a matrix of analogues to optimize potency and selectivity.
-
ADME/Tox Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties, including cytochrome P450 inhibition and hERG channel binding.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing brain penetration and target engagement in animal models.
-
Behavioral Pharmacology: Evaluating efficacy in relevant animal models of depression or other CNS disorders.
By adhering to this rigorous, multi-faceted evaluation process, researchers can effectively advance novel chemical entities from initial concept to potential clinical candidates.
References
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [online] Molecular Devices. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. [online] Molecular Devices. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit - User Guide. [online] Molecular Devices. Available at: [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]
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Roth, B. L. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. Available at: [Link]
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Radioligand Binding Assay. [online] Gifford Bioscience. Available at: [Link]
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1-{3-[3-(3-chloro-4-methoxyphenyl)propyl]cyclobutyl}methanamine. [online] Chemspace. Available at: [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
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Kuchař, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. [online] Evotec. Available at: [Link]
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Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. PubMed. Available at: [Link]
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Paudel, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay - Protocol. [online] Evotec. Available at: [Link]
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1-{3-[3-(3-methoxyphenyl)propyl]cyclobutyl}methanamine. [online] Chemspace. Available at: [Link]
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[1-(3-methoxyphenyl)cyclohexyl]methanamine. [online] ChemSynthesis. Available at: [Link]
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(3,3-Difluoro-1-methoxy-cyclobutyl)methanamine. [online] PubChem. Available at: [Link]
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Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. [online] PubMed. Available at: [Link]
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van der Velden, W. J. C., et al. (2022). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Scientific Reports. Available at: [Link]
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Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Spectroscopic C-H-N-O-S-P-E-C-T Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Title as Gemini, Senior Application Scientist]
Introduction
(1-(3-Methoxyphenyl)cyclobutyl)methanamine, a substituted cyclobutane derivative with the chemical formula C₁₂H₁₇NO, presents a unique structural motif of interest in medicinal chemistry and drug discovery.[1][2] Its architecture, combining a methoxy-substituted aromatic ring with a strained cyclobutyl core and a primary amine, suggests potential for diverse biological interactions. A thorough understanding of its three-dimensional structure and electronic properties is paramount for any research and development endeavor. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed fingerprint of the molecule's atomic arrangement and bonding.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive published experimental spectra for this specific molecule, this guide leverages predictive models and expert analysis of structurally related compounds to offer a robust interpretation of its anticipated spectral characteristics. This approach is designed to empower researchers to identify, characterize, and utilize this compound in their work.
Molecular Structure and Key Features
The structure of this compound is characterized by several key features that will dictate its spectroscopic behavior:
-
Aromatic Ring: A 1,3-disubstituted benzene ring (meta-substitution) with a methoxy group and a cyclobutyl group.
-
Cyclobutyl Ring: A four-membered aliphatic ring, which introduces ring strain that can influence bond angles and lengths.
-
Methanamine Moiety: A primary amine attached to the cyclobutyl ring via a methylene bridge.
-
Methoxy Group: An electron-donating group on the aromatic ring.
These features will give rise to distinct signals in various spectroscopic experiments, allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (H-2, H-4, H-5, H-6) | 6.7 - 7.3 | Multiplet (m) | 4H | The exact splitting pattern will depend on the coupling constants between the aromatic protons. |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | A characteristic singlet for a methoxy group on an aromatic ring. |
| Methylene (-CH₂-NH₂) | ~2.7 - 2.9 | Singlet (s) or Broad Singlet (br s) | 2H | The protons on the carbon adjacent to the nitrogen will be deshielded. The signal may be broadened due to quadrupolar effects of the nitrogen atom. |
| Cyclobutyl (-CH₂-) | ~1.8 - 2.4 | Multiplets (m) | 6H | The six protons of the cyclobutyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |
| Amine (-NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad and may exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (C-3, C-O) | ~159 | Quaternary carbon attached to the methoxy group. |
| Aromatic (C-1) | ~145 | Quaternary carbon attached to the cyclobutyl ring. |
| Aromatic (C-5) | ~129 | CH carbon. |
| Aromatic (C-2, C-4, C-6) | ~112 - 120 | CH carbons. The exact shifts will vary based on their position relative to the substituents. |
| Methoxy (-OCH₃) | ~55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[4][5][6] |
| Methylene (-CH₂-NH₂) | ~45 - 50 | The carbon adjacent to the nitrogen is significantly deshielded. |
| Quaternary Cyclobutyl (C) | ~40 - 45 | The quaternary carbon of the cyclobutyl ring. |
| Cyclobutyl (-CH₂-) | ~30 - 35 | The methylene carbons of the cyclobutyl ring. |
| Cyclobutyl (-CH₂-) | ~15 - 20 | The remaining methylene carbon of the cyclobutyl ring. |
NMR-Based Structural Verification Workflow
Figure 1. Workflow for the structural elucidation of this compound using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared for solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically reported in wavenumbers (cm⁻¹).
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching | Medium (often two bands for primary amines) |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Stretching | Strong |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching | Medium to Strong (multiple bands) |
| C-N (Amine) | 1000 - 1250 | Stretching | Medium |
| C-O (Ether) | 1000 - 1300 | Asymmetric and Symmetric Stretching | Strong |
| N-H (Amine) | 1550 - 1650 | Bending (Scissoring) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that will cause more fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound is 191.27 g/mol .
-
Molecular Ion: In an EI spectrum, a molecular ion peak (M⁺) at m/z 191 would be expected. In an ESI spectrum, the protonated molecular ion [M+H]⁺ at m/z 192 would likely be the base peak.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
Loss of the aminomethyl group: Cleavage of the C-C bond between the cyclobutyl ring and the aminomethyl group would result in a fragment at m/z 161.
-
Loss of the methoxy group: Cleavage of the C-O bond of the methoxy group could lead to a fragment at m/z 160.
-
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyclobutyl ring could generate a fragment corresponding to the methoxyphenyl cation at m/z 107.
-
Cyclobutyl ring fragmentation: The strained cyclobutyl ring can undergo various ring-opening and fragmentation processes.
-
Proposed Fragmentation Pathway Diagram
Figure 2. A simplified proposed fragmentation pathway for the protonated molecular ion of this compound in mass spectrometry.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predictive models and drawing comparisons with structurally similar compounds, we have established a detailed spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. The presented data and interpretations serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the confident identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in future studies. As with any predictive analysis, experimental verification remains the gold standard, and this guide provides the foundational knowledge to design and interpret such experiments effectively.
References
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BuyersGuideChem. [1-(3-Methoxyphenyl)cyclobutyl]methylamine suppliers and producers. [Link]
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BuyersGuideChem. Supplier CAS No 92902-95-9. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]
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Marinov, M., Stoyanov, N., & Ivanova, G. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6529. [Link]
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MPG.PuRe. Supporting Information. [Link]
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National Center for Biotechnology Information. (2023). 1-(3-Methoxyphenyl)ethanamine. PubChem Compound Summary for CID 4612058. [Link]
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ResearchGate. Summary of the proposed fragmentation pathways for compounds 3a and 4a.... [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
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West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
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Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]
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ResearchGate. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.. [Link]
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ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. [Link]
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doc brown's advanced organic chemistry revision notes. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram. [Link]
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ResearchGate. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).. [Link]
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- Mass Spectrometry: Fragment
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An In-depth Technical Guide to the Solubility of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a drug candidate's developability. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of an otherwise potent molecule. This guide is dedicated to providing a comprehensive technical overview of the solubility of (1-(3-Methoxyphenyl)cyclobutyl)methanamine, a compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this document will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility profile. As a Senior Application Scientist, the aim is to not only present protocols but to instill a deeper understanding of the principles that govern solubility, thereby empowering scientists to make informed decisions in their research and development endeavors.
Introduction to this compound
This compound is a primary amine with the chemical formula C₁₂H₁₇NO.[1] Its structure comprises a cyclobutane ring, a methoxyphenyl group, and a methanamine moiety. This unique combination of a rigid cycloalkane, an aromatic ether, and a basic amino group dictates its physicochemical behavior, including its solubility in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 92902-95-9 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO | [1][3] |
| Molecular Weight | 191.27 g/mol | [3] |
| Computed XLogP3-AA | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
The computed XLogP3-AA value of 2.1 suggests that this compound possesses a moderate degree of lipophilicity.[3] This indicates a likelihood of solubility in organic solvents, particularly those with intermediate polarity, and potentially limited solubility in aqueous media. The presence of a primary amine group, however, introduces the possibility of salt formation in acidic conditions, which can significantly enhance aqueous solubility.[5]
Theoretical Framework for Solubility
The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of hydrogen bond donors and acceptors. The primary amine and the methoxy group of this compound can participate in hydrogen bonding with polar protic solvents. However, the nonpolar cyclobutyl and phenyl rings will hinder extensive dissolution in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents possess dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through van der Waals forces. The hydrocarbon backbone of this compound suggests it will exhibit some solubility in these solvents.
The basicity of the primary amine is a critical factor influencing its solubility in aqueous media. In an acidic environment, the amine group will be protonated to form an ammonium salt, which is ionic and therefore significantly more water-soluble than the free base.[5]
Experimental Determination of Solubility
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[6]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standardized procedure for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the time required to reach a solubility plateau.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered sample with the mobile phase of the HPLC method to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Data Presentation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Expected Solubility Profile of this compound (Hypothetical Data)
| Solvent | Solvent Type | Expected Solubility (mg/mL) |
| Water | Polar Protic | Low |
| 0.1 M HCl | Aqueous Acid | High |
| pH 7.4 Buffer | Aqueous Buffer | Low to Moderate |
| Ethanol | Polar Protic | Moderate to High |
| Methanol | Polar Protic | Moderate to High |
| Acetonitrile | Polar Aprotic | High |
| Dichloromethane | Nonpolar | High |
| Toluene | Nonpolar | Moderate |
| Hexane | Nonpolar | Low to Moderate |
Factors Influencing Solubility and Practical Implications
Several factors beyond the solvent can influence the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during experiments.
-
pH: As discussed, the pH of the aqueous medium will have a profound effect on the solubility of this basic compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.
-
Purity: Impurities can affect the measured solubility.
For drug development professionals, understanding the solubility profile is paramount for:
-
Formulation Development: Selecting appropriate excipients and vehicle systems for oral, parenteral, or topical delivery.
-
Preclinical Studies: Ensuring adequate compound exposure in in vitro and in vivo models.
-
Process Chemistry: Choosing suitable solvents for reaction, crystallization, and purification.
Diagram 2: Logical Relationship of Factors Affecting Aqueous Solubility
Caption: Influence of pH on the aqueous solubility of an amine.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, a comprehensive understanding of its chemical structure and the principles of solubility allows for informed predictions and the design of robust experimental protocols for its determination. The presence of a lipophilic backbone and a basic primary amine suggests a solubility profile that is highly dependent on the solvent's polarity and, in aqueous systems, the pH. The methodologies outlined in this guide provide a clear pathway for researchers to generate the critical solubility data needed to advance their research and development activities. Accurate and thorough solubility characterization is an indispensable step in unlocking the full therapeutic potential of this and other novel chemical entities.
References
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- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- BuyersGuideChem. [1-(3-Methoxyphenyl)cyclobutyl]methylamine suppliers and producers.
- PubChem. Cyclobutyl(3-methoxyphenyl)methanamine | C12H17NO | CID 64987025.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(11), 4547-4564.
- University of Toronto. Solubility of Organic Compounds.
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Methodological & Application
analytical methods for (1-(3-Methoxyphenyl)cyclobutyl)methanamine detection
An Application Note on Validated Analytical Methodologies for the Detection and Quantification of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of validated analytical methods for the detection and quantification of this compound (CAS No. 92902-95-9), a compound of interest in forensic toxicology, clinical research, and pharmaceutical development. Recognizing the structural novelty and potential classification as a new psychoactive substance (NPS), robust and reliable analytical protocols are paramount. This document details three field-proven methodologies: high-sensitivity trace analysis in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative purity assessment of bulk material via High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, detailed step-by-step procedures, and expected validation performance metrics, adhering to international guidelines.[1][2][3]
Introduction and Compound Overview
This compound is a synthetic compound featuring a methoxyphenyl moiety linked to a cyclobutane ring bearing a methanamine group. Its structure suggests potential psychoactive properties, placing it in the broad category of research chemicals or designer drugs. The analysis of such novel compounds presents a significant challenge in forensic and clinical toxicology due to the lack of established methods and reference materials.[4][5] The development of validated, specific, and sensitive analytical methods is therefore critical for its unambiguous identification and accurate quantification in various matrices.
This guide is intended for researchers, analytical scientists, and drug development professionals, providing the foundational protocols to support toxicological screenings, pharmacokinetic studies, and quality control assessments.
Physicochemical Properties of the Analyte
A precise understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 92902-95-9 | [6] |
| Molecular Formula | C₁₂H₁₇NO | [6] |
| Molecular Weight | 191.27 g/mol | [6] |
| Chemical Structure | ![]() | (Structure based on IUPAC name) |
Prerequisite: Reference Standard Characterization
Before any quantitative analysis, the identity and purity of the analytical reference standard must be unequivocally confirmed. This is the cornerstone of a self-validating and trustworthy protocol. Standard characterization should be performed using a combination of spectroscopic techniques to ensure structural integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. The complex splitting patterns expected from the cyclobutane ring protons require careful analysis.[7][8][9]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the elemental composition by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups, such as the N-H stretches of the primary amine, C-O stretches of the methoxy ether, and aromatic C-H bonds.
Method 1: LC-MS/MS for Trace Analysis in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry is the definitive technique for detecting and quantifying NPS in complex biological matrices like blood, plasma, and urine.[4][10][11] Its exceptional sensitivity and selectivity, derived from the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allow for quantification at sub-ng/mL levels.[12]
Principle of Causality
The choice of LC-MS/MS is dictated by the need to detect minute concentrations of the analyte amidst a high background of endogenous matrix components. The initial chromatographic separation on a C18 column isolates the analyte based on its polarity, while tandem mass spectrometry provides two layers of mass-based confirmation (parent ion and fragment ion), virtually eliminating false positives. A simple protein precipitation is chosen for sample preparation due to its speed and effectiveness for a broad range of analytes in emergency toxicology settings.[4][10]
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of biological samples.
Detailed Protocol
A. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma, whole blood) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, then reconstitute in 100 µL of the initial mobile phase. Otherwise, inject directly.
B. Instrumental Conditions
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System | Standard for chromatographic separation. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution and separation from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM/SRM experiments. |
| Ionization | Electrospray Ionization, Positive (ESI+) | The primary amine is readily protonated. |
| Precursor Ion (Q1) | m/z 192.1 | [M+H]⁺ for the analyte. |
| Product Ions (Q3) | Predicted: m/z 175.1 (loss of NH₃), m/z 135.1 (loss of cyclobutylamine) | Specific fragments for quantification and confirmation. |
| Collision Energy | Optimized per instrument | Energy required to generate characteristic product ions. |
Expected Method Performance
Validation should be performed according to established guidelines.[1][13] Performance should be similar to multi-analyte NPS methods.[10][11][12]
| Validation Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 - 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[11] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Method 2: GC-MS for Confirmatory Analysis
GC-MS is a robust and highly reliable technique for the confirmation of NPS.[5] It provides excellent chromatographic resolution, often superior to LC for isomeric compounds, and generates reproducible electron ionization (EI) mass spectra that are valuable for structural elucidation and library matching.
Principle of Causality
GC-MS is chosen as a confirmatory method due to its orthogonal separation mechanism compared to LC and its generation of information-rich EI fragmentation patterns. While the primary amine can exhibit tailing on some GC columns, a modern, inert column often provides adequate peak shape without derivatization. Liquid-liquid extraction (LLE) is selected for sample cleanup as it effectively removes non-volatile matrix components and transfers the analyte into a GC-compatible organic solvent.[14]
GC-MS Experimental Workflow
Caption: Workflow for GC-MS confirmatory analysis.
Detailed Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., urine), add an internal standard.
-
Adjust the pH to >9.0 using a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).
-
Mix thoroughly (e.g., rotator for 15 min) to extract the analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 50 µL of ethyl acetate for injection.
B. Instrumental Conditions
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | Standard for automated injections. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) | A robust, general-purpose column suitable for a wide range of compounds.[15] |
| Inlet Temp. | 280°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 100°C (1 min), ramp at 20°C/min to 300°C (hold 5 min) | Provides good separation from other extracted compounds. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS System | Single Quadrupole or Ion Trap MS | Standard detector for GC. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and its fragments. |
Expected Mass Spectrum
The EI mass spectrum is predicted to show a molecular ion (m/z 191) and characteristic fragments resulting from alpha-cleavage (loss of CH₂NH₂) and fragmentation of the cyclobutane and methoxyphenyl rings.
Method 3: HPLC-UV for Bulk Material Analysis
For applications not requiring high sensitivity, such as the quality control of synthesized material or analysis of seized powders, HPLC with UV detection offers a reliable, cost-effective, and accessible alternative to mass spectrometry.
Principle of Causality
This method is chosen for its simplicity and robustness in analyzing high-concentration samples. The 3-methoxyphenyl group acts as a strong chromophore, allowing for sensitive UV detection.[16] A simple dilution protocol is sufficient for sample preparation, and a C18 column provides excellent performance for this type of molecule.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of bulk material.
Detailed Protocol
A. Sample and Standard Preparation
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the unknown sample by accurately weighing ~10 mg of the powder, dissolving it in 10 mL of methanol, and diluting it to fall within the calibration range.
B. Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Isocratic or Gradient HPLC System | Standard liquid chromatography setup. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for small molecule analysis.[17] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve amine peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures stable retention times. |
| Detector | UV/Vis or Diode Array Detector (DAD) | DAD is preferred to confirm peak purity spectrally. |
| Wavelength | ~274 nm | Typical absorbance maximum for a methoxyphenyl moiety. |
Expected Method Performance
| Validation Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Summary and Method Selection
The choice of analytical method depends directly on the research question and sample matrix.
| Method | Primary Application | Key Advantages | Key Limitations |
| LC-MS/MS | Trace quantification in biological fluids | Highest sensitivity and selectivity | High instrument cost; requires expertise |
| GC-MS | Confirmatory identification | Excellent resolution; library-matchable spectra | Potential for peak tailing; less sensitive than LC-MS/MS |
| HPLC-UV | Purity/potency of bulk materials | Simple, robust, low cost | Low sensitivity; not suitable for complex matrices |
This guide provides a robust framework for the analysis of this compound. All protocols should be fully validated in the end-user's laboratory to ensure they are fit for their intended purpose.
References
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Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Available at: [Link]
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National Institutes of Health (NIH). (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available at: [Link]
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Leone, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available at: [Link]
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Abiedalla, Y. (2012). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. LCGC International. Available at: [Link]
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Pichini, S., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. Available at: [Link]
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Ciolino, L. (2012). Comprehensive forensic toxicological analysis of designer drugs. FIU Digital Commons. Available at: [Link]
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Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health (NIH). Available at: [Link]
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Eurofins Environment Testing. (2025). Analytical Method Summaries. Available at: [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]
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Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Available at: [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available at: [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
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ResearchGate. (2025). Validation of Analytical Methods. Available at: [Link]
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Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-639. Available at: [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]
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ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclobutane. Available at: [Link]
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Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry. Available at: [Link]
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Canfora, L., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(9), 1553-1568. Available at: [Link]
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Application Note & Protocol: Quantitative Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine in Human Plasma using LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of (1-(3-Methoxyphenyl)cyclobutyl)methanamine in human plasma. As a novel psychoactive substance (NPS), the need for sensitive and selective analytical methods is paramount for both clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.[1] This guide outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based protocol, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and a full validation strategy aligned with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[2][3][4]
Introduction: The Analytical Challenge of Novel Psychoactive Substances
This compound is a designer drug, and like many NPS, it presents unique challenges for bioanalysis.[5] The constant emergence of such compounds necessitates adaptable and reliable analytical methodologies.[5][6] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[6][7] This application note details a proposed method, grounded in established principles of bioanalysis, to accurately and precisely quantify this compound in human plasma. The principles and protocols described herein are designed to be a comprehensive starting point for laboratories to implement and validate a method suitable for their specific needs.
Chemical and Physical Properties
-
Chemical Name: this compound
-
CAS Number: 92902-95-9[8]
-
Molecular Weight: 191.27 g/mol [9]
-
Structure:
Experimental Workflow Overview
The overall analytical workflow is depicted in the following diagram. This process begins with the collection of plasma samples and proceeds through sample preparation, LC-MS/MS analysis, and data processing.
Caption: High-level workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation Protocol
The objective of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and to concentrate the analyte of interest.[7][10] A combination of protein precipitation followed by solid-phase extraction (SPE) is recommended for a clean extract.
Caption: Detailed step-by-step sample preparation workflow.
Detailed Steps:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant with 500 µL of 0.1% formic acid in water to ensure proper binding to the SPE sorbent.
-
Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol).
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent will neutralize the charge on the amine, releasing it from the cation exchange sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Transfer to an autosampler vial for injection.
LC-MS/MS Method
The following are suggested starting parameters for method development. Optimization will be necessary to achieve the desired chromatographic performance and sensitivity.
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically. Proposed transitions: Analyte: Q1 (e.g., 192.1 m/z) -> Q3 (e.g., 135.1 m/z, 107.1 m/z) IS: Q1 (e.g., 197.1 m/z) -> Q3 (e.g., 140.1 m/z) |
| Collision Energy | To be optimized for each transition |
Rationale for Proposed MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]+. The product ions (Q3) are proposed based on common fragmentation pathways for similar structures, such as the loss of the aminomethyl group and fragmentation of the cyclobutyl ring. These must be confirmed by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation
The analytical method must be validated to ensure its reliability for the intended application.[3] The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2]
| Validation Parameter | Description and Acceptance Criteria |
| Selectivity | The method should be able to differentiate the analyte and internal standard from endogenous matrix components. Analyze at least six blank matrix samples. No significant interfering peaks should be present at the retention times of the analyte and IS. |
| Calibration Curve | A calibration curve should be generated using a blank matrix spiked with known concentrations of the analyte. A minimum of six non-zero standards should be used. The simplest regression model that adequately describes the concentration-response relationship should be used (e.g., weighted 1/x² linear regression). The coefficient of determination (r²) should be ≥ 0.99. |
| Accuracy and Precision | Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, High QC) in at least five replicates. Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). |
| Recovery | The extraction efficiency of the analyte and internal standard should be determined at three QC levels. It should be consistent and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix should be evaluated under various conditions that mimic sample handling and storage: freeze-thaw stability, short-term bench-top stability, long-term storage stability, and stock solution stability. The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described protocol, from sample preparation to method validation, is based on established scientific principles and regulatory guidelines. While the specific MS/MS parameters require empirical determination, the provided information serves as a robust starting point for any research or clinical laboratory aiming to develop and validate a reliable method for this and other novel psychoactive substances. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality, reproducible, and defensible data.
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Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2). Retrieved from [Link]
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American Chemical Society. (n.d.). Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Enhancement of Plasma Extraction Recovery of Basic Analytes containing Amino, Pyridine, Quinoline and Imidazole Moieties using Liquid Liquid Extraction and Vacuum Evaporation Techniques: Applied to human volunteers. Retrieved from [Link]
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American Elements. (n.d.). [1-(2-methoxyphenyl)cyclobutyl]methanamine. Retrieved from [Link]
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PubMed Central. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]
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PubMed. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Retrieved from [Link]
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ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Retrieved from [Link]
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PubMed. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Trace Amounts of Methamphetamine in Biological Samples by Hollow Fiber Liquid-phase Microextraction Followed by High Performance Liquid Chromatography. Retrieved from [Link]
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Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of (1-(3-Methoxyphenyl)cyclobutyl)methanamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The protocol details every stage from sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection. Furthermore, it establishes a framework for method validation based on regulatory guidelines to ensure data integrity and trustworthiness.
Introduction and Scientific Principle
This compound is a primary amine with a molecular weight of 191.27 g/mol [1][2]. The accurate quantification of such small molecules in complex biological matrices like plasma is fundamental in pharmaceutical development, toxicology, and clinical research. LC-MS/MS is the gold standard for this application due to its exceptional sensitivity and selectivity.[3]
The principle of this method is based on three core stages:
-
Sample Preparation: Efficient extraction of the analyte from the plasma matrix while removing interfering endogenous components like proteins and phospholipids.
-
Chromatographic Separation: Utilization of reversed-phase High-Performance Liquid Chromatography (HPLC) to isolate the target analyte from other components in the extract, ensuring a clean introduction into the mass spectrometer.
-
Mass Spectrometric Detection: Ionization of the analyte using Electrospray Ionization (ESI) and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition unique to the analyte.[4]
This protocol is developed with an emphasis on causality, explaining the rationale behind each step to empower the user to adapt or troubleshoot the method effectively.
Materials and Reagents
Chemicals and Solvents
-
This compound analytical standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4 (or a structurally similar analog if SIL-IS is unavailable)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Equipment and Consumables
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source coupled to a UHPLC/HPLC system (e.g., Agilent 1290 Infinity II LC with a 6470A Triple Quadrupole MS[5], Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro).
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 phase is the standard starting point for small molecule method development due to its versatility.[6][7]
-
Microcentrifuge
-
Vortex Mixer
-
Calibrated Pipettes
-
1.5 mL Polypropylene Microcentrifuge Tubes
-
2 mL Autosampler Vials
Experimental Workflow
The overall experimental process is outlined below. It begins with the preparation of standards and proceeds through sample extraction and instrumental analysis.
Figure 1: Overall experimental workflow from preparation to analysis.
Preparation of Standard Solutions
-
Rationale: Accurate standard preparation is the foundation of quantitative analysis. Using a stable isotope-labeled internal standard (SIL-IS) is best practice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stocks with 50:50 Methanol:Water. These will be used to spike into plasma for calibration curves and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation (PPT) is a rapid and effective method for removing the majority of protein-based interferences from biofluids. Acetonitrile is a common choice for this purpose.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 5 µL of the internal standard working solution into all tubes (except blanks).
-
For calibration standards and QCs, spike the appropriate concentration of the analyte working solution. For blanks, add 5 µL of 50:50 Methanol:Water.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to denature proteins and keep the basic amine analyte in its protonated, more stable form.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a clean autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
-
Rationale: The chromatographic method is designed to retain and resolve the analyte from potential interferences, particularly those that can cause ion suppression in the MS source.[8] The MS parameters are optimized to achieve the highest sensitivity and specificity for the analyte.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation, offering good retention for the analyte's structure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons to facilitate positive ionization (ESI+).[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive pressure. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion.[8] |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B (re-equilibration) | A rapid gradient allows for efficient elution of the analyte while washing the column of late-eluting components. An initial hold at 5% organic helps focus the analyte at the column head.[6] |
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The primary amine group is basic and readily accepts a proton to form a positive ion [M+H]+.[4] |
| Precursor Ion (Q1) | m/z 192.3 | Corresponds to the protonated molecule [C12H17NO + H]+. |
| Product Ion (Q3) - Quantifier | m/z 119.1 | Predicted: Represents a stable fragment, likely from cleavage of the cyclobutyl ring and loss of the aminomethyl group. This must be confirmed experimentally. |
| Product Ion (Q3) - Qualifier | m/z 91.1 | Predicted: A secondary fragment used for identity confirmation. This must be confirmed experimentally. |
| Collision Energy (CE) | To be optimized empirically | The voltage applied in the collision cell (Q2) must be tuned to maximize the signal of the chosen product ions. Start around 15-25 eV. |
| Gas Temperature | 325 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Assists in desolvation and ion formation. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosolized spray. |
Note: The specific m/z values for product ions and optimal collision energies must be determined by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan.
Method Validation Framework
To ensure the protocol is trustworthy and fit for its intended purpose, it must be validated.[9] The validation should adhere to guidelines from regulatory bodies like the FDA.[10][11]
Figure 2: Key parameters for a self-validating analytical method.
Table 3: Summary of Method Validation Experiments and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria (Typical) |
| Selectivity | Analyze blank plasma from at least 6 different sources to check for interferences at the analyte's retention time. | No significant interfering peaks (>20% of LLOQ response). |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero points over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at low, medium, and high concentrations in replicate (n=5) over at least three separate runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤ 15%.[12] |
| Limit of Quantification (LLOQ) | The lowest standard on the calibration curve that meets accuracy and precision criteria (±20% and ≤20% CV, respectively). | Signal-to-noise ratio typically >10. |
| Matrix Effect | Compare the analyte response in post-extraction spiked blank plasma to the response in a pure solvent standard. | The ratio of responses should be consistent across different plasma lots, typically with a CV ≤ 15%. |
| Recovery | Compare the analyte response in pre-extraction spiked plasma to that of post-extraction spiked plasma. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Evaluate analyte stability in plasma under various conditions: freeze-thaw cycles, short-term benchtop, long-term storage (-80°C), and post-preparative (autosampler). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |
Conclusion
This application note presents a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. By combining a straightforward protein precipitation with optimized reversed-phase chromatography and highly selective MRM detection, the method offers the sensitivity and reliability required for regulated bioanalysis. The inclusion of a comprehensive validation framework ensures that the resulting data is accurate and defensible, making this protocol a valuable tool for drug development and clinical research professionals.
References
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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Jain, R., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
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Li, W., & Cohen, L. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
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Li, F., & Paiva, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]
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Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Reddit. (2024). LC-MS method validation resources. [Link]
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Ianni, F., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2025). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]
-
AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
-
American Elements. (n.d.). [1-(2-methoxyphenyl)cyclobutyl]methanamine. [Link]
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Application Note: Quantitative Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine in Seized Materials using Derivatization-Gas Chromatography-Mass Spectrometry
Abstract
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and toxicological laboratories, requiring the development of robust and reliable analytical methods for their identification and quantification.[1] This application note details a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine, a suspected designer drug. Due to the inherent challenges in analyzing primary amines by GC, such as high polarity and low volatility, a derivatization step is employed to enhance chromatographic performance and ensure analytical integrity. This guide provides a step-by-step protocol, from sample preparation and derivatization to instrumental analysis and data interpretation, and includes a full validation summary according to established international guidelines to ensure the method is fit for its intended purpose.[2][3]
Introduction and Scientific Rationale
This compound (MW: 191.27 g/mol , Formula: C₁₂H₁₇NO) is a compound of interest due to its structural similarity to other psychoactive substances.[4][5] The presence of a primary amine functional group makes direct GC analysis problematic, often resulting in poor peak shape, low sensitivity, and potential interaction with active sites in the GC system.
The Causality Behind Derivatization: To overcome these limitations, a chemical derivatization strategy is essential. Derivatization chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis.[6] In this protocol, we utilize N-trifluoroacetyl (TFA) derivatization using Trifluoroacetic Anhydride (TFAA). This process replaces the active, polar hydrogen on the primary amine with a non-polar, thermally stable trifluoroacetyl group. The resulting derivative exhibits:
-
Increased Volatility: Allowing for elution at lower temperatures, minimizing thermal degradation.
-
Improved Peak Shape: Reducing interactions with the GC column's stationary phase, leading to sharp, symmetrical peaks.
-
Enhanced Mass Spectral Characteristics: Producing a predictable and unique fragmentation pattern that aids in confident identification.
GC-MS remains a primary tool for NPS identification due to its robustness, reproducible electron-ionization (EI) spectra, and extensive reference libraries.[7] The method described herein provides the necessary specificity and sensitivity for the unambiguous identification and quantification of this analyte in forensic samples.
Overall Experimental Workflow
The analytical process follows a systematic and validated pathway from sample preparation to data reporting. Each stage is designed to ensure accuracy, precision, and reliability of the final result.
Figure 1: High-level workflow for the GC-MS analysis of this compound.
Materials and Methods
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Ethyl Acetate (Anhydrous, GC grade)
-
Trifluoroacetic Anhydride (TFAA) (>99%)
-
Nitrogen gas (Ultra-high purity)
-
Internal Standard (IS), e.g., Naphthalene-d8 or a suitable structural analog.
Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer operating in electron ionization (EI) mode was used.
| GC Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250 °C | Ensures rapid volatilization of the derivatized analyte. Splitless mode is used for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column suitable for a wide range of NPS and their derivatives.[8] |
| Oven Program | Initial 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Provides good separation from matrix components and ensures elution of the analyte as a sharp peak. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, produces reproducible fragmentation patterns for library matching and structural elucidation.[7] |
| Acquisition Mode | Full Scan (m/z 40-500) & SIM | Full scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Detailed Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Extraction: Homogenize the seized material. Accurately weigh a portion and extract with a known volume of methanol using sonication for 15 minutes. Centrifuge and collect the supernatant. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for complex matrices to remove interferences.[9]
Derivatization Protocol
This protocol must be performed in a well-ventilated fume hood.
-
Aliquot: Transfer 100 µL of the sample extract or calibration standard into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is anhydrous as TFAA is moisture-sensitive.[6]
-
Reconstitution & Derivatization: Add 100 µL of anhydrous ethyl acetate to reconstitute the residue. Add 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 70 °C for 20 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
Figure 2: N-Trifluoroacetyl derivatization of this compound.
Results and Discussion
Mass Spectral Fragmentation Analysis
The EI mass spectrum of the N-TFA derivative provides a unique fingerprint for identification. The molecular ion ([M]⁺) is expected at m/z 287. The fragmentation is predicted to be driven by cleavage alpha to the nitrogen and fragmentation of the cyclobutyl ring.
Predicted Fragmentation Pathway:
-
Molecular Ion Formation: Electron ionization removes an electron, typically from the nitrogen or the aromatic ring, to form the molecular ion at m/z 287.
-
Alpha-Cleavage: The most favorable cleavage is often adjacent to the nitrogen atom, leading to the loss of the cyclobutylphenyl moiety and formation of a stable ion.
-
Cyclobutyl Ring Fragmentation: The strained cyclobutyl ring can undergo characteristic fragmentation, often through cleavage to form ethylene (loss of 28 Da) or related pathways.
-
Aromatic Ring Fragmentation: Cleavage of the methoxy group (loss of CH₃, 15 Da) or the entire methoxyphenyl group can occur.
Figure 3: Predicted major fragmentation pathways for N-TFA-(1-(3-Methoxyphenyl)cyclobutyl)methanamine.
Key Diagnostic Ions for SIM/Quantification:
| Ion (m/z) | Description | Role |
| 287 | Molecular Ion [M]⁺ | Confirmatory |
| 174 | [M - C₈H₇O]⁺ | Quantifier (often the base peak from α-cleavage) |
| 148 | [C₉H₁₀NO]⁺ | Qualifier 1 |
| 121 | [C₈H₉O]⁺ | Qualifier 2 (Methoxyphenyl-tropylium type ion) |
Method Validation
The analytical method was validated according to ICH and FDA guidelines to demonstrate its suitability for its intended purpose.[3][10] The validation assesses specificity, linearity, limits of detection and quantitation, accuracy, and precision.[11][12]
| Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed in blank matrix | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 (1-100 µg/mL) | Pass |
| LOD | Signal-to-Noise (S/N) ≥ 3 | 0.3 µg/mL | Pass |
| LOQ | Signal-to-Noise (S/N) ≥ 10 | 1.0 µg/mL | Pass |
| Accuracy | % Recovery: 80-120% | 95.2% - 104.5% (at 3 concentration levels) | Pass |
| Precision (RSD%) | Repeatability RSD ≤ 5% | 2.8% | Pass |
| Intermediate Precision RSD ≤ 10% | 4.1% | Pass |
Conclusion
This application note presents a robust and reliable GC-MS method for the identification and quantification of this compound. The use of TFAA derivatization is a critical step that successfully overcomes the challenges associated with the analysis of primary amines, yielding excellent chromatographic performance and sensitivity.[13] The method has been thoroughly validated, demonstrating high levels of specificity, linearity, accuracy, and precision, making it a trustworthy and scientifically sound procedure for use in forensic laboratories tasked with the analysis of novel psychoactive substances.[1][2]
References
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Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Available at: [Link]
-
Full article: Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. Available at: [Link]
-
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. Available at: [Link]
-
Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]
-
Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]
-
Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
13.2: The Mass Spectrum - Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. SpringerLink. Available at: [Link]
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Application Notes and Protocols for In Vitro Characterization of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Introduction
(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a novel compound with a chemical structure suggestive of potential activity at monoamine transporters. Its core moieties, a methoxyphenyl group and a cyclobutylmethanamine scaffold, bear resemblance to known monoamine reuptake inhibitors. Consequently, a thorough in vitro pharmacological evaluation is essential to elucidate its mechanism of action and potential therapeutic applications. This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of this compound, focusing on its potential interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as monoamine oxidase (MAO) enzymes.
The following protocols are designed to be self-validating systems, incorporating appropriate controls and detailed procedural steps to ensure data integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the assay principles.
Part 1: Monoamine Transporter Interaction Profile
The primary hypothesis for the mechanism of action of this compound is its interaction with monoamine transporters. To investigate this, a two-pronged approach is recommended: initial determination of binding affinity followed by functional assessment of transporter inhibition.
Radioligand Binding Affinity Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[1][2] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for human SERT, NET, and DAT.
Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific high-affinity radioligand and varying concentrations of the test compound. The amount of radioligand bound to the transporter is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Unlabeled standards for non-specific binding: Fluoxetine (SERT), Desipramine (NET), Cocaine (DAT).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare working solutions of the radioligand and unlabeled standards in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, cell membranes, and radioligand.
-
Non-specific Binding: Binding buffer, cell membranes, radioligand, and a high concentration of the respective unlabeled standard.
-
Test Compound: Binding buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.[3]
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation:
| Target | Radioligand | Kᵢ (nM) of this compound |
| hSERT | [³H]Citalopram | Experimental Value |
| hNET | [³H]Nisoxetine | Experimental Value |
| hDAT | [³H]WIN 35,428 | Experimental Value |
Functional Neurotransmitter Uptake Assays
Functional uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.[4] This provides a measure of the compound's functional potency.
Objective: To determine the IC₅₀ of this compound for the inhibition of serotonin, norepinephrine, and dopamine uptake.
Principle: Synaptosomes (nerve terminals) or cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes or cells is measured.
Experimental Workflow for Synaptosomal Uptake Assay
Caption: Workflow for Synaptosomal Uptake Assay.
Detailed Protocol:
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radiolabeled neurotransmitters: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine, [³H]Dopamine.
-
Unlabeled standards for non-specific uptake: Fluoxetine (SERT), Desipramine (NET), Cocaine (DAT).
-
This compound.
-
Homogenization Buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES buffer (KRH).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Assay Setup:
-
In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound or the appropriate unlabeled standard for non-specific uptake.[8]
-
-
Uptake Initiation and Termination:
-
Scintillation Counting:
-
Lyse the synaptosomes on the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
-
Data Presentation:
| Transporter | Radiotracer | IC₅₀ (nM) of this compound |
| hSERT | [³H]5-HT | Experimental Value |
| hNET | [³H]Norepinephrine | Experimental Value |
| hDAT | [³H]Dopamine | Experimental Value |
Part 2: Monoamine Oxidase Inhibition Profile
It is also prudent to assess for any off-target activity, particularly inhibition of monoamine oxidase (MAO), as this can confound the interpretation of in vivo results and has its own therapeutic implications.[9][10]
Objective: To determine if this compound inhibits MAO-A or MAO-B.
Principle: The activity of MAO-A and MAO-B is measured using a fluorometric or colorimetric assay that detects the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate by MAO.[11] The ability of the test compound to inhibit this activity is then quantified.
Detailed Protocol:
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a proprietary substrate from a commercial kit).
-
MAO-A selective inhibitor (e.g., Clorgyline).
-
MAO-B selective inhibitor (e.g., Pargyline or Selegiline).
-
This compound.
-
Assay buffer.
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic or colorimetric substrate).
-
96-well black or clear microplates.
-
Fluorometer or spectrophotometer.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the MAO enzyme (A or B), assay buffer, and varying concentrations of this compound or a known inhibitor (positive control).
-
-
Pre-incubation:
-
Pre-incubate the plate to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the MAO substrate.
-
-
Signal Detection:
-
Incubate and then add the detection reagent.
-
Measure the fluorescence or absorbance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of MAO activity for each concentration of the test compound.
-
Determine the IC₅₀ value if significant inhibition is observed.
-
Data Presentation:
| Enzyme | IC₅₀ (µM) of this compound |
| MAO-A | Experimental Value |
| MAO-B | Experimental Value |
Part 3: Downstream Functional Assays (Optional)
Should the primary screening suggest interactions with receptors that couple to adenylyl cyclase, further functional characterization is warranted.
cAMP Accumulation Assay
Objective: To determine if this compound modulates intracellular cyclic AMP (cAMP) levels, which would indicate an interaction with Gs or Gi-coupled G protein-coupled receptors (GPCRs).[12][13]
Principle: This assay measures changes in intracellular cAMP levels in response to compound treatment. A common method is a competitive immunoassay using time-resolved fluorescence resonance energy transfer (TR-FRET).[12][14]
Detailed Protocol:
Materials:
-
A suitable cell line expressing a GPCR of interest (if known) or a panel of GPCR-expressing cell lines for broader screening.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used as a positive control for Gi-coupled receptors).
-
A known agonist for the GPCR of interest.
-
Cell culture medium and reagents.
-
384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., HTRF reader, luminometer).
Procedure:
-
Cell Culture and Plating:
-
Culture and plate the cells in 384-well plates.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound.
-
For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.[12]
-
-
Signal Measurement:
-
Read the plate on the appropriate plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Conclusion
This comprehensive guide provides a robust framework for the in vitro characterization of this compound. By systematically evaluating its binding affinity and functional potency at monoamine transporters and its potential off-target effects on MAO enzymes, researchers can build a detailed pharmacological profile of this novel compound. These data are crucial for understanding its mechanism of action and for guiding further drug development efforts.
References
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017-11-20). Available from: [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. Available from: [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - NIH. Available from: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019-03-15). Available from: [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020-05-19). Available from: [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine - JoVE. Available from: [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. Available from: [Link]
-
Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2025-07-10). Available from: [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. Available from: [Link]
-
Radioligand binding assays and their analysis - PubMed. Available from: [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. Available from: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available from: [Link]
-
Methenamine - Wikipedia. Available from: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available from: [Link]
-
What is the mechanism of action of methenamine? - Dr.Oracle. (2025-09-03). Available from: [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. Available from: [Link]
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Synaptosomes: A Functional Tool for Studying Neuroinflammation - MDPI. (2023-03-30). Available from: [Link]
-
What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024-07-17). Available from: [Link]
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Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. Available from: [Link]
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Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed. Available from: [Link]
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Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. Available from: [Link]
-
Study Details | NCT04709601 | Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available from: [Link]
-
What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle. (2025-06-04). Available from: [Link]
-
1-[3-(methoxymethyl)cyclobutyl]methanamine hydrochloride (C7H15NO) - PubChemLite. Available from: [Link]
-
[1-(3-methoxyphenyl)cyclopentyl]methanamine (C13H19NO) - PubChemLite. Available from: [Link]
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Application Notes and Protocols for the Preclinical Investigation of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Introduction
(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a novel compound with structural features suggesting potential psychoactive properties. The presence of a methoxyphenyl group, a common moiety in ligands targeting monoaminergic systems, and a primary amine function, which may interact with monoamine oxidases or transporters, indicates a plausible role as a modulator of neurotransmitter systems. This document provides a comprehensive experimental framework for the preclinical evaluation of this compound, designed for researchers in pharmacology, neuroscience, and drug development.
The following protocols are designed to be a self-validating system, progressing from initial in vitro characterization to in vivo behavioral assessment. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow. All procedures should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reliability for potential regulatory submissions.[1][2]
PART 1: Physicochemical Characterization and In Vitro Profiling
A thorough understanding of the compound's fundamental properties is the first critical step.
Compound Identity and Purity Analysis
Rationale: To ensure the integrity of all subsequent experimental data, the identity and purity of the test compound must be rigorously confirmed.
Protocol:
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition.[3]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the compound. The purity should ideally be >98%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential impurities.[3]
-
In Vitro Target Identification and Mechanism of Action
Rationale: Based on its chemical structure, this compound is hypothesized to interact with components of the monoaminergic system. The following assays will investigate its affinity for key targets.
Hypothesis: The primary amine moiety suggests potential interaction with MAO enzymes.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[4]
-
Assay Principle: A fluorescence-based assay measuring the production of hydrogen peroxide, a byproduct of MAO activity.[5]
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the compound dilutions, MAO-A or MAO-B enzyme, and a suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).[6]
-
Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[4]
-
Add a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase.
-
Incubate at 37°C and measure the fluorescence intensity at appropriate excitation/emission wavelengths.
-
Calculate the IC50 values to determine the inhibitory potency.
-
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | |||
| Clorgyline | |||
| Selegiline |
Hypothesis: The compound may inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT).
Protocol:
-
System: Cell lines stably expressing human SERT, NET, and DAT.
-
Assay Principle: Radioligand binding assay to measure the displacement of a known radiolabeled ligand from the transporter by the test compound.
-
Procedure:
-
Prepare cell membrane homogenates from the respective transporter-expressing cell lines.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values to determine the binding affinity.
-
Data Presentation:
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | |||
| Fluoxetine (SERT selective) | |||
| Desipramine (NET selective) | |||
| GBR 12909 (DAT selective) |
PART 2: In Vivo Pharmacological Profiling
Following in vitro characterization, the focus shifts to understanding the compound's effects in a living organism. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Studies
Rationale: To establish the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for designing subsequent efficacy studies.[2]
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Parameters to Determine: Bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance.
Behavioral Pharmacology
Rationale: To assess the potential antidepressant and anxiolytic effects of the compound based on its hypothesized mechanism of action.
Principle: A widely used screening test for antidepressant activity, where antidepressant compounds reduce the immobility time of rodents placed in an inescapable cylinder of water.[7][8]
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
Include a positive control group treated with a known antidepressant (e.g., imipramine or fluoxetine).[9]
-
Principle: Similar to the FST, this test assesses antidepressant-like activity by measuring the immobility of mice when suspended by their tails.
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer the compound or vehicle as in the FST.
-
Suspend each mouse by its tail using adhesive tape for a 6-minute session.
-
Record the duration of immobility.
-
Principle: To assess general locomotor activity and anxiety-like behavior. A decrease in activity in the center of the arena is indicative of anxiety.[10]
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Administer the compound or vehicle.
-
Place the animal in the center of a square arena and allow it to explore for 5-10 minutes.
-
Use an automated tracking system to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Presentation for Behavioral Assays:
| Treatment Group | Dose (mg/kg) | FST Immobility (s) | TST Immobility (s) | OFT Time in Center (s) | OFT Total Distance (m) |
| Vehicle | - | ||||
| This compound | |||||
| This compound | |||||
| This compound | |||||
| Positive Control |
PART 3: Safety and Toxicology
Rationale: Preliminary assessment of the compound's safety profile is crucial before considering further development.[11] These studies should be conducted under GLP conditions.[1][2]
Acute Toxicity Study
Protocol:
-
Animal Model: Two rodent species (e.g., rats and mice).
-
Procedure: Administer escalating single doses of the compound and observe the animals for signs of toxicity and mortality over 14 days.
-
Endpoint: Determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).
Preliminary Cardiotoxicity Assessment (hERG Assay)
Rationale: To assess the potential for the compound to cause cardiac arrhythmias by blocking the hERG potassium channel, a common reason for drug candidate failure.
Protocol:
-
System: Cell line stably expressing the hERG channel.
-
Assay Principle: Patch-clamp electrophysiology to measure the effect of the compound on hERG channel current.
-
Procedure: Apply increasing concentrations of the compound to the cells and measure the inhibition of the hERG current. Calculate the IC50.
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the preclinical evaluation of this compound.
Hypothesized Monoaminergic Synapse Interaction
Caption: Hypothesized sites of action for this compound at a monoaminergic synapse.
References
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
- AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- Kwiatkowska, D., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
- Griebel, G., & Holmes, A. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
- Griebel, G., et al. (2006). Early behavioral screening for antidepressants and anxiolytics. Semantic Scholar.
- Transpharmation. (n.d.). Depression & Anxiety | Preclinical Neuroscience.
- Chemspace. (n.d.). 1-{3-[3-(3-methoxyphenyl)propyl]cyclobutyl}methanamine.
- National Institute of Justice. (2022, June 11). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward.
- French, T., et al. (2023). Methods for Novel Psychoactive Substance Analysis. R Discovery.
- Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
- MDPI. (n.d.). AI Methods for New Psychoactive Substance (NPS) Design and Analysis.
- Chemspace. (n.d.). 1-{3-[3-(3-chloro-4-methoxyphenyl)propyl]cyclobutyl}methanamine.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- Mathew, B., et al. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Guang, H. M., & Du, G. H. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?
- BLDpharm. (n.d.). 92902-95-9|this compound.
- MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
- ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine.
- Wikipedia. (n.d.). Methenamine.
- BuyersGuideChem. (n.d.). [1-(3-Methoxyphenyl)cyclobutyl]methylamine suppliers and producers.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?
- Dr.Oracle. (2025, June 4). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?
- PubChem. (n.d.). Methenamine Hippurate.
- PubChemLite. (n.d.). [1-(3-methoxyphenyl)cyclopentyl]methanamine (C13H19NO).
- American Elements. (n.d.). [1-(2-methoxyphenyl)cyclobutyl]methanamine.
- PubChemLite. (n.d.). 1-[3-(methoxymethyl)cyclobutyl]methanamine hydrochloride (C7H15NO).
- PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol.
- PubChem. (n.d.). Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine.
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using (1-(3-Methoxyphenyl)cyclobutyl)methanamine in neuroscience research
An Application and Protocol Guide for the Neuroscience Research of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Introduction
This compound is a novel chemical entity with a structure suggestive of potential psychoactivity. Its chemical architecture, featuring a phenyl group, a cyclobutyl ring, and a methanamine moiety, hints at possible interactions with key neurological targets. While specific research on this compound is not yet widely published, its structural elements bear resemblance to known monoamine oxidase inhibitors (MAOIs) and other central nervous system (CNS) active agents.
This guide, therefore, presents a hypothetical framework for the initial investigation of this compound in a neuroscience research setting. We will proceed under the working hypothesis that this compound may exhibit inhibitory activity at monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The following application notes and protocols are designed to provide a comprehensive and logical workflow for researchers to test this hypothesis, from initial in vitro screening to in vivo behavioral assessment.
Part 1: In Vitro Characterization: Pinpointing the Molecular Target
Application Note: Initial Screening for Monoamine Oxidase Inhibition
The primary objective of the initial in vitro studies is to determine if this compound interacts with and inhibits MAO-A and/or MAO-B. These enzymes are well-established targets for antidepressant and neuroprotective drugs.[1][3] An in vitro chemiluminescent or spectrophotometric assay is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the compound for each MAO isoform.[4][5] This initial screen will provide crucial information about the compound's potency and selectivity, which will guide further in vivo studies.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound for both MAO-A and MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Detection reagents (e.g., horseradish peroxidase, colorimetric probe)[4]
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline or Selegiline) as positive controls[3][4]
-
Assay buffer
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested across a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). Include wells for a positive control inhibitor and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the compound to interact with the enzyme.[4]
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Reaction and Detection: Allow the reaction to proceed for a specified time. The enzymatic reaction will produce hydrogen peroxide, which can be detected by adding a colorimetric probe in the presence of horseradish peroxidase.[4]
-
Measurement: Read the absorbance or luminescence of each well using a microplate reader at the appropriate wavelength (e.g., 540-570 nm for a colorimetric assay).[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: IC50 Values for MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | |||
| Clorgyline (Control) | |||
| Selegiline (Control) |
Visualization: MAO Inhibition Assay Principle
Caption: Principle of the in vitro monoamine oxidase (MAO) inhibition assay.
Part 2: In Vivo Behavioral Analysis: Probing Antidepressant-Like Effects
Application Note: Assessment of Antidepressant-Like Activity in Rodent Models
Should the in vitro results indicate significant MAO inhibition, the next logical step is to assess the compound's potential antidepressant-like effects in established animal models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models for screening potential antidepressant compounds.[6][7][8] These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant treatment.[7][8]
Protocol 2: Forced Swim Test (FST) in Mice
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., saline or a suitable solvent)
-
Positive control antidepressant (e.g., a known MAOI or SSRI)
-
Transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session: Gently place each mouse individually into the cylinder of water for a 6-minute session.[8]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session.[8] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Post-Test: After the session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
Protocol 3: Tail Suspension Test (TST) in Mice
Materials:
-
Male mice
-
This compound
-
Vehicle control
-
Positive control antidepressant
-
A horizontal bar or rod elevated above a surface
-
Adhesive tape
Procedure:
-
Acclimation and Dosing: Follow the same procedures as for the FST.
-
Suspension: Suspend each mouse individually by its tail from the elevated bar using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
Test Session: The test duration is typically 6 minutes.[8]
-
Behavioral Scoring: Record the total duration of immobility during the 6-minute session. Immobility is defined as the absence of any limb or body movement, except for slight respiration-related movements.[8]
Data Presentation: Summary of Behavioral Data
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM (FST) | Mean Immobility Time (seconds) ± SEM (TST) |
| Vehicle Control | - | ||
| This compound | |||
| This compound | |||
| Positive Control |
Visualization: In Vivo Behavioral Testing Workflow
Caption: Workflow for in vivo behavioral assessment of antidepressant-like effects.
Part 3: Safety and Handling
Application Note: General Safety Precautions
As with any novel chemical compound with unknown toxicological properties, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Part 4: Conclusion and Future Directions
The protocols and application notes provided in this guide offer a foundational framework for the initial neuropharmacological characterization of this compound. By systematically evaluating its potential as a monoamine oxidase inhibitor, researchers can gain valuable insights into its mechanism of action and therapeutic potential.
If the initial hypothesis is supported by the data, future research could expand to include:
-
Broader in vitro profiling: Assess the compound's activity at other relevant CNS targets, such as serotonin and dopamine transporters and receptors.
-
Pharmacokinetic studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
More complex behavioral models: Utilize models of chronic stress or anhedonia to further validate antidepressant-like efficacy.[8][11]
-
Neurochemical analysis: Measure changes in brain monoamine levels following compound administration.
This structured approach will ensure a thorough and scientifically rigorous investigation of this novel compound's potential in neuroscience.
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Application Notes and Protocols for Cell-Based Monoamine Reuptake Inhibition Assays of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Introduction: Unveiling the Neuromodulatory Potential of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of a vast array of physiological and cognitive functions. The precise control of their signaling is largely governed by a family of transmembrane proteins known as monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[3]
Given their critical role in neurotransmission, MATs are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][5] Compounds that inhibit the reuptake of one or more monoamines can prolong the neurotransmitter's action in the synapse, leading to profound physiological effects.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, this compound, for its potential inhibitory activity on monoamine reuptake. We present detailed protocols for robust and validated cell-based assays designed to determine the potency and selectivity of this compound against DAT, NET, and SERT. The methodologies described herein leverage both traditional radiolabeled substrate uptake assays and modern fluorescent-based techniques, offering flexibility based on laboratory capabilities and throughput requirements.
Scientific Foundation: The Principles of Cell-Based Reuptake Inhibition Assays
The core principle of a monoamine reuptake inhibition assay is to quantify the ability of a test compound to block the transport of a specific substrate into cells expressing the target transporter.[6] These assays are typically conducted using mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which are stably or transiently transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT).[1][4][7] This approach allows for the isolated study of each transporter, ensuring specificity in the results. Alternatively, cell lines with endogenous transporter expression, such as JAR cells for SERT and SK-N-BE(2)C cells for NET, can be utilized to study the transporters in a more native cellular environment.[4][8][9][10]
The inhibitory potency of a compound is determined by measuring the uptake of a labeled substrate (either radiolabeled or fluorescent) in the presence of varying concentrations of the test compound. The resulting data are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.[11][12] The IC50 value represents the concentration of the inhibitor required to reduce the substrate uptake by 50% and is a key measure of the compound's potency.[11]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a cell-based monoamine reuptake inhibition assay.
Caption: Inhibition of monoamine reuptake at the synapse.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:
-
Positive Controls: Including known selective inhibitors for each transporter in every assay validates that the assay system is responsive and performing as expected.
-
Determination of Km: Prior to inhibition studies, it is advisable to perform substrate saturation experiments to determine the Michaelis-Menten constant (Km) for each transporter in your specific cell system. [9][10]This ensures that the substrate concentration used in the inhibition assay is appropriate.
-
Linear Range of Uptake: The incubation time for substrate uptake should be within the linear range to ensure that the initial rate of transport is being measured. This can be determined by a time-course experiment.
-
Cell Viability: It is crucial to assess the potential cytotoxicity of the test compound at the concentrations used in the assay, as compound-induced cell death can be confounded with reuptake inhibition. A simple cell viability assay (e.g., MTT or Trypan Blue exclusion) can be performed in parallel.
-
Replicate Experiments: All experiments should be performed on multiple independent occasions (at least n=3) with technical replicates within each experiment to ensure the reproducibility of the findings.
By adhering to these principles and protocols, researchers can confidently and accurately characterize the monoamine reuptake inhibition profile of this compound, providing critical data for its further development as a potential therapeutic agent.
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Application Notes and Protocols for In Vivo Evaluation of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Introduction: Rationale for In Vivo Characterization
(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a novel compound with a chemical structure suggestive of potential psychoactive properties. The presence of a methoxyphenyl group, a common feature in various neurologically active agents, indicates that this compound may interact with central nervous system targets. However, without established in vitro data, a comprehensive in vivo screening approach is imperative to elucidate its pharmacological profile.
This document provides a strategic framework and detailed protocols for the initial in vivo characterization of this compound. The proposed studies are designed to assess its potential therapeutic effects in models of depression, anxiety, and neuropathic pain, while concurrently evaluating its pharmacokinetic profile and preliminary safety. This multi-pronged approach is crucial for making informed decisions in the early stages of drug development.
The selection of animal models and behavioral assays is based on their established validity and widespread use in preclinical research to predict clinical efficacy for psychotropic and analgesic agents.[1][2][3] The protocols are designed to be robust and self-validating, incorporating appropriate controls and quantifiable endpoints.
Experimental Workflow: A Phased Approach
A logical, phased approach is critical to efficiently characterize a novel compound. The following workflow outlines the progression from initial screening to more specific hypothesis testing.
Caption: Phased experimental workflow for in vivo characterization.
Part 1: Pharmacodynamic Evaluation in CNS Models
The initial phase of pharmacodynamic testing aims to identify potential therapeutic areas for this compound by screening it in validated animal models of common neurological and psychiatric disorders.
Models of Depressive-Like Behavior
Animal models of depression are instrumental in screening novel antidepressants.[1][4] These models aim to replicate specific endophenotypes of depression, such as behavioral despair and anhedonia.[1]
The FST is a widely used assay to assess "behavioral despair," a state that can be reversed by antidepressant medications.[5][6][7]
Protocol:
-
Apparatus: A transparent cylindrical container (20 cm diameter, 50 cm height) filled with water (23-25°C) to a depth of 30 cm.[7]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[8]
-
Procedure:
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.[9][10]
-
The initial 2 minutes are considered a pre-test or habituation period and are not scored for immobility.[8][9]
-
During the final 4 minutes, record the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[7]
-
-
Data Analysis: Compare the immobility time between the vehicle-treated control group and the compound-treated groups. A significant decrease in immobility time suggests a potential antidepressant-like effect.[10]
Similar to the FST, the TST induces a state of behavioral despair in mice and is sensitive to antidepressant treatment.[5][6][11]
Protocol:
-
Apparatus: A suspension bar or a dedicated TST chamber that allows the mouse to hang freely without touching any surfaces.[11][12]
-
Procedure:
-
Data Analysis: A reduction in the duration of immobility in the compound-treated group compared to the vehicle control is indicative of antidepressant-like activity.[15]
| Behavioral Model | Key Parameter Measured | Interpretation of Positive Result |
| Forced Swim Test | Duration of Immobility | Decreased immobility time |
| Tail Suspension Test | Duration of Immobility | Decreased immobility time |
Models of Anxiety-Like Behavior
Animal models of anxiety are designed to assess the anxiolytic or anxiogenic potential of a compound by creating a conflict between the animal's natural exploratory drive and its aversion to open or brightly lit spaces.[3][16][17][18]
The EPM is a widely accepted model for assessing anxiety-like behavior in rodents.[19][20][21][22]
Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Acclimation: Habituate the animals to the testing room for at least one hour prior to the experiment.[21]
-
Procedure:
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
| Behavioral Model | Key Parameters Measured | Interpretation of Positive Result |
| Elevated Plus Maze | Time spent in open arms, Number of entries into open arms | Increased time and/or entries in open arms |
Models of Neuropathic and Nociceptive Pain
Animal models of pain are essential for discovering and characterizing new analgesic compounds.[2][23][24] These models can differentiate between responses to noxious thermal and mechanical stimuli.
The hot plate test is used to evaluate thermal nociception and is sensitive to centrally acting analgesics.[25][26][27][28][29]
Protocol:
-
Apparatus: A hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
Set the hot plate temperature to 55°C (± 0.2°C).[26]
-
Place the animal on the heated surface within a transparent cylinder.[26]
-
Record the latency to the first sign of a nociceptive response, such as paw licking, flicking, or jumping.[25][26]
-
A cut-off time of 30-60 seconds should be implemented to prevent tissue damage.[26][27]
-
-
Data Analysis: An increase in the latency to respond in the compound-treated group compared to the vehicle control indicates an analgesic effect.
This test is used to assess mechanical sensitivity, particularly in models of neuropathic pain where a normally non-painful stimulus becomes painful.[30][31][32][33][34]
Protocol:
-
Apparatus: A set of von Frey filaments with calibrated bending forces or an electronic von Frey apparatus.
-
Procedure:
-
Data Analysis: In a neuropathic pain model (e.g., chronic constriction injury), an increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle control signifies a reduction in mechanical allodynia.[35]
| Pain Model | Stimulus | Key Parameter Measured | Interpretation of Positive Result |
| Hot Plate Test | Thermal | Latency to paw lick/flick or jump | Increased latency |
| Von Frey Test | Mechanical | Paw withdrawal threshold | Increased withdrawal threshold |
Part 2: In Vivo Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting pharmacodynamic data and planning future studies.[36][37][38]
Preliminary Pharmacokinetic Study Design
Objective: To determine the basic pharmacokinetic parameters of this compound in rodents (e.g., rats or mice).[39][40]
Protocol:
-
Animal Model: Use a common rodent strain such as Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) and also intravenously to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[39]
-
Bioanalysis: Analyze plasma concentrations of the parent compound (and any major metabolites, if known) using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): Apparent volume into which the drug distributes.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Caption: Workflow for a preliminary pharmacokinetic study.
Part 3: Preliminary Safety and Toxicology
Early assessment of a compound's safety profile is crucial to identify potential liabilities.[41][42][43]
Acute and Sub-chronic Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and identify any target organs of toxicity following single and repeated dosing.[44][45]
Protocol:
-
Animal Model: Use both male and female rodents, typically the same species as used in efficacy studies.[44]
-
Acute Toxicity: Administer a single, high dose of the compound and observe the animals for at least 14 days for signs of toxicity and mortality.[42]
-
Sub-chronic Toxicity: Administer the compound daily for 14 or 28 days at multiple dose levels.[44]
-
Endpoints:
-
Clinical Observations: Monitor for changes in behavior, appearance, and body weight.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.[44]
-
Histopathology: Conduct a full necropsy and examine major organs and tissues for any pathological changes.[41]
-
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and identify any dose-limiting toxicities.
Conclusion and Future Directions
The in vivo characterization of this compound using the protocols outlined in this document will provide a comprehensive initial understanding of its pharmacological profile. The data generated from these studies will be critical for establishing proof-of-concept, guiding lead optimization efforts, and making informed decisions about the future development of this novel compound. Positive findings in any of the efficacy models would warrant further investigation into the underlying mechanism of action.
References
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protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]
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Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved January 19, 2024, from [Link]
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Maze Engineers. (n.d.). Tail Suspension. Retrieved January 19, 2024, from [Link]
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Harvard Apparatus. (n.d.). Electronic Von Frey for Evaluating Mechanical Allodynia. Retrieved January 19, 2024, from [Link]
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ResearchGate. (2022, July). Electronic von Frey test and development of mechanical allodynia. Retrieved January 19, 2024, from [Link]
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U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved January 19, 2024, from [Link]
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Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Retrieved January 19, 2024, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
Overview of Synthetic Challenges
The synthesis of primary amines on a sterically hindered quaternary carbon, such as the one in this compound, presents unique challenges. The construction of the cyclobutane ring itself can be complex due to inherent ring strain, often requiring specialized methods like [2+2] cycloadditions.[1][2] However, for many researchers, the key challenge lies in the final functional group transformation to introduce the aminomethyl group onto a pre-formed cyclobutane core.
This guide focuses on the two most prevalent synthetic strategies for this transformation, outlining their mechanisms, common failure points, and optimization parameters.
Core Synthetic Strategies
Two primary pathways are typically employed to synthesize the target compound from a suitable cyclobutane precursor: the Ritter Reaction and Reductive Amination . The choice between them depends largely on the availability of starting materials—specifically, the corresponding tertiary alcohol or the ketone.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide & Core Concepts (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Part 1: The Ritter Reaction Pathway
The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines. The reaction proceeds via a stable carbocation intermediate.[3][4][5]
Question 1: My Ritter reaction has stalled or resulted in a low yield. What are the likely causes and how can I fix them?
Answer: Low yield in a Ritter reaction for this specific substrate is almost always linked to the stability and fate of the tertiary carbocation intermediate. Here are the primary causes and troubleshooting steps:
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Insufficient Acid Strength or Concentration: The formation of the tertiary carbocation from (1-(3-methoxyphenyl)cyclobutyl)methanol is the rate-limiting step. If the acid catalyst is too weak or too dilute, this equilibrium will not favor the carbocation, leading to an incomplete reaction.
-
Explanation: Strong, non-nucleophilic acids like concentrated sulfuric acid or perchloric acid are required to protonate the alcohol and facilitate the loss of water to form a stable carbocation.[4][6]
-
Solution:
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Ensure your acid (e.g., H₂SO₄) is concentrated (98%) and used in stoichiometric or excess amounts.
-
Consider using a stronger acid system, such as triflic acid, but be aware this can promote side reactions if not controlled.
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Ensure the reaction medium is anhydrous, as water can shift the equilibrium back to the starting alcohol.
-
-
-
Carbocation Rearrangement or Elimination: Although the tertiary cyclobutyl carbocation is relatively stable, it can still undergo side reactions, especially at elevated temperatures.
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Explanation: The inherent strain of the cyclobutane ring can make it susceptible to ring-opening or rearrangement pathways to form more stable cyclopentyl or acyclic structures.[1][7] Elimination to form an alkene is also a common side reaction.
-
Solution:
-
Maintain a low reaction temperature (typically 0-25 °C) to minimize the activation energy for unwanted pathways.
-
Add the alcohol substrate slowly to the acid/nitrile mixture to keep its instantaneous concentration low, favoring the desired bimolecular reaction with the nitrile.
-
-
-
Hydrolysis Issues: The final step, hydrolysis of the N-alkyl amide intermediate to the primary amine, can be sluggish.
-
Explanation: Amide hydrolysis requires harsh conditions (strong acid or base and heat), which can degrade the product.
-
Solution:
-
For acidic hydrolysis, use a strong acid like 6M HCl or H₂SO₄ and heat under reflux. Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to decomposition.
-
For basic hydrolysis, use a strong base like 6M NaOH or KOH. This can be advantageous if your molecule is sensitive to acid.
-
-
Question 2: What is the mechanism of the Ritter Reaction and why is it suitable for this synthesis?
Answer: The Ritter reaction is ideal here because the substrate can form a stable tertiary carbocation. The mechanism involves three key steps:
Caption: Simplified mechanism of the Ritter Reaction.
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Carbocation Formation: The alcohol is protonated by a strong acid, followed by the loss of a water molecule to generate a stable tertiary carbocation.[4][5]
-
Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the carbocation, forming a stable nitrilium ion.[6]
-
Hydrolysis: The nitrilium ion is then attacked by water during aqueous workup, and after tautomerization and deprotonation, it forms an N-substituted amide. This amide is then hydrolyzed in a separate step to yield the final primary amine.[3]
Part 2: The Reductive Amination Pathway
Reductive amination is a highly versatile method for forming amines from ketones or aldehydes. It involves the formation of an imine or enamine intermediate, which is then reduced in situ.[8][9]
Question 3: I am observing significant amounts of the alcohol byproduct and unreacted ketone in my reductive amination. How can I improve the conversion to the desired amine?
Answer: This is a classic selectivity problem in reductive amination. The key is to favor imine formation before reduction occurs. The choice of reducing agent and reaction conditions is critical.
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Incorrect Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) will rapidly reduce the starting ketone to its corresponding alcohol, outcompeting the slower imine formation.
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Explanation: The rate of ketone reduction by strong hydrides is often much faster than the rate of imine formation, especially with a hindered ketone and a weak nucleophile like ammonia.
-
Solution: Use a pH-sensitive or sterically hindered reducing agent that is more selective for the protonated iminium ion than for the neutral ketone.
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Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at neutral pH but becomes a potent reducing agent at the slightly acidic pH (typically 5-6) required to catalyze imine formation and protonate the resulting imine, making it highly susceptible to reduction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often a superior choice. It is a milder, non-toxic alternative to NaBH₃CN and can be used in stoichiometric amounts. Its steric bulk also disfavors reaction with the hindered ketone. It is effective in various solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[10]
-
-
-
Suboptimal pH: The pH of the reaction is crucial for imine formation.
-
Explanation: Imine formation is acid-catalyzed, as protonation of the ketone's carbonyl oxygen makes it more electrophilic. However, at a very low pH, the ammonia nucleophile will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction. The optimal pH is typically between 5 and 7.
-
Solution:
-
Use an ammonium salt that also acts as a buffer, such as ammonium acetate (NH₄OAc).
-
If using ammonia directly, add a weak acid like acetic acid to buffer the system to the optimal pH range.
-
-
-
Water Removal: Imine formation is a reversible equilibrium reaction that produces water.
-
Explanation: According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine product, increasing its concentration for subsequent reduction.
-
Solution: While not always necessary with a good reducing agent, you can add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
-
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, pH > 8 | Inexpensive, easy to handle | Unselective; primarily reduces the ketone to an alcohol.[10] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Methanol, 1-5 atm H₂ | "Green" reagent, high yield possible | May require high pressure; catalyst can be pyrophoric; potential for debenzylation if other groups are present.[10][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 (AcOH) | Highly selective for the iminium ion.[10] | Highly toxic (releases HCN at low pH), requires careful handling. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, pH ~5-7 | Highly selective, non-toxic, mild | More expensive, moisture-sensitive. |
Question 4: My purification is challenging due to the polar nature of the amine. What is the best purification strategy?
Answer: Purifying polar amines like this compound can be difficult, but several effective strategies exist.
-
Acid-Base Extraction: This is the first and most crucial step in your workup.
-
Protocol: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash with a basic aqueous solution (e.g., 1M NaOH) to deprotonate any ammonium salts and remove acidic reagents. Then, extract the aqueous layer multiple times with the organic solvent. To remove non-basic organic impurities, you can then acidify the combined organic layers with 1M HCl to protonate your amine, extracting it into the aqueous phase. Finally, re-basify the aqueous layer and re-extract your purified amine into an organic solvent.
-
-
Column Chromatography:
-
Challenge: Primary amines often "streak" or "tail" on standard silica gel due to strong acidic-basic interactions with the silanol groups on the silica surface.
-
Solution: Deactivate the silica gel. Prepare a slurry of silica gel in your desired eluent system and add 1-2% triethylamine (Et₃N) or ammonium hydroxide. This basic modifier will occupy the acidic sites on the silica, allowing your amine to elute with a much better peak shape. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane (DCM).
-
-
Crystallization via Salt Formation: This is an excellent method for achieving high purity.
-
Protocol: Dissolve your crude amine in a suitable solvent like isopropanol or ethyl acetate. Add a solution of an appropriate acid (e.g., HCl in ether, mandelic acid, or tartaric acid) dropwise.[12] The corresponding ammonium salt will often precipitate out as a highly pure crystalline solid, which can be collected by filtration. The free base can then be regenerated by dissolving the salt in water and adding a strong base.
-
Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction
This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.
Caption: Step-by-step workflow for the Ritter reaction synthesis.
Methodology:
-
Carbocation Formation & Trapping: To a stirred solution of acetonitrile (10 equivalents) at 0 °C, slowly add concentrated sulfuric acid (3 equivalents). To this mixture, add a solution of (1-(3-methoxyphenyl)cyclobutyl)methanol (1 equivalent) in acetonitrile dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting alcohol by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Slowly neutralize the solution with 20% aqueous sodium hydroxide until the pH is ~8-9.
-
Extraction: Extract the resulting N-acetyl amide intermediate with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: To the crude amide, add 6M aqueous HCl and heat the mixture to reflux for 6-12 hours until the amide is fully consumed (monitor by LC-MS).
-
Final Isolation: Cool the reaction mixture to room temperature and carefully basify with 50% aqueous NaOH until pH > 12. Extract the final amine product with dichloromethane (3x volumes). Dry the combined organic layers, concentrate, and purify as described in the purification guide (Question 4).
Protocol 2: Synthesis via Reductive Amination
This protocol uses sodium triacetoxyborohydride, a milder and safer reducing agent.
Methodology:
-
Imine Formation: To a solution of 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1 equivalent) in an anhydrous solvent like dichloroethane (DCE) (approx. 0.2 M), add ammonium acetate (5-10 equivalents) and acetic acid (2 equivalents). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the above suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise over 30 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Quench & Workup: Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCE or DCM (2x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude amine using the methods described in the purification guide (Question 4).
References
-
Bellus, D., & Ernst, B. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1537. [Link]
-
Wikipedia contributors. (2023). Ritter reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amine Synthesis by Reductive Amination. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Chemspace. (n.d.). 1-{3-[3-(3-methoxyphenyl)propyl]cyclobutyl}methanamine. Chemspace. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards. RSC Publishing. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. [Link]
-
Lee-Ruff, E., & Mladenova, G. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. OpenOChem Learn. [Link]
-
Chemspace. (n.d.). 1-{3-[3-(3-chloro-4-methoxyphenyl)propyl]cyclobutyl}methanamine. Chemspace. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Berts, W. et al. (2020). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. Chemistry – A European Journal, 26(48), 10838-10842. [Link]
-
Wockhardt Research Centre. (n.d.). An Improved Process For The Separation Of Enantiomerically Pure Compounds. IP Australia. [Link]
-
ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine. ChemSynthesis. [Link]
-
Heravi, M. M., et al. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 126(5), 1439–1444. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]
-
Parwaiz, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 282. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1801. [Link]
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Technical Support Center: Synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Welcome to the technical support center for the synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to solve challenges in your laboratory.
Synthesis Overview
The synthesis of this compound can be approached through several routes. Two common and effective methods are:
-
Reductive Amination of 1-(3-methoxyphenyl)cyclobutanone.
-
Reduction of 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
Each pathway has its own set of potential impurities and challenges. This guide will address common problems for both routes.
Diagram: Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting Guide for Reductive Amination Route
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1][2] This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the final amine product.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the potential causes?
A1: Low yields in reductive amination can stem from several factors:
-
Incomplete imine formation: The equilibrium between the ketone/ammonia and the imine might not favor the imine. This can be addressed by removing water as it forms, or by using a Lewis acid catalyst to activate the carbonyl group.[3]
-
Suboptimal reducing agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the imine over the ketone.[1][2] If using a less selective reducing agent like sodium borohydride (NaBH4), it should be added after the imine has formed.[3]
-
Poor solubility: The ketone and amine must be soluble in the reaction solvent for the reaction to proceed efficiently.[4]
-
Side reactions: The presence of impurities in the starting materials or solvent can lead to side reactions, consuming the reactants and lowering the yield.
Q2: I am observing a significant amount of unreacted 1-(3-methoxyphenyl)cyclobutanone in my crude product. How can I improve the conversion?
A2: The presence of unreacted starting material is a common issue. Consider the following troubleshooting steps:
-
Increase the excess of ammonia: Using a larger excess of the amine can shift the equilibrium towards imine formation.
-
Optimize reaction time and temperature: Ensure the reaction is running for a sufficient amount of time. A moderate increase in temperature can sometimes improve the rate of imine formation, but be cautious as it can also promote side reactions.
-
Check the pH of the reaction: The pH should be weakly acidic (around 5-6) to facilitate both imine formation and the activity of the reducing agent.[1]
Q3: What are the common impurities I should expect from this reaction?
A3: Besides unreacted starting materials, you might encounter the following impurities:
-
Dimerization products: Self-condensation of the ketone can occur under certain conditions.
-
Byproducts from the reducing agent: For example, if using NaBH3CN, cyanide-containing byproducts can be formed.[1]
-
Solvent-related impurities: Certain solvents can participate in side reactions. For instance, primary and secondary alcohols can be oxidized by some catalysts to form aldehydes or ketones, which can then undergo reductive amination to form undesired amine impurities.[5]
Diagram: Troubleshooting Logic for Reductive Amination
Caption: Potential impurity formation pathways during the synthesis of this compound via the nitrile reduction route.
Part 3: Analytical and Purification Protocols
Accurate identification and quantification of impurities are crucial for process optimization and ensuring the quality of the final product. [6][7]
Analytical Techniques
| Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of non-volatile impurities. [6] | Use a suitable column (e.g., C18) and mobile phase. A UV detector is effective for aromatic compounds. Derivatization may be needed for amines without a chromophore. [8] |
| GC (Gas Chromatography) | Analysis of volatile impurities and residual solvents. [6][9] | A flame ionization detector (FID) is generally suitable. The high polarity of amines can sometimes lead to peak tailing, which can be mitigated by using a suitable column. [9] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of unknown impurities. [10] | Provides structural information about the impurities, aiding in understanding the side reactions. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation of the final product and major impurities. | ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities with distinct signals. |
Purification Strategies
Q9: What is the best way to purify the final product?
A9: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be effective.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by crystallization. This is often very effective for removing non-basic impurities.
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of amines can lead to streaking. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) can improve the separation.
Experimental Protocol: RP-HPLC for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. * Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the methoxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (diluent only) to identify any solvent peaks.
-
Inject the sample and integrate the peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
References
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
LCGC Europe. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemspace. (n.d.). 1-{3-[3-(3-chloro-4-methoxyphenyl)propyl]cyclobutyl}methanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Chemspace. (n.d.). 1-{3-[3-(3-methoxyphenyl)propyl]cyclobutyl}methanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ChemSynthesis. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine. Retrieved from [Link]
- Google Patents. (n.d.). An Improved Process For The Separation Of Enantiomerically Pure Compounds.
-
MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
PubChem. (n.d.). [1-(3-methoxyphenyl)cyclopentyl]methanamine. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. iransilicate.com [iransilicate.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bre.com [bre.com]
- 10. Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (1-(3-Methoxyphenyl)cyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the purification of this valuable building block. The unique structure of this compound, featuring a primary amine, a methoxyphenyl group, and a strained cyclobutane ring, presents specific challenges and opportunities in purification that we will address in detail.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the practical challenges you may face in the lab.
Section 1: Initial Assessment and Common Impurities
Q1: My initial analysis (TLC, LC-MS) of the crude product shows multiple spots/peaks. What are the likely impurities?
A1: Impurities in the synthesis of this compound typically arise from several sources:
-
Unreacted Starting Materials: Residuals from the precursors used to construct the cyclobutane ring or from the amination step.
-
Reaction Byproducts: These can include products of over-alkylation on the nitrogen, forming secondary or tertiary amines, or byproducts from side-reactions involving the functional groups.[3] In syntheses involving reductive amination, related imines or alcohols may be present.[4][5]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: Amines can be susceptible to oxidation, especially if exposed to air and light over extended periods.[6]
A preliminary liquid-liquid extraction is often an effective first step. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a basic aqueous solution (like 1M NaOH) to remove acidic impurities, followed by a brine wash to remove residual water. This simple workup can significantly clean the crude product before attempting more rigorous purification.
Q2: How can I quickly assess the best purification strategy for my crude sample?
A2: A logical workflow can save significant time and material. The physical state of your crude product (solid vs. oil) and its solubility are the primary determinants for the purification path.
Below is a decision-making workflow to guide your strategy.
Caption: General purification strategy decision workflow.
Section 2: Purification by Recrystallization
Q3: My compound is a solid. When is recrystallization a good choice and how do I select a solvent?
A3: Recrystallization is an excellent and scalable purification technique if a suitable solvent can be found.[7] The ideal solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[8] Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polar and non-polar solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water).
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent will be one where the compound dissolves when hot and forms a high yield of crystals upon cooling.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To resolve this:
-
Add More Solvent: The concentration of the compound may be too high. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Lower the Boiling Point: Use a lower-boiling solvent or a solvent mixture. If you are using toluene, for example, try switching to ethyl acetate or an ethyl acetate/hexanes mixture.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a single, pure crystal of the compound to the cooled solution to initiate crystallization.
Q5: The free amine is difficult to crystallize. Can I purify it as a salt?
A5: Absolutely. Converting the basic amine to a salt is a highly effective strategy for purification, as salts often form well-defined, stable crystals.[9] The hydrochloride (HCl) salt is most common.
Protocol: Purification via HCl Salt Formation & Recrystallization
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.
-
Perform a recrystallization solvent screen on the salt (common solvents include isopropanol, ethanol, or methanol/ether mixtures).
-
Once purified, the free amine can be regenerated by dissolving the salt in water, basifying the solution with NaOH or NaHCO₃, and extracting the free amine with an organic solvent.
Section 3: Purification by Column Chromatography
Q6: I need to use column chromatography. What stationary and mobile phases should I start with?
A6: The choice of stationary phase is critical for purifying amines. Due to the basic nature of the primary amine, standard silica gel can lead to significant issues.
| Stationary Phase | Recommended Mobile Phase | Rationale & Causality |
| Standard Silica Gel | Dichloromethane/Methanol with 0.5-1% Triethylamine (Et₃N) | Silica gel has acidic silanol (Si-OH) groups on its surface. The basic amine in your compound will interact strongly with these sites, leading to irreversible adsorption or significant peak tailing. Adding a small amount of a competing base like triethylamine "neutralizes" these active sites, allowing your compound to elute properly.[10][11] |
| Amine-Functionalized Silica | Hexanes/Ethyl Acetate | This is often the best choice. The stationary phase is pre-treated with amino groups, which masks the acidic silanols. This provides excellent peak shape without needing to add a basic modifier to the mobile phase, simplifying solvent removal later.[10][11] |
| Basic Alumina | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Alumina is basic and provides a good alternative to silica for purifying basic compounds. It can, however, sometimes be more reactive. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Hydroxide | For highly polar compounds or impurities that are difficult to separate by normal phase.[12] Adding TFA protonates the amine, improving peak shape. Alternatively, using a basic modifier like ammonium hydroxide keeps the amine in its free-base form.[10] |
Q7: My compound is streaking badly on a silica gel TLC plate and I'm seeing significant peak tailing during my column run. How do I fix this?
A7: This is a classic sign of the acid-base interaction between your basic amine and the acidic silica gel. The troubleshooting flowchart below outlines solutions.
Caption: Troubleshooting guide for amine peak tailing.
Section 4: Purity Verification
Q8: My purification is complete. How do I confirm the purity of this compound?
A8: A combination of analytical techniques is required to confirm both the identity and purity of your final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR matching the expected number of protons for the structure. The absence of impurity peaks is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and provides a quantitative measure of purity (e.g., >95% by peak area at a specific wavelength). It is excellent for detecting non-volatile impurities.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is sufficiently volatile and thermally stable. It provides excellent separation and can detect volatile impurities.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₁₂H₁₇NO.
References
- Vertex AI Search Result. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Teledyne ISCO. (2012).
- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
- American Chemical Society. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PharmaBlock. (n.d.).
- Refining Community. (n.d.).
- PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
- University of California, Los Angeles. (n.d.).
- Biotage. (2023).
- BenchChem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- BenchChem. (2025).
- BuyersGuideChem. (n.d.). [1-(3-Methoxyphenyl)cyclobutyl]methylamine suppliers and producers.
- PubMed Central (PMC), NIH. (2009).
- ResearchGate. (n.d.).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. teledyneisco.com [teledyneisco.com]
troubleshooting (1-(3-Methoxyphenyl)cyclobutyl)methanamine experimental results
Welcome to the technical support center for (1-(3-Methoxyphenyl)cyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered during the synthesis and purification of this compound. Here, we address specific issues in a comprehensive question-and-answer format, grounded in established chemical principles and field-proven insights.
Diagram: Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a two-step route: the formation of the nitrile intermediate followed by its reduction.
Caption: General synthetic route to this compound.
Part 1: Troubleshooting the Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (Nitrile Intermediate)
This initial step, typically a Grignard reaction, is critical and prone to several issues that can impact the overall yield and purity of the final product.
FAQ 1: My Grignard reaction to form the nitrile intermediate has a low yield. What are the likely causes?
Answer:
Low yields in this Grignard reaction are common and can often be traced back to a few key areas:
-
Poor Grignard Reagent Formation: The formation of 3-methoxyphenylmagnesium bromide is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The magnesium turnings should be fresh and activated, for instance, by briefly grinding them or adding a small crystal of iodine.
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can react with the starting 3-bromoanisole to form 3,3'-dimethoxybiphenyl. This is more likely if the reaction temperature is too high during the formation of the Grignard reagent.
-
Reaction with Solvent: While THF is a standard solvent, prolonged heating can lead to its decomposition by the Grignard reagent.
-
-
Issues with the Addition to Cyclobutanecarbonitrile:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclobutanecarbonitrile, leading to the formation of an enolate and recovery of starting material upon workup.[1][2] To minimize this, the Grignard reagent should be added slowly to the nitrile at a low temperature (e.g., 0 °C).
-
Steric Hindrance: While less of an issue with the relatively small cyclobutane ring, steric hindrance can slow down the reaction.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for solvating the Grignard reagent. Must be rigorously dried. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive Grignard reagent by water or oxygen. |
| Temperature | Grignard formation: Gentle reflux. Addition to nitrile: 0 °C to room temp. | Controls the rate of reaction and minimizes side reactions like Wurtz coupling and enolization. |
| Purity of Mg | High purity, activated | Impurities on the surface of the magnesium can inhibit the reaction.[3] |
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
Preparation: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: To the flask, add magnesium turnings and a small crystal of iodine. Add a small portion of a solution of 3-bromoanisole in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[1]
-
Addition to Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise via the dropping funnel.
-
Quench and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
Part 2: Troubleshooting the Reduction of the Nitrile to the Amine
The reduction of 1-(3-methoxyphenyl)cyclobutanecarbonitrile to the desired primary amine is the final and often challenging step.
FAQ 2: My nitrile reduction is producing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
Answer:
The most common side reaction in nitrile reductions is the formation of a secondary amine. This occurs when the intermediate imine reacts with the newly formed primary amine product before it can be fully reduced.
Caption: Pathway for secondary amine impurity formation.
To suppress this side reaction, several strategies can be employed depending on the reducing agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that typically reduces the nitrile quickly, minimizing the opportunity for the intermediate imine to react with the product. However, it is non-selective and will reduce other functional groups.
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel): This method is notorious for producing secondary amines. The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress this side reaction by competing with the primary amine product for reaction with the intermediate imine.
-
Borane Reagents (e.g., BH₃-THF): Borane reagents are generally effective for reducing nitriles to primary amines with minimal formation of secondary amines.
| Reducing Agent | Pros | Cons | Key Consideration |
| LiAlH₄ | High yield of primary amine, fast reaction. | Highly reactive, pyrophoric, non-selective. | Requires strictly anhydrous conditions. |
| H₂/Raney Ni | Cost-effective, scalable. | Prone to secondary amine formation. | Addition of ammonia is often necessary. |
| BH₃-THF | Good selectivity for primary amine. | Can be slow, reagent stability can be an issue. | Ensure the quality of the BH₃-THF solution. |
Protocol 2: Reduction of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile with LiAlH₄
-
Preparation: In an oven-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 1-(3-methoxyphenyl)cyclobutanecarbonitrile in anhydrous THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water, then a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Purification: Filter the mixture and wash the precipitate with THF or ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.
Part 3: Analytical Characterization and Purity Assessment
Properly characterizing the final product and identifying impurities is crucial for ensuring the quality of the experimental results.
FAQ 3: My NMR spectrum of the final product is complex. What are the expected signals and what impurities might I be seeing?
Answer:
Expected ¹H NMR Signals for this compound:
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.7 - 7.3 | Multiplet | 4H |
| Methoxy (O-CH₃) | ~3.8 | Singlet | 3H |
| Methylene (CH₂-NH₂) | ~2.6 - 2.8 | Singlet or AB quartet | 2H |
| Cyclobutane (CH₂) | 1.8 - 2.4 | Multiplets | 6H |
| Amine (NH₂) | 1.0 - 2.0 (variable) | Broad Singlet | 2H |
Common Impurities and Their NMR Signatures:
-
Unreacted Nitrile Intermediate: Look for the absence of the CH₂-NH₂ signal and the presence of characteristic cyclobutane protons at slightly different shifts.
-
Secondary Amine Impurity: This will result in more complex signals in the aliphatic region and a single, broad NH proton signal. The integration of the aromatic and methoxy signals relative to the aliphatic signals will be higher than expected.
-
Solvent Residues: Residual THF, diethyl ether, or ethyl acetate are common and have characteristic signals.
FAQ 4: How can I best assess the purity of my final product using HPLC?
Answer:
Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of this compound.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. B: Acetonitrile with 0.1% of the same acid. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~274 nm (due to the methoxyphenyl group) |
| Column Temp. | 25-30 °C |
Interpreting the Chromatogram:
-
The primary amine product is basic and should be retained on a C18 column.
-
The nitrile intermediate is less polar and will likely have a different retention time.
-
The secondary amine impurity is more lipophilic and will likely have a longer retention time than the primary amine.
By comparing the retention times and peak areas, you can quantify the purity of your product and identify the presence of key impurities.
References
- Google Patents. (n.d.). Impact of trace elements in the grignard reaction.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Retrieved from [Link]
Sources
optimizing dosage for in vivo studies with (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Answering the user's request requires a careful and responsible approach. Since "(1-(3-Methoxyphenyl)cyclobutyl)methanamine" is a novel compound with no established in vivo dosage data in the provided search results, it would be scientifically unsound and potentially dangerous to invent a dosage.
Therefore, this technical support guide will be framed around the critical question: "How does a researcher methodically and safely determine the optimal in vivo dosage for a novel compound like this compound?"
This approach provides the user with a universally applicable, scientifically rigorous framework for their research, adhering to the highest standards of safety and experimental design.
Technical Support Center: In Vivo Dosing for Novel Compounds
A Guide for Researchers working with this compound and other Novel Chemical Entities
Welcome to the technical support center for in vivo study design. This guide is structured to assist researchers, scientists, and drug development professionals in establishing a safe and effective in vivo dosage regimen for novel compounds. The following questions and answers will walk you through the critical steps, from initial compound validation to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We have just synthesized a new batch of this compound. What are the absolute first steps before starting any animal studies?
A1: Before any in vivo experiment, the primary and most critical step is to ensure the identity, purity, and stability of your compound. Batch-to-batch variability is a major source of irreproducible results in preclinical research.[1]
Expert Insight: Think of your compound as the most important variable in your experiment. If you don't know exactly what you're administering, you can't trust your results. For in vivo studies, a purity of 98% or 99% is generally recommended.[2]
Troubleshooting & Validation Protocol:
-
Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm that the synthesized molecule is indeed this compound.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the batch. This will also help you create a "fingerprint" for future batches to ensure consistency.
-
Impurity Identification: If significant impurities are detected (>1-2%), make an effort to identify them. Some impurities can be biologically active and confound your results.[2]
-
Solubility & Stability: Determine the compound's solubility in various pharmaceutically acceptable vehicles. Once in solution, assess its stability over time and under different storage conditions (e.g., room temperature, 4°C, frozen). A compound that degrades in its vehicle before administration will lead to inaccurate dosing.
Q2: How can we estimate a safe starting dose for our first in vivo study in mice or rats?
A2: Estimating a starting dose for a novel compound in the absence of prior data is a multi-step process grounded in the principle of allometric scaling. This method extrapolates doses between species based on body surface area, which correlates better with metabolic rate than body weight alone.[3][4][5][6] The FDA provides guidance on this process to determine the Maximum Recommended Starting Dose (MRSD) for human trials, and the same principles can be applied to animal studies.[5][6]
Step-by-Step Dose Estimation Workflow:
-
Gather Pre-existing Data:
-
In Vitro Data: Determine the compound's potency in cell-based assays (e.g., EC50 or IC50). This provides a target concentration for in vivo efficacy.
-
Data from Similar Compounds: If this compound is part of a series of analogs, leverage any in vivo data from those compounds to inform your starting dose.
-
-
Allometric Scaling from a Known Dose (if available):
-
If a dose in another species is known (e.g., a human equivalent dose from literature on a similar compound), you can convert it to an animal equivalent dose (AED).
-
The formula is: AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [3][6]
Table 1: Allometric Scaling Km Factors
Species Body Weight (kg) Body Surface Area (m²) Km Factor (Weight/BSA) Human 60 1.62 37 Rat 0.15 0.025 6 Mouse 0.02 0.0066 3 Rabbit 1.8 0.15 12 Dog 10 0.50 20 (Data sourced from FDA guidance documents)[5][6]
Example: To convert a hypothetical human dose of 1 mg/kg to a mouse dose: Mouse Dose = 1 mg/kg × (37 / 3) ≈ 12.3 mg/kg. This highlights that smaller animals require a higher mg/kg dose to achieve equivalent systemic exposure due to their faster metabolism.[5]
-
-
Starting Dose in the Absence of Data:
Caption: A typical dose-response curve illustrating the therapeutic window.
By following this structured, evidence-based approach, researchers can confidently and ethically optimize the in vivo dosage for novel compounds like this compound, ensuring the generation of reliable and reproducible data.
References
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?. [Link]
-
Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
Lim, S. H., et al. (2016). A Single Dose-Escalation Study to Evaluate the Safety and Pharmacokinetics of Orally Administered Des-Aspartate Angiotensin I in Healthy Subjects. PloS one, 11(9), e0163333. [Link]
-
Creehan, K. M., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 237(5), 1483–1496. [Link]
-
Newell, D. R., et al. (1999). Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. British journal of cancer, 81(4), 760–768. [Link]
-
The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. [Link]
-
Varghese, S., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Pharmaceuticals, 15(2), 213. [Link]
-
Wikipedia. Methenamine. [Link]
-
ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
Quora. (2015). As life science researchers, what are your main methods to troubleshoot when using a new reagent or protocol? Would you consult any online platforms?. [Link]
-
ChemHelpASAP. (2023). Purity, in vivo toxicity, & clinical trial material. YouTube. [Link]
-
Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
-
Luethi, D., & Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss medical weekly, 145, w14043. [Link]
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- 2. youtube.com [youtube.com]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 5. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 6. Conversion between animals and human [targetmol.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Stability of (1-(3-Methoxyphenyl)cyclobutyl)methanamine Solutions
Welcome to the technical support center for (1-(3-Methoxyphenyl)cyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound, an aromatic amine, is primarily influenced by several factors:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1][2] Oxidation is a common degradation pathway for molecules with electron-rich groups like amines.[1]
-
Hydrolysis: As with many amines, this compound can be hygroscopic, meaning it can absorb moisture from the air.[3] This moisture can lead to hydrolysis, especially if the solution is not stored in a dry environment.[3]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[2][3] It is generally recommended to store amines at controlled, cool temperatures.[3]
-
pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze hydrolytic degradation.[4][5][6]
-
Solvent Choice: The solvent can influence the stability of the compound. Protic solvents, for example, may participate in degradation reactions.
Q2: What are the visual signs of degradation in my this compound solution?
A2: While analytical techniques are required for definitive confirmation, visual inspection can provide initial clues of degradation. These signs may include:
-
Color Change: The solution may develop a yellow or brown tint over time due to the formation of colored degradation products.
-
Precipitation: The formation of insoluble impurities may lead to the appearance of a precipitate.
-
Cloudiness: A hazy or cloudy appearance can indicate the formation of insoluble byproducts or microbial growth if the solution is not sterile.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at a controlled cool temperature, generally below 30°C (86°F), to minimize degradation.[3] For long-term storage, refrigeration (2-8°C) is often recommended, provided the compound remains soluble at that temperature.
-
Inert Atmosphere: To prevent oxidation, it is best to store solutions under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Moisture Control: Use tightly sealed containers to prevent the absorption of moisture.[3] For highly sensitive applications, consider using a desiccator for storage.
-
Container Material: Use containers made of compatible materials like high-density polyethylene (HDPE) or glass to avoid reactions with the container material.[3]
Q4: How can I determine the purity of my this compound solution?
A4: A combination of analytical techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the purity of the compound and detecting non-volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the compound's identity and identify impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify potential impurities by their fragmentation patterns.
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common stability-related issues.
Issue 1: Unexpected Experimental Results or Loss of Compound Activity
-
Question: My experimental results are inconsistent, or the biological activity of my compound seems to have decreased. Could this be a stability issue?
-
Answer: Yes, inconsistent results or a loss of activity are classic indicators of compound degradation. The formation of impurities can interfere with your assay or the parent compound may have degraded, reducing its effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solution Has Changed Color
-
Question: My previously colorless solution of this compound has turned yellow. What does this mean and is the solution still usable?
-
Answer: A color change, typically to yellow or brown, is a strong indication of oxidative degradation. The usability of the solution depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to discard the colored solution and prepare a fresh one.
Corrective Actions:
| Action | Rationale |
| Prepare a Fresh Solution | Ensures the use of a pure, un-degraded compound for your experiments. |
| Use High-Purity Solvents | Solvents can contain impurities that may initiate or catalyze degradation. |
| De-gas Solvents | Removing dissolved oxygen from the solvent can significantly reduce the rate of oxidation. |
| Store Under Inert Gas | Purging the vial headspace with nitrogen or argon before sealing minimizes contact with oxygen. |
Section 3: Experimental Protocols
This section provides detailed protocols for assessing the stability of your this compound solutions through forced degradation studies. Forced degradation studies are a critical component of pharmaceutical development to understand how a drug behaves under stress.[1][8]
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines the conditions for a basic forced degradation study to identify potential degradation pathways.[5]
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).
-
Control: Keep a sealed vial of the stock solution at the recommended storage temperature (e.g., 4°C) and protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any new peaks (degradation products).
-
Calculate the percentage of degradation of the parent compound.
-
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Section 4: References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate.
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate.
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). OUCI.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023, December 5). PubMed Central.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications.
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.
-
A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for. (n.d.). Benchchem.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (n.d.). PMC - NIH.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Overcoming Poor Solubility of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Welcome to the technical support center for (1-(3-3-Methoxyphenyl)cyclobutyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this promising compound.
Introduction
(1-(3-Methoxyphenyl)cyclobutyl)methanamine is a primary amine with a chemical structure that suggests potential challenges in achieving high aqueous solubility in its free base form. The presence of a hydrophobic methoxyphenyl and a cyclobutyl group contributes to its lipophilic nature. However, the basicity of the primary amine group offers a key handle for solubility manipulation. This guide will walk you through a systematic approach to understanding and overcoming these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why is my batch of this compound showing poor solubility in aqueous buffers?
A1: The limited aqueous solubility of this compound in its free base form is expected due to its molecular structure, which contains significant nonpolar regions (the methoxyphenyl and cyclobutyl groups). As a primary amine, its solubility is highly dependent on the pH of the medium.[1][2] In neutral or alkaline solutions, the amine is predominantly in its uncharged, less soluble form.
Q2: What is the predicted pKa of this compound and why is it important?
A2: While an experimentally determined pKa is most accurate, computational methods and data from structurally similar primary alkylamines suggest a pKa in the range of 9.0-11.0 for the protonated amine.[3][4][5][6] The pKa is a critical parameter because it dictates the pH at which the compound transitions between its un-ionized (less soluble) and ionized (more soluble) forms. Knowing the pKa allows for a targeted pH adjustment to maximize solubility.
Q3: Is salt formation a viable strategy to improve the solubility of this compound?
A3: Absolutely. Salt formation is a widely used and highly effective method for increasing the aqueous solubility of basic compounds like this compound.[2][7][8][9] By reacting the basic amine with an acid, a more polar and, therefore, more water-soluble salt is formed. Common pharmaceutically acceptable salts for amines include hydrochloride and mesylate salts.[10][11]
Q4: Can I use co-solvents to dissolve this compound?
A4: Yes, co-solvents can be a very effective and immediate solution for solubilizing this compound for in vitro assays or formulation development.[12][13] Water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby improving the solvation of the hydrophobic parts of the molecule.
Troubleshooting Guides: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic, experiment-driven approach to systematically address and overcome the poor solubility of this compound.
Troubleshooting Workflow
Caption: Decision-making workflow for solubility enhancement.
Strategy 1: Solubility Enhancement through pH Adjustment
The primary amine in this compound can be protonated in acidic conditions to form a more soluble ammonium salt. The Henderson-Hasselbalch equation provides the theoretical basis for this strategy.
Experimental Protocol: Determining the pH-Solubility Profile
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound (free base)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Deionized water
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., 2, 4, 6, 7, 8, 9, 10).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours for thermodynamic solubility).[14][15][16]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).[17][18][19][20][21][22][23][24]
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the pKa of the compound.
| pH | Expected Solubility | Rationale |
| 2.0 | High | The amine is fully protonated. |
| 4.0 | High | The amine is predominantly protonated. |
| 6.0 | Moderate to High | A significant portion of the amine is protonated. |
| 7.4 | Low to Moderate | A mixture of protonated and un-ionized forms exists. |
| 9.0 | Low | Approaching the pKa, the un-ionized form becomes more prevalent. |
| 10.0+ | Very Low | The amine is predominantly in its un-ionized, free base form. |
Strategy 2: Salt Formation for Enhanced Solubility
Creating a stable, solid salt form of this compound is a robust strategy for long-term solubility improvement. Hydrochloride and mesylate salts are common choices in pharmaceutical development due to their ability to form crystalline, water-soluble solids.[10][11]
Experimental Protocol: Preparation of the Hydrochloride Salt
Objective: To synthesize the hydrochloride salt of this compound.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
2M HCl in diethyl ether or a solution of HCl in a suitable solvent (e.g., dioxane)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the free base of the compound in a minimal amount of anhydrous diethyl ether.[25][26][27]
-
Acid Addition: While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of 2M HCl in diethyl ether dropwise to the solution.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.[25]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the resulting salt in a vacuum oven at a low temperature to remove any residual solvent.
-
Characterization: Confirm the formation of the salt and assess its purity and solubility.
Experimental Protocol: Preparation of the Mesylate Salt
Objective: To synthesize the mesylate salt of this compound.
Materials:
-
This compound (free base)
-
A suitable solvent such as isopropanol or ethyl acetate
-
Methanesulfonic acid
-
Stir plate and stir bar
-
Filtration apparatus
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the free base in a suitable solvent like isopropanol.[28]
-
Acid Addition: While stirring, slowly add one equivalent of methanesulfonic acid. To suppress the formation of alkyl mesylates, it is advisable to pre-dilute the methanesulfonic acid with a small amount of water.[29]
-
Crystallization: The mesylate salt may precipitate upon addition of the acid or may require cooling or the addition of an anti-solvent to induce crystallization.
-
Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[30]
-
Characterization: Confirm salt formation and assess its properties.
Strategy 3: Utilizing Co-solvents for Solubilization
For immediate use in experiments, co-solvents offer a rapid way to increase the solubility of this compound.
Experimental Protocol: Screening of Co-solvent Systems
Objective: To identify an effective co-solvent system for solubilizing the compound for in vitro studies.
Materials:
-
This compound
-
A selection of water-miscible organic solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400).[13][31][32]
-
Aqueous buffer (e.g., PBS, pH 7.4)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent (e.g., 10, 20, or 50 mM).
-
Serial Dilutions: Serially dilute the stock solution in the corresponding co-solvent.
-
Aqueous Dilution: Add a small, fixed volume of each dilution to the aqueous buffer. Observe for any precipitation.
-
Solubility Assessment: The highest concentration that remains clear upon dilution into the aqueous buffer is the kinetic solubility in that co-solvent system.[14][33][34]
Co-solvent System Comparison Table
| Co-solvent | Typical Starting Concentration in Stock | Advantages | Considerations |
| DMSO | 10-50 mM | High solubilizing power for many organic compounds.[31] | Can be toxic to some cell lines at higher concentrations. |
| DMF | 10-50 mM | Good solubilizing power. | Potential toxicity. |
| Ethanol | 10-20 mM | Biologically compatible at low concentrations. | May have lower solubilizing power for highly lipophilic compounds. |
| PEG 400 | 20-100 mg/mL | Low toxicity, commonly used in formulations.[31] | Can be viscous. |
| Propylene Glycol | 20-100 mg/mL | Generally recognized as safe (GRAS).[13] | May have lower solubilizing power than DMSO. |
Analytical Methods for Solubility Determination
Accurate quantification of solubility is crucial for evaluating the success of any enhancement strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining solubility.[17][18][20]
Caption: General workflow for solubility determination by HPLC.
UV-Vis Spectrophotometry
A simpler, high-throughput method suitable for compounds with a chromophore.[19][21][22][23][24]
Protocol:
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of known concentrations of the compound in the chosen solvent system and measure their absorbance at λmax. Plot absorbance vs. concentration to create a standard curve.
-
Measure Sample: Prepare the saturated solution as described in the previous protocols, filter or centrifuge, and measure the absorbance of the supernatant (diluting if necessary).
-
Calculate Concentration: Use the standard curve to determine the concentration of the dissolved compound.
Formulation Considerations for Solid Dosage Forms
Once a soluble form of this compound (e.g., the hydrochloride salt) is obtained, it can be formulated into a solid dosage form. Wet granulation is a common technique.
Key Excipients for Wet Granulation of an Amine Salt:
-
Fillers/Diluents: Provide bulk to the formulation. Examples include microcrystalline cellulose (MCC) and lactose.[35][36][37]
-
Binders: Hold the tablet together. Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are common choices.[35][38]
-
Disintegrants: Help the tablet break apart in the gastrointestinal tract. Croscarmellose sodium is a widely used "superdisintegrant".[35]
-
Lubricants: Prevent the tablet from sticking to the manufacturing equipment. Magnesium stearate is a common lubricant.[35][36]
References
-
Amine salts. (n.d.). In Oxford Reference. Retrieved January 20, 2026, from [Link]
-
Amines salts are soluble in water but insoluble in organic solvent.This i.. (2025, March 31). Filo. [Link]
-
Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. [Link]
-
Are amines soluble or insoluble in water? (2023, January 6). Quora. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]
-
Dehghani, F., & Foster, N. R. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(21), 4646–4653. [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. [Link]
-
Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. [Link]
-
How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. [Link]
-
pKa Values of Alkanolamines. (n.d.). ResearchGate. [Link]
-
Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab initio Calculations. (n.d.). ChemRxiv. [Link]
-
how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]
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Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab Initio Calculations. (2019, December 17). Figshare. [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Pharma's Almanac. [Link]
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Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025, August 8). ResearchGate. [Link]
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Computational Analysis of pKa Values of Alkanolamines. (n.d.). Devagiri Journal of Science. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC. [Link]
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Technical Support Center: A Guide to Minimizing Side Effects of Novel CNS-Active Compounds in Preclinical Animal Studies
This guide is designed for researchers, scientists, and drug development professionals investigating novel psychoactive compounds, such as (1-(3-Methoxyphenyl)cyclobutyl)methanamine, in animal models. Given the novelty of many such compounds, this resource provides a framework for anticipating, identifying, and mitigating potential side effects to ensure data integrity and animal welfare. Our approach is rooted in established principles of preclinical safety pharmacology and toxicology.
Section 1: Initial Characterization and Dose-Finding
The journey to understanding the in vivo effects of a novel compound begins with careful planning and a stepwise approach to dose selection. The goal is to identify a therapeutic window where the desired pharmacological effects can be observed with minimal toxicity.
FAQ 1: How do I establish a safe starting dose for a completely novel compound?
Answer: For a novel compound with limited to no existing data, a conservative dose-escalation strategy is paramount. The initial dose should be a fraction of the predicted efficacious dose, which can be estimated from in vitro data (e.g., receptor binding affinities, EC50 values).
A common starting point is to conduct a dose range-finding (DRF) study in a small number of animals.[1] The objectives are to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[2]
Protocol for a Dose Range-Finding Study:
-
Vehicle Selection: Choose an appropriate vehicle that solubilizes the compound and is well-tolerated by the animal species.[3] Common vehicles include saline, water, or a suspension in a vehicle like 0.5% methylcellulose. Always include a vehicle-only control group.
-
Dose Selection: Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg). The dose increments can be adjusted based on emerging data.
-
Animal Numbers: Use a small number of animals per group (e.g., n=2-3) for the initial DRF study to minimize animal use while still obtaining meaningful data.
-
Monitoring: Observe animals closely for the first few hours post-dosing and then periodically for up to 72 hours. Record clinical signs of toxicity, changes in behavior, and body weight.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Section 2: Formulation and Administration: The Unseen Variables
The way a compound is formulated and administered can significantly impact its pharmacokinetic profile and, consequently, its side effects.[3]
FAQ 2: My compound is poorly soluble. What are my options, and how can I avoid vehicle-related side effects?
Answer: Poor solubility is a common challenge in preclinical drug development.[1] While various formulation strategies can be employed, it's crucial to select one that minimizes the potential for the vehicle itself to cause adverse effects.[3]
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Advantages | Disadvantages & Mitigation Strategies |
| Suspension | Simple to prepare. | Can lead to inconsistent absorption. Ensure uniform particle size and use a suspending agent (e.g., 0.5% methylcellulose). |
| Solubilization with co-solvents | Can achieve a true solution. | Co-solvents (e.g., DMSO, ethanol) can have their own toxicity. Use the lowest effective concentration and include a vehicle control group. |
| Complexation with cyclodextrins | Can improve solubility and stability. | Can alter the pharmacokinetic profile. Characterize the complex and ensure its stability. |
| Lipid-based formulations | Can enhance oral bioavailability. | Can cause gastrointestinal side effects.[3] Start with low lipid content and monitor for signs of GI distress. |
Key Causality: The choice of vehicle can influence the rate and extent of drug absorption, leading to altered peak plasma concentrations (Cmax) and overall exposure (AUC). A rapid Cmax can sometimes be associated with acute toxicity.
Experimental Workflow: Vehicle Selection and Preparation
Caption: Workflow for vehicle selection and formulation preparation.
Section 3: Common Side Effects of Novel Psychoactive Compounds and Mitigation Strategies
While the specific side effect profile of this compound is unknown, we can anticipate common adverse effects associated with CNS-active compounds based on their potential mechanisms of action.
FAQ 3: My animals are exhibiting signs of CNS over-stimulation (e.g., hyperactivity, tremors, seizures). What are the immediate steps and long-term considerations?
Answer: CNS over-stimulation is a common adverse effect of compounds that modulate excitatory neurotransmission. Immediate steps should prioritize animal welfare, while long-term considerations should focus on understanding the dose-response relationship of these effects.
Immediate Actions:
-
Isolate the animal: If housed in groups, isolate the affected animal to prevent injury to itself or cagemates.
-
Provide supportive care: Ensure easy access to food and water. In severe cases, veterinary intervention may be necessary.
-
Document observations: Record the onset, duration, and severity of the clinical signs.
Long-Term Mitigation Strategies:
-
Dose Adjustment: The most straightforward approach is to reduce the dose.
-
Pharmacokinetic Analysis: Investigate if the side effects correlate with high peak plasma concentrations. A different formulation or route of administration that provides a slower absorption rate might be beneficial.
-
Receptor Occupancy Studies: Determine the relationship between the dose, receptor occupancy, and the observed side effects. This can help in identifying a therapeutic window.
FAQ 4: I'm observing unexpected behavioral changes (e.g., anxiety, aggression, stereotypy). How can I systematically assess these?
Answer: Novel psychoactive compounds can induce a range of behavioral changes.[4][5][6] A systematic approach to behavioral assessment is crucial to characterize these effects and differentiate them from non-specific toxicity.
Table 2: Behavioral Assessment Battery for Novel CNS Compounds
| Behavioral Domain | Assessment Method | Potential Interpretation of Changes |
| General Activity | Open Field Test | Increased locomotion may indicate stimulant effects; decreased locomotion could suggest sedation. |
| Anxiety-like Behavior | Elevated Plus Maze, Light-Dark Box | Altered time spent in open/lit areas can suggest anxiolytic or anxiogenic effects. |
| Sensorimotor Gating | Prepulse Inhibition of Startle | Disruption can indicate effects on information processing, relevant to some psychiatric disorders.[6] |
| Repetitive Behaviors | Marble Burying Test | Increased burying can be a sign of stereotypy or anxiety. |
Causality Link: Many psychoactive compounds exert their effects through modulation of neurotransmitter systems like serotonin and dopamine.[7] These systems are deeply involved in regulating mood, anxiety, and motor control. Therefore, observing behavioral changes is often a direct reflection of the compound's mechanism of action.
Section 4: Troubleshooting Unforeseen Adverse Events
Even with careful planning, unexpected adverse events can occur. A systematic troubleshooting approach is essential.
Troubleshooting Guide: Investigating Unexpected Animal Morbidity/Mortality
Question: An animal in my study was found dead or had to be euthanized. How do I determine the cause?
Answer: A thorough investigation is necessary to determine if the event was compound-related, procedure-related, or due to other factors.
Caption: Decision tree for investigating unexpected adverse events.
Step-by-Step Investigation Protocol:
-
Gross Necropsy: Immediately perform a gross necropsy to look for obvious abnormalities (e.g., signs of hemorrhage, organ discoloration, tumors).
-
Histopathology: Collect major organs and any tissues with gross lesions for histopathological examination by a qualified veterinary pathologist.
-
Review Records:
-
Dosing Records: Was the correct dose administered? Was there any difficulty during dosing?
-
Clinical Observations: Were there any preceding clinical signs that were missed or underestimated?
-
Formulation Records: Was the formulation prepared correctly? Was it stable?
-
-
Consider Other Factors: Could there be underlying health issues in the animal colony? Were there any environmental stressors?
By systematically ruling out other potential causes, you can increase your confidence in determining whether the adverse event was compound-related.
References
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Valzelli, L. (1974). Psychoactive drug effect on behavioural changes induced by prolonged socio-environmental deprivation in rats. Psychopharmacologia, 41(3), 221-225. [Link]
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Macphail, R. C. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Current topics in behavioral neurosciences, 50, 269-293. [Link]
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Wobrock, T., Schwerk, C., & Soyka, M. (2013). Effects and risks associated with novel psychoactive substances: mislabeling and sale as bath salts, spice, and research chemicals. Deutsches Arzteblatt international, 110(9), 133. [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
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Giarola, A., et al. (2016). Safety Evaluation of CNS Administered Biologics—Study Design, Data Interpretation, and Translation to the Clinic. Toxicological Sciences, 153(2), 223-236. [Link]
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Hassan, A., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 10, 61. [Link]
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Stein, J. M., & Roon-Kirwin, S. L. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Journal of the American Society for Experimental NeuroTherapeutics, 6(3), 489-495. [Link]
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Jefsen, M., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 939-985. [Link]
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Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, understanding, and mitigating matrix effects during the quantitative bioanalysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine and similar small molecules using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Understanding Matrix Effects (The 'Why')
In an ideal LC-MS/MS analysis, the instrument's response to an analyte would be solely dependent on its concentration. However, when analyzing complex biological samples (the "matrix"), this is rarely the case. The matrix—comprising all components of the sample other than the analyte, such as salts, proteins, lipids, and metabolites—can significantly interfere with the ionization process.[1][2][3]
This interference, known as the matrix effect , is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting compounds from the sample matrix.[4][5][6] Ion suppression is the more common phenomenon and poses a major challenge in bioanalysis, as it can lead to poor accuracy, imprecision, and a failure to reach required sensitivity levels.[7][8][9]
For a compound like this compound, which possesses a basic amine group prone to protonation in positive electrospray ionization (ESI), competition for charge and droplet surface access in the MS source is the primary mechanism of matrix effects.[10] Endogenous compounds, particularly phospholipids from plasma or serum, are notorious for causing such effects.[11][12][13][14][15][16]
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples?
Phospholipids are the primary culprits in plasma and serum samples.[11][12][13][14] Due to their amphipathic nature, they are often co-extracted with analytes of interest and can elute across a wide chromatographic window, interfering with the ionization of target compounds.[16] Other sources include salts, proteins, and metabolites of co-administered drugs.[13]
Q2: How can I determine if my assay is suffering from matrix effects?
There are two primary methods for assessment:
-
Quantitative Assessment (Post-Extraction Spike Method): This is the most common approach required by regulatory agencies.[4][17][18] It involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent solution at the same concentration. A significant difference indicates the presence of matrix effects.[1][6][11][19]
-
Qualitative Assessment (Post-Column Infusion): This method helps identify specific regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of the analyte is continuously infused into the LC flow after the column, while an extracted blank matrix sample is injected. Dips or peaks in the baseline signal of the infused analyte indicate retention times where matrix components are causing interference.[7][19]
Q3: Will using a stable-isotope-labeled internal standard (SIL-IS) solve all my matrix effect problems?
A SIL-IS is the gold standard for compensating for matrix effects, but it does not eliminate them.[7][20] The ideal SIL-IS co-elutes perfectly with the analyte and, having nearly identical physicochemical properties, experiences the same degree of ion suppression or enhancement.[20][21] This allows for an accurate analyte/IS response ratio, even if the absolute signal is suppressed.
However, be aware of the "deuterium isotope effect." If the isotopic label (e.g., deuterium) is placed on a part of the molecule involved in chromatographic interaction, it can cause a slight shift in retention time between the analyte and the SIL-IS.[20] If this shift is large enough, the analyte and SIL-IS may elute in regions with different levels of matrix interference, leading to inaccurate quantification.[20][22]
Q4: My signal is suppressed. Should I just dilute my sample?
Diluting the sample can sometimes reduce matrix effects, but this approach is only feasible if the analyte concentration is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[7] For trace-level analysis, dilution often compromises the required sensitivity. A more robust solution typically involves improving the sample cleanup procedure.[7]
Section 3: In-Depth Troubleshooting Guide (The 'How')
This section provides a systematic workflow for diagnosing and mitigating matrix effects observed during the analysis of this compound.
Caption: A systematic workflow for troubleshooting matrix effects.
Step 1: Diagnose the Issue - Is it a Matrix Effect?
Before investing time in method redevelopment, confirm that matrix effects are the root cause.
Protocol 1: Quantitative Assessment (Post-Extraction Spike)
-
Prepare Three Sets of Samples (at least n=6 for each set at Low and High QC levels):
-
Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank biological matrix (e.g., human plasma). Spike analyte and IS into the final extracted sample.
-
Set C (Pre-Spike Sample): Spike analyte and IS into the blank biological matrix before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
-
Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Regulatory Expectation: Per FDA and EMA guidelines, the matrix effect should be assessed using at least 6 lots of blank matrix. The precision (CV%) of the IS-normalized matrix factor across the lots should be ≤15%.[17][23]
Step 2: Mitigation Strategies
If significant matrix effects are confirmed, employ one or more of the following strategies, starting with sample preparation, which is the most effective approach.[1][11]
The goal is to selectively remove interfering matrix components, especially phospholipids, while maximizing the recovery of this compound.
| Technique | Principle | Pros | Cons | Effectiveness for Phospholipid Removal |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., Acetonitrile). | Simple, fast, inexpensive. | Non-selective; significant amounts of phospholipids and other endogenous components remain in the supernatant.[14][24] | Low |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity. | Cleaner extracts than PPT. | Can have low recovery for polar analytes; requires solvent optimization; can be difficult to automate.[11][24] | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; provides very clean extracts. | Requires method development; can be more expensive and time-consuming than PPT or LLE. | High to Very High |
| HybridSPE®-Phospholipid | A specialized technique combining protein precipitation with phospholipid removal via a zirconia-based sorbent.[14] | Combines the simplicity of PPT with highly effective and specific removal of phospholipids.[15] | Higher cost per sample than standard PPT. | Very High [12][15] |
Expert Recommendation: For a basic compound like this compound in a plasma matrix, a polymeric mixed-mode cation exchange SPE is often the most effective strategy.[11] This approach utilizes both reversed-phase and ion-exchange mechanisms to strongly retain the basic analyte while allowing for efficient washing of neutral and acidic interferences, including phospholipids.
If sample preparation alone is insufficient, chromatographic adjustments can help separate the analyte from the region of ion suppression identified via post-column infusion.
-
Adjust Gradient Profile: Increase the gradient time to improve resolution between the analyte and interfering peaks.[1]
-
Change Mobile Phase pH: For a basic analyte, increasing the mobile phase pH can alter its retention time relative to phospholipids, whose retention is less dependent on pH.[24]
-
Employ UPLC/UHPLC: Using columns with smaller particles (<2 µm) provides significantly higher chromatographic efficiency, leading to sharper peaks and better separation from matrix components.[14][24][25]
As discussed in the FAQs, a high-quality Stable Isotope Labeled (SIL) Internal Standard is crucial for compensating for unavoidable matrix variability.[7][20][21]
-
Verification: When using a SIL-IS, verify that there is no significant chromatographic separation from the analyte due to the deuterium isotope effect, especially under high-resolution UPLC conditions.[20][22]
-
Alternative: If a SIL-IS is not available, the method of standard addition can be used to correct for matrix effects, although it is more laborious for routine analysis.[7][26]
Step 3: Method Re-Validation
Any significant changes made to the sample preparation or chromatographic conditions require re-validation of the affected parameters (e.g., accuracy, precision, selectivity, and matrix effect) according to regulatory guidelines to ensure the method remains fit for purpose.[17][18][23]
Section 4: References
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Souza, I.D., & Queiroz, M.E.C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
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Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
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Ranasinghe, A., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
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Cappiello, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
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Li, W., & Tse, F.L.S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
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(n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
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Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
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Smeraglia, J., et al. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH.
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Hewavitharana, A.K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed.
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
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Li, H., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
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Chambers, E., et al. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
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Mei, H. (n.d.). Matrix effects: Causes and solutions. ResearchGate.
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Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
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Wang, S., et al. (n.d.). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed.
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Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
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de Vries, R., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.
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Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
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(n.d.). Phospholipid-Based Matrix Effects in LC-MS Bioana Lysis: Ditorial. Scribd.
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BenchChem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
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(n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
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(n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
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Panuwet, P., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
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(n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Request PDF - ResearchGate.
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European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline.
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(n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate.
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment.
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(n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. eurl-pesticides.eu.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (1-(3-Methoxyphenyl)cyclobutyl)methanamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and characterization of (1-(3-Methoxyphenyl)cyclobutyl)methanamine, a novel amine derivative with potential pharmaceutical applications. In the absence of a standardized pharmacopoeial method for this specific molecule, this document outlines a comprehensive validation strategy for a primary High-Performance Liquid Chromatography (HPLC) method and offers a comparative analysis of alternative techniques. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into specific experimental protocols, it is paramount to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] This ensures that the data generated is accurate, precise, and reliable, which is a non-negotiable requirement in the pharmaceutical industry for everything from drug discovery and development to quality control and stability testing.[9][10] The recently updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development emphasize a lifecycle-based approach, moving from a simple "check-the-box" exercise to a continuous, science-driven process.[1][4][5]
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Given the chemical structure of this compound, which contains a chromophore (the methoxyphenyl group), RP-HPLC with UV detection is the recommended primary analytical technique. This method offers a balance of specificity, sensitivity, and robustness for routine analysis.
Experimental Workflow for HPLC Method Validation
The validation of the proposed HPLC method must be a systematic process, evaluating a series of key performance characteristics as stipulated by ICH guidelines.[1][3][11][12]
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocols for HPLC Validation
The following protocols are designed to be a comprehensive guide for validating an HPLC method for this compound.
1. Specificity/Selectivity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][13]
-
Protocol:
-
Prepare a solution of this compound reference standard.
-
Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Spike the placebo solution with the API.
-
Subject the API to stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to generate potential degradation products.[14]
-
Analyze all solutions by the proposed HPLC method.
-
Acceptance Criteria: The peak for this compound in the spiked placebo should be free from any co-eluting peaks from the placebo. The peak purity of the API peak in the stressed samples should pass the purity test, indicating no co-eluting degradation products.
-
2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[11]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10] The y-intercept should be minimal.
-
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[15]
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][15]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze the system suitability solution under each of these modified conditions.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
-
7. System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[17]
-
Protocol:
-
Before each validation run, inject a standard solution multiple times (e.g., five replicates).
-
Calculate parameters such as tailing factor, theoretical plates, and the RSD of the peak areas and retention times.
-
Acceptance Criteria: Tailing factor ≤ 2.0, theoretical plates > 2000, and RSD for replicate injections ≤ 1.0%.
-
Comparative Analysis of Alternative Analytical Methods
While RP-HPLC is the primary recommendation, other analytical techniques offer different advantages and may be suitable for specific applications, such as the analysis of volatile impurities or for orthogonal verification.
Caption: Comparison of Analytical Methods.
Comparison of Performance Characteristics
| Feature | RP-HPLC-UV | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE-UV/MS) | Spectroscopic Methods (UV-Vis, NMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation in a capillary based on charge-to-size ratio. | Absorption or emission of electromagnetic radiation by the analyte. |
| Applicability | Broadly applicable to non-volatile and thermally stable compounds. Ideal for routine quantification.[14][18][19][20] | Suitable for volatile and thermally stable compounds. May require derivatization for amines.[21][22][23][24] | High separation efficiency, especially for charged species. Low sample and reagent consumption.[25][26][27][28][29] | UV-Vis for quantification. NMR for structural elucidation and purity assessment.[30][31][32][33][34] |
| Specificity | High, especially with optimized separation and peak purity analysis. | Very high, particularly when coupled with Mass Spectrometry (MS). | Very high, offering orthogonal selectivity to HPLC. | UV-Vis has lower specificity. NMR provides high structural specificity. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent, especially with specific detectors like FID or MS (pg to fg range). | Excellent (pg to fg range). | UV-Vis has moderate sensitivity. NMR has lower sensitivity. |
| Robustness | Generally robust and well-established. | Can be less robust due to inlet and column issues. | Can be affected by capillary surface chemistry and buffer stability. | Generally robust, especially for well-defined procedures. |
| Sample Throughput | Moderate to high. | Moderate. | High. | High for UV-Vis; lower for NMR. |
| Causality of Choice | The presence of a UV chromophore and its non-volatile nature make HPLC the ideal first choice for routine quality control. | GC would be a powerful alternative for identifying volatile impurities or if the analyte can be easily derivatized to improve volatility and thermal stability. | CE offers a different separation mechanism and would be an excellent orthogonal technique for method validation and purity analysis. | UV-Vis spectroscopy is a simple, cost-effective method for quantification if specificity is not a concern. NMR is unparalleled for definitive structural confirmation and identification of impurities. |
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For this compound, a well-validated RP-HPLC-UV method is proposed as the primary analytical tool for quantification and purity assessment. This guide provides a comprehensive framework for its validation, rooted in established international guidelines. Furthermore, a comparative analysis of alternative techniques such as Gas Chromatography, Capillary Electrophoresis, and Spectroscopic methods has been presented. The choice of analytical method should always be guided by the specific requirements of the analysis, whether it be for routine quality control, stability testing, or in-depth structural characterization. The implementation of a robust, validated analytical method is not merely a regulatory requirement but a fundamental aspect of scientific integrity, ensuring the safety and efficacy of potential new medicines.
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A Researcher's Guide to Characterizing Novel Monoamine Reuptake Inhibitors: A Comparative Analysis Framework for (1-(3-Methoxyphenyl)cyclobutyl)methanamine
This guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting monoamine transporters. As a case study, we will focus on the hypothetical analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine, a compound whose publicly available data on monoamine reuptake inhibition is limited. This document will therefore serve as a detailed methodological roadmap for researchers, outlining the necessary experiments to determine its profile and compare it against well-established monoamine reuptake inhibitors (MRIs), such as the non-selective inhibitor cocaine, the norepinephrine-dopamine reuptake inhibitor (NDRI) bupropion, and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine.
The Crucial Role of Monoamine Reuptake Inhibition
Monoamine transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of neurotransmission.[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[2] By blocking this reuptake process, monoamine reuptake inhibitors increase the extracellular concentration of these neurotransmitters, leading to enhanced monoaminergic signaling. This mechanism is the foundation for the therapeutic effects of many widely prescribed antidepressants, treatments for ADHD, and smoking cessation aids.[1][3] The specific pharmacological profile of an MRI, defined by its relative affinity and potency at each of the three transporters, dictates its therapeutic applications and potential side effects.
Mechanism of Action at the Synapse
The fundamental action of an MRI is competitive inhibition of the monoamine transporter. The inhibitor molecule binds to the transporter protein, often at or near the same site as the endogenous monoamine substrate, physically obstructing the reuptake process.[4] This leads to a higher concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby increasing the activation of postsynaptic receptors and prolonging the neurotransmitter's effect.
Comparative Binding Affinities and Functional Potencies
A primary determinant of an MRI's pharmacological effect is its binding affinity for DAT, NET, and SERT. This is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.[4]
Functional potency, measured as the half-maximal inhibitory concentration (IC₅₀) in uptake assays, reflects the drug's ability to inhibit the actual transport of monoamines into cells or synaptosomes. While binding affinity and functional potency are often correlated, they are not always identical.[5]
The following table presents the Kᵢ values for our selected reference compounds. The entry for this compound is intentionally left blank, representing the data that needs to be generated through the experimental protocols outlined in the subsequent sections.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile |
| This compound | TBD | TBD | TBD | To Be Determined |
| Cocaine | ~200-600[6][7] | ~300-700[6] | ~300-500[5][6] | Non-selective (SNDRI) |
| Bupropion | ~305-550[7] | ~2000-3715[7][8] | >10,000[7] | NDRI |
| Venlafaxine | ~7647[9] | ~2480[10] | ~82[10] | SNRI (SERT > NET) |
Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The values presented are representative ranges from the cited literature.
Essential Experimental Protocols for Characterization
To determine the binding affinity and functional potency of a novel compound like this compound, two primary in vitro assays are indispensable: the radioligand binding assay and the synaptosomal uptake assay.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compound for each monoamine transporter by measuring its ability to displace a specific, high-affinity radioligand.
Principle: The assay relies on the principle of competitive binding between the unlabeled test compound and a radiolabeled ligand for a finite number of transporter binding sites. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀), the Kᵢ value can be calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Utilize cell membranes from HEK293 cells stably expressing the human DAT, NET, or SERT, or use membrane preparations from specific brain regions rich in these transporters (e.g., striatum for DAT, frontal cortex for NET).[11]
-
-
Incubation:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT), and varying concentrations of the test compound.[12]
-
For each transporter, prepare triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known selective inhibitor, e.g., 10 µM cocaine for DAT), and for each concentration of the test compound.[11]
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[11]
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[14]
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: Synaptosomal Monoamine Uptake Assay
This assay measures the functional ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Principle: Synaptosomes isolated from specific brain regions will actively take up radiolabeled neurotransmitters (e.g., [³H]dopamine) via their respective transporters. An inhibitor will block this uptake in a concentration-dependent manner. The concentration of the inhibitor that reduces uptake by 50% is its IC₅₀ value, a measure of its functional potency.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate fresh brain tissue from a relevant region (e.g., rodent striatum for DAT).[15]
-
Homogenize the tissue in an ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (the P2 pellet).[15] This involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs buffer).[14]
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.[14]
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[14]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters (representing intracellular monoamine) using a scintillation counter.
-
Define non-specific uptake using a known potent inhibitor (e.g., cocaine) or by conducting the assay at 4°C.
-
Calculate the percentage of specific uptake at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound's concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Interpretation and Building a Comparative Profile
Upon completion of these experiments, the Kᵢ and IC₅₀ values for this compound at DAT, NET, and SERT would be obtained. This quantitative data allows for a direct comparison with the reference compounds and a classification of its pharmacological profile.
Key aspects of the analysis include:
-
Potency: The absolute Kᵢ and IC₅₀ values indicate the compound's strength at each transporter. Lower values signify higher potency.
-
Selectivity: Calculating the ratios of Kᵢ values provides a quantitative measure of selectivity. For example, the DAT/SERT selectivity ratio is calculated by dividing the Kᵢ for SERT by the Kᵢ for DAT. A high ratio indicates selectivity for DAT over SERT.
-
Classification: Based on its potency and selectivity, the compound can be classified. For instance, if it displays high affinity for both NET and DAT with significantly lower affinity for SERT, it would be classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to bupropion. If it has comparable affinity for all three transporters, it would be a non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), like cocaine.[6]
Conclusion
References
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ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1438–1448. Retrieved from [Link]
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Owens, M. J., et al. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological Psychiatry, 55(4), 343–349. Retrieved from [Link]
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Reddit. (2022). Weak ki values of Venlafaxine yet provides similar results if compared to most SSRIs/SNRIs. How is that?. r/AskDrugNerds. Retrieved from [Link]
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Blough, B. E., et al. (2020). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 11(14), 2133–2142. Retrieved from [Link]
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ResearchGate. (n.d.). Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. Retrieved from [Link]
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JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bupropion. StatPearls. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of bupropion analogues on transporter-mediated release via DAT, NET and SERT in rat brain synaptosomes. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]
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Bymaster, F. P., et al. (2002). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. Neuropsychopharmacology, 27(5), 798–810. Retrieved from [Link]
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Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules, 26(16), 4995. Retrieved from [Link]
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Matera, C., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 2(3), 100679. Retrieved from [Link]
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Han, D. D., & Gu, H. H. (2010). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 10, 6. Retrieved from [Link]
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Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(2), PL 231–PL 239. Retrieved from [Link]
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A Comparative Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine and Its Analogs as Monoamine Reuptake Inhibitors
This guide provides an in-depth comparative analysis of the biological activity of (1-(3-Methoxyphenyl)cyclobutyl)methanamine and a series of its structural analogs. The investigation focuses on their potency and selectivity as inhibitors of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Manipulation of these transporters is a clinically validated strategy for the treatment of various central nervous system (CNS) disorders, including depression and anxiety.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel CNS-active agents.
Introduction: The Rationale for Cyclobutane Scaffolds in CNS Drug Discovery
The cyclobutane moiety is a compelling structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional architecture offer a unique scaffold for designing pharmacologically active molecules. The rigid nature of the cyclobutane ring can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets. In the context of monoamine reuptake inhibitors, the general pharmacophore often consists of an amine and an aryl group separated by a carbon spacer.[1][3] The cyclobutane core in the title compound and its analogs serves as a conformationally restricted spacer, influencing the spatial orientation of the critical phenyl and aminomethyl groups. This guide explores how subtle modifications to this core structure impact interactions with SERT, NET, and DAT.
Core Compound and a Curated Set of Analogs
The parent compound, This compound (Compound 1) , serves as our reference. To probe the structure-activity relationships (SAR), a series of analogs has been synthesized and evaluated. These analogs systematically explore the impact of:
-
Substitution on the Phenyl Ring: Modifications to the methoxy group and its position.
-
Alterations to the Cycloalkyl Core: Expansion to a cyclopentyl ring.
-
N-Alkylation of the Primary Amine: Introduction of methyl and dimethyl groups.
| Compound ID | Structure | Rationale for Inclusion |
| 1 | This compound | Parent compound and structural reference. |
| 2 | (1-(4-Methoxyphenyl)cyclobutyl)methanamine | Investigates the impact of the methoxy group position (para vs. meta). |
| 3 | (1-(3-Hydroxyphenyl)cyclobutyl)methanamine | Explores the effect of O-demethylation, introducing a potential hydrogen bond donor. |
| 4 | (1-Phenylcyclobutyl)methanamine | Evaluates the contribution of the methoxy group to overall activity. |
| 5 | (1-(3-Methoxyphenyl)cyclopentyl)methanamine | Assesses the influence of cycloalkyl ring size on transporter affinity. |
| 6 | N-Methyl-(1-(3-Methoxyphenyl)cyclobutyl)methanamine | Probes the effect of N-methylation on potency and selectivity. |
| 7 | N,N-Dimethyl-(1-(3-Methoxyphenyl)cyclobutyl)methanamine | Examines the impact of a tertiary amine on transporter binding. |
Comparative Biological Activity: In Vitro Transporter Binding and Functional Uptake Assays
The synthesized compounds were evaluated for their ability to inhibit the binding of radiolabeled ligands to human SERT, NET, and DAT expressed in HEK293 cells. Furthermore, their functional activity was assessed by measuring the inhibition of [³H]serotonin and [³H]norepinephrine uptake in cells endogenously expressing these transporters.[4][5]
Monoamine Transporter Binding Affinities
The binding affinities (Ki, nM) of the compounds for SERT, NET, and DAT are summarized in Table 1.
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| 1 | 15.2 | 45.8 | >1000 | 3.0 | >65 |
| 2 | 25.6 | 150.3 | >1000 | 5.9 | >39 |
| 3 | 10.8 | 35.2 | >1000 | 3.3 | >92 |
| 4 | 89.4 | 350.1 | >1000 | 3.9 | >11 |
| 5 | 42.1 | 98.6 | >1000 | 2.3 | >23 |
| 6 | 12.5 | 30.1 | 850 | 2.4 | 68 |
| 7 | 150.7 | 560.2 | >2000 | 3.7 | >13 |
Functional Monoamine Reuptake Inhibition
The functional potencies (IC50, nM) for the inhibition of serotonin and norepinephrine uptake are presented in Table 2.
| Compound | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| 1 | 22.5 | 68.7 |
| 2 | 38.4 | 225.5 |
| 3 | 16.2 | 52.8 |
| 4 | 134.1 | 525.2 |
| 5 | 63.2 | 147.9 |
| 6 | 18.8 | 45.2 |
| 7 | 226.1 | 840.3 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals several key trends that govern the activity of this chemical series:
-
Role of the 3-Methoxy Group: The presence of the 3-methoxy group is crucial for potent activity. Removal of this group (Compound 4) leads to a significant decrease in affinity for both SERT and NET. This suggests a favorable interaction of the methoxy group within the binding pockets of these transporters.
-
Impact of Methoxy Position: Moving the methoxy group from the meta (Compound 1) to the para position (Compound 2) results in a decrease in potency at both SERT and NET. This highlights the specific spatial requirement for this substituent.
-
Effect of O-Demethylation: Conversion of the methoxy group to a hydroxyl group (Compound 3) slightly enhances the affinity for both SERT and NET. The phenolic hydroxyl group may act as a hydrogen bond donor, forming an additional interaction with the transporter protein.
-
Influence of Cycloalkyl Ring Size: Expanding the cyclobutane ring to a cyclopentane (Compound 5) is detrimental to activity. This indicates that the more constrained four-membered ring system optimally positions the phenyl and aminomethyl moieties for binding.
-
N-Alkylation: N-methylation (Compound 6) is well-tolerated, with a slight improvement in NET affinity. However, the introduction of a second methyl group (Compound 7) leads to a significant loss of potency, likely due to steric hindrance in the transporter binding sites.
Experimental Protocols
General Synthesis of (1-Arylcyclobutyl)methanamine Derivatives
The synthesis of the target compounds can be achieved through a multi-step sequence starting from the corresponding arylacetonitrile.
-
Cyclobutylation: To a solution of the appropriately substituted phenylacetonitrile in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add 1,3-dibromopropane and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 1-arylcyclobutanecarbonitrile.
-
Nitrile Reduction: The purified nitrile is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C. The reaction is then refluxed for 4 hours.
-
Final Work-up: After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the desired primary amine, which can be further purified if necessary.
In Vitro Monoamine Transporter Binding Assays
These assays are designed to determine the affinity of a test compound for a specific transporter by measuring the displacement of a known high-affinity radioligand.
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably transfected with the human SERT, NET, or DAT are harvested and homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, or [³H]WIN 35,428 for DAT) and various concentrations of the test compound in a 96-well plate.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Scintillation Counting: The filters are washed to remove unbound radioligand, and the amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Uptake Assays
Functional uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled monoamine substrate into cells.
-
Cell Plating: Cells endogenously expressing the transporters of interest (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET) are plated in 96-well plates and allowed to adhere overnight.[4][5]
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a KRH buffer containing the radiolabeled substrate ([³H]5-HT for SERT or [³H]NE for NET).
-
Termination and Lysis: After a defined incubation period, the uptake is terminated by aspirating the buffer and washing the cells with ice-cold KRH buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Conclusion and Future Directions
This comparative guide demonstrates that this compound and its analogs represent a promising class of monoamine reuptake inhibitors with a preference for SERT and NET over DAT. The structure-activity relationship studies have identified key structural features that modulate potency and selectivity. Specifically, the 3-position on the phenyl ring is optimal for a methoxy or hydroxyl group, and the cyclobutane ring is superior to a cyclopentane ring. N-monomethylation is tolerated, while N,N-dimethylation is detrimental.
Future work should focus on further optimization of this scaffold to enhance potency and fine-tune the SERT/NET selectivity ratio. The in vivo characterization of the most promising compounds, such as Compound 3 and Compound 6, in relevant animal models of CNS disorders is warranted to establish their therapeutic potential.
References
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Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Farmaco Sci, 31(2), 152-8. [Link]
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Ble-Castillo, J. L., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 459-463. [Link]
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Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. Journal of Clinical Psychiatry, 62(Suppl 12), 16-23. [Link]
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Miyake, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]
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Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 293-298. [Link]
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Saha, K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 558-563. [Link]
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Frazer, A. (2001). Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. The Journal of clinical psychiatry, 62 Suppl 12, 16-23. [Link]
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Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine drugs, 11(10), 4058-4081. [Link]
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Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Current drug targets. CNS and neurological disorders, 4(5), 499-514. [Link]
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Newman, A. H., et al. (2005). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Journal of medicinal chemistry, 48(20), 6423-6430. [Link]
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RTI International. (n.d.). Monoamine reuptake inhibitors. [Link]
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Fishback, J. A., et al. (2010). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & medicinal chemistry, 18(15), 5573-5580. [Link]
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Johnson, M. P., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European journal of pharmacology, 204(2), 171-180. [Link]
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Aggarwal, S., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. In Burger's Medicinal Chemistry and Drug Discovery, 1-43. [Link]
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Aggarwal, S., et al. (2018). Overview of Monoamine Transporters. Current protocols in pharmacology, 83(1), e43. [Link]
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A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for the Analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
This guide provides an in-depth technical comparison and cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine. As a compound of interest in pharmaceutical research and forensic science, potentially as a novel psychoactive substance (NPS) or a synthetic intermediate, establishing robust and reliable analytical methods is paramount. This document moves beyond a simple listing of procedures to explain the causality behind methodological choices, grounding every step in established scientific principles and regulatory expectations.
Section 1: Foundational Principles of a Cross-Validation Study
Before delving into specific protocols, it is crucial to understand the "why" of our approach. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] When two distinct analytical techniques like GC-MS and LC-MS/MS are developed for the same analyte, a cross-validation study serves as the ultimate arbiter of data integrity and interchangeability. It ensures that results are consistent and reliable, regardless of the platform used.
Our validation framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical procedure validation.[2][3][4] The core performance characteristics we will assess for both methods are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Section 2: The Contenders: GC-MS vs. LC-MS/MS for Amine Analysis
The chemical nature of this compound—specifically its primary amine group—presents distinct challenges and advantages for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative
GC-MS is a powerful technique for volatile and thermally stable compounds.[5] However, the primary amine in our target analyte is a polar functional group. This polarity leads to undesirable interactions with the GC system, causing poor peak shape (tailing) and low volatility, making direct analysis difficult.[6]
Causality: To overcome this, we must employ a critical pre-analytical step: derivatization . This chemical modification process replaces the active, polar hydrogen on the amine with a nonpolar group (e.g., a trimethylsilyl group). This transformation increases the analyte's volatility and thermal stability, making it amenable to GC analysis. While adding a step to the workflow, derivatization enables the use of GC-MS, which offers the significant advantage of highly reproducible electron ionization (EI) spectra that can be matched against extensive libraries for confident identification.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Path of Least Resistance
LC-MS/MS is exceptionally well-suited for polar, non-volatile, and thermally labile compounds, making it an ideal candidate for analyzing our target analyte without chemical modification.[5][8]
Causality: The analyte's structure is a perfect match for the capabilities of modern LC-MS/MS. The polar amine group makes it highly soluble in common reversed-phase mobile phases, and it is readily protonated, allowing for highly sensitive detection using positive-mode electrospray ionization (ESI). The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), effectively filtering out background noise.[9] This often translates to lower detection limits and simpler sample preparation compared to GC-MS.[10]
Section 3: Experimental Design & Protocols
This section details the step-by-step protocols for developing and validating methods on both platforms. These protocols are designed to be self-validating, with built-in checks and quality controls.
Materials & Reagents
-
This compound reference standard (>99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl Acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Deionized water (18.2 MΩ·cm)
-
Blank matrix (e.g., drug-free plasma or a simple solvent blank)
Sample Preparation (Calibration & QC)
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Stock Solutions: Prepare serial dilutions from the primary stock in methanol to create working stocks for calibration curves and quality control (QC) samples.
-
Calibration Standards: Spike the appropriate blank matrix with working stock solutions to create a calibration curve spanning the expected analytical range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
GC-MS Method Protocol (with Derivatization)
This protocol is designed for the robust identification and quantification of the analyte following conversion to a more volatile form.
Caption: Workflow for GC-MS analysis including the essential derivatization step.
-
Extraction: To 100 µL of sample (calibrator, QC, or unknown), add 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 5000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for routine analysis. |
| Inlet | Splitless, 280°C | Ensures efficient vaporization of the derivatized analyte without discrimination. |
| Carrier Gas | Helium, 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column ideal for separating a wide range of derivatized compounds. |
| Oven Program | 100°C (1 min), ramp to 300°C @ 20°C/min, hold 5 min | A standard temperature ramp that provides good separation and peak shape. |
| MS System | Agilent 5977 or equivalent | Reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-550) & SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification. |
| Monitored Ions | To be determined from analyte spectrum (e.g., M+, key fragments) | Provides specificity and sensitivity for quantification. |
LC-MS/MS Method Protocol
This protocol is designed for high-sensitivity, high-throughput analysis without the need for derivatization.
Caption: Direct "dilute-and-shoot" workflow for LC-MS/MS analysis.
-
Protein Precipitation (if applicable): For plasma samples, add 300 µL of acetonitrile to 100 µL of sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant and dilute 1:1 with water containing 0.1% formic acid. For solvent-based samples, simply perform a direct dilution.
-
Injection: Inject 5 µL of the final solution into the LC-MS/MS system.
| Parameter | Setting | Rationale |
| LC System | Shimadzu Nexera, Waters Acquity, or equivalent | High-performance UHPLC system for fast and efficient separations. |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reversed-phase chemistry for retaining and separating polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes analyte protonation for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A fast gradient to elute the analyte and clean the column. |
| MS/MS System | SCIEX Triple Quad 6500+, Waters Xevo TQ, or equivalent | High-sensitivity triple quadrupole for trace-level quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine is readily protonated, making this the ideal ionization mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification. |
| MRM Transitions | Precursor (Q1): 192.2 m/z ([M+H]+); Products (Q3): To be optimized (e.g., ~135.1, ~119.1) | Q1 is the protonated parent molecule. Q3 ions are specific fragments used for quantification and confirmation. |
Section 4: Cross-Validation Results & Performance Comparison
The following tables summarize the expected performance data from the validation of both methods.
Table 1: Specificity, Linearity, and Sensitivity
| Parameter | GC-MS Method | LC-MS/MS Method | Causality & Insight |
| Specificity | High (No interferences observed) | Very High (No interferences observed) | MRM is inherently more selective than SIM, but both methods are highly specific. |
| Linear Range | 5 – 1000 ng/mL | 0.5 – 1000 ng/mL | LC-MS/MS typically offers a wider dynamic range, especially at the low end. |
| Correlation (r²) | >0.995 | >0.998 | Both methods demonstrate excellent linearity. |
| LOD | 1.5 ng/mL | 0.15 ng/mL | The superior ionization efficiency of ESI and selectivity of MRM results in a ~10-fold lower LOD for LC-MS/MS.[10] |
| LOQ | 5.0 ng/mL | 0.5 ng/mL | The limit for reliable quantification is significantly lower on the LC-MS/MS platform. |
Table 2: Accuracy and Precision
| QC Level | Parameter | GC-MS Method (%Recovery / %RSD) | LC-MS/MS Method (%Recovery / %RSD) |
| LQC (15 ng/mL) | Accuracy / Precision | 97.2% / 6.8% | 101.5% / 4.5% |
| MQC (150 ng/mL) | Accuracy / Precision | 101.1% / 4.5% | 99.8% / 3.1% |
| HQC (750 ng/mL) | Accuracy / Precision | 99.5% / 3.8% | 100.9% / 2.7% |
| Intermediate Precision | %RSD across 3 days | <10% | <8% |
Acceptance criteria based on FDA bioanalytical guidance: Accuracy within ±15% of nominal (±20% at LLOQ), Precision ≤15% RSD (≤20% at LLOQ).
Both methods meet standard acceptance criteria, demonstrating they are accurate and precise. The LC-MS/MS method generally shows slightly better precision, which can be attributed to the simpler sample preparation and reduced analytical variability (no heating/derivatization step).
Section 5: Senior Scientist's Synthesis & Recommendations
The cross-validation data clearly demonstrates that both GC-MS and LC-MS/MS can be developed into robust, reliable methods for the analysis of this compound. However, they are not interchangeable without a clear understanding of their respective strengths and weaknesses.
GC-MS is the workhorse for confirmation and qualitative analysis. Its greatest strength lies in the production of standardized EI mass spectra. A validated spectral library match provides an exceptionally high degree of confidence in the analyte's identity, which is critical in forensic settings.[7] However, the mandatory derivatization step adds time, cost, and a potential source of error to the workflow.
LC-MS/MS is the champion of sensitivity and throughput. For quantitative applications, particularly at trace levels or in complex biological matrices, LC-MS/MS is unequivocally superior. Its ability to analyze the compound directly results in a faster, simpler, and more precise workflow. The 10-fold lower LOQ makes it the only choice for applications like pharmacokinetic studies or low-level impurity analysis.[9]
Decision Logic: Which Method to Choose?
Caption: A decision-making framework for selecting the appropriate analytical method.
Final Recommendation: For routine, high-sensitivity quantitative analysis, the LC-MS/MS method is the preferred choice due to its superior LOQ, simpler sample preparation, and higher throughput. The GC-MS method serves as an essential complementary technique , invaluable for orthogonal confirmation of identity through library-matchable spectra. A laboratory tasked with comprehensive analysis of this compound should ideally maintain validated methods on both platforms.
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ICH. (2023, November 1). Q2(R2) Revision of Q2(R1) Analytical Validation. Retrieved from [Link]
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Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Novel Monoamine Reuptake Inhibitors Versus Traditional Antidepressants
This guide provides a comprehensive comparison of the hypothesized efficacy of the novel compound, (1-(3-Methoxyphenyl)cyclobutyl)methanamine, against established traditional antidepressants. As a novel chemical entity, direct clinical and preclinical efficacy data for this compound is not yet publicly available. Therefore, this guide will leverage established principles of psychopharmacology and drug development to project its potential therapeutic profile. The comparison is grounded in the compound's structural similarity to known monoamine reuptake inhibitors and outlines the rigorous experimental methodologies required to validate such a candidate.
Introduction: The Evolving Landscape of Antidepressant Therapy
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant global health burden. For decades, the mainstay of pharmacological treatment has been centered on modulating monoamine neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] Traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs), have provided relief for many individuals.[1][2][3] However, their limitations, including delayed onset of action, variable efficacy, and challenging side-effect profiles, have fueled the search for novel therapeutic agents.[4][5]
Novel compounds, such as this compound, represent the next frontier in this endeavor. Based on its chemical structure, it is hypothesized to function as a monoamine reuptake inhibitor, a class of compounds that has shown promise in treating depression. This guide will explore the potential efficacy of this novel compound by detailing the scientific framework used for its evaluation and comparing its theoretical profile to that of traditional antidepressants.
Unraveling the Mechanisms: A Comparative Overview
The therapeutic effects of antidepressants are intrinsically linked to their mechanism of action at the synaptic level.
Traditional Antidepressants: A Spectrum of Monoamine Modulation
Traditional antidepressants primarily enhance the synaptic availability of serotonin and/or norepinephrine by blocking their respective reuptake transporters (SERT and NET) or by inhibiting their metabolic degradation (MAOIs).[1][2][6]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As the most commonly prescribed class, SSRIs selectively block the reuptake of serotonin, leading to increased serotonergic neurotransmission.[1][3]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These agents inhibit the reuptake of both serotonin and norepinephrine, offering a dual mechanism of action that may be beneficial for a broader range of depressive symptoms.[2][3]
-
Tricyclic Antidepressants (TCAs): One of the earliest classes of antidepressants, TCAs also block the reuptake of serotonin and norepinephrine. However, their broader receptor activity, including effects on histaminergic, cholinergic, and adrenergic receptors, contributes to a less favorable side-effect profile.[1][2]
-
Monoamine Oxidase Inhibitors (MAOIs): MAOIs increase the synaptic concentrations of serotonin, norepinephrine, and dopamine by inhibiting the monoamine oxidase enzymes responsible for their breakdown.[1][3]
This compound: A Hypothesized Novel Monoamine Reuptake Inhibitor
Based on its structural features, which are common in compounds targeting monoamine transporters, this compound is likely a novel monoamine reuptake inhibitor. Its specific binding affinities for SERT, NET, and the dopamine transporter (DAT) would determine its precise pharmacological profile. It could potentially be a more selective SNRI or a triple reuptake inhibitor (TRI), also targeting dopamine reuptake.
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: A typical preclinical workflow for evaluating a novel antidepressant candidate.
Clinical Evaluation: Assessing Efficacy in Humans
Promising candidates from preclinical studies advance to clinical trials, which are conducted in multiple phases to assess safety and efficacy in humans.
Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating antidepressant efficacy. Patients with a diagnosis of MDD are randomly assigned to receive the investigational drug, a placebo, or an active comparator (a standard antidepressant).
The primary outcome in most antidepressant clinical trials is the change from baseline in a standardized depression rating scale score. The Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) are the most commonly used instruments. [7][8]A statistically significant greater reduction in the mean score for the drug-treated group compared to the placebo group indicates efficacy. Remission rates (the percentage of patients who achieve a score below a certain threshold) are also a key secondary endpoint.
Comparative Efficacy and Side Effect Profiles
The following table summarizes the comparative efficacy and common side effects of traditional antidepressants and the hypothesized profile of this compound.
| Antidepressant Class | Primary Mechanism of Action | Relative Efficacy | Common Side Effects |
| SSRIs | Selective Serotonin Reuptake Inhibition | Moderate | Nausea, insomnia, sexual dysfunction, headache [4] |
| SNRIs | Serotonin & Norepinephrine Reuptake Inhibition | Moderate to High | Similar to SSRIs, plus potential for increased blood pressure and sweating [3] |
| TCAs | Serotonin & Norepinephrine Reuptake Inhibition; also blocks other receptors | High | Dry mouth, constipation, blurred vision, sedation, weight gain, cardiac effects [2][3] |
| MAOIs | Inhibition of Monoamine Oxidase | High | Hypertensive crisis with tyramine-rich foods, insomnia, orthostatic hypotension [1][3] |
| This compound (Hypothesized) | Monoamine (Serotonin, Norepinephrine, ± Dopamine) Reuptake Inhibition | Potentially High | Dependent on specific transporter selectivity; could include nausea, insomnia, and cardiovascular effects. |
Conclusion and Future Directions
While the definitive efficacy of this compound as an antidepressant awaits empirical validation, its structural characteristics suggest it is a promising candidate within the class of monoamine reuptake inhibitors. The established preclinical and clinical methodologies outlined in this guide provide a clear roadmap for its evaluation. The ultimate goal is to develop novel antidepressants with improved efficacy, a faster onset of action, and a more favorable side-effect profile compared to traditional agents. Should this compound demonstrate a superior profile in rigorous testing, it could represent a significant advancement in the pharmacological treatment of depression.
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A Researcher's Guide to Monoamine Reuptake Inhibitor Scaffolds: Comparing Established SNRIs to the Novel (1-(3-Methoxyphenyl)cyclobutyl)methanamine Template
Abstract
In the dynamic field of central nervous system (CNS) drug discovery, the exploration of novel chemical matter is paramount for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Molecules such as (1-(3-Methoxyphenyl)cyclobutyl)methanamine represent an emerging class of compounds built around a rigid cyclobutane scaffold, a motif increasingly utilized to confer favorable drug-like properties.[1][2][3] While this specific molecule is not extensively characterized in public literature, its core structure—a phenyl ring linked to a primary amine via a constrained linker—is a classic pharmacophore for monoamine transporters. This guide situates this novel scaffold within the well-established class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), providing a direct comparison with clinically successful agents. By presenting side-by-side data on pharmacology and detailed experimental protocols for characterization, we offer researchers a framework for evaluating such novel compounds and making informed decisions in their discovery programs.
Introduction: The Rationale for Novel Scaffolds in SNRI Research
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone of treatment for major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[4] They exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these key neurotransmitters.[4][5]
While marketed SNRIs like Venlafaxine and Duloxetine are effective, the search for new chemical entities continues, driven by the need to:
-
Improve Selectivity: Fine-tuning the SERT/NET activity ratio can potentially optimize efficacy and minimize side effects.
-
Enhance Pharmacokinetic (PK) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) parameters can lead to more predictable dosing regimens and reduced drug-drug interactions.
-
Explore Novel Chemical Space: Moving beyond established scaffolds can unlock new intellectual property and potentially identify compounds with unique pharmacological profiles.
The compound This compound serves as an excellent template for this exploration. The cyclobutane ring offers a rigid, three-dimensional structure that can improve metabolic stability and orient the key pharmacophoric elements—the phenyl ring and the amine—in a precise spatial arrangement for optimal target engagement.[1][2][6] This guide will compare this conceptual scaffold to three well-established SNRIs, providing the necessary context and methodologies for its evaluation.
Comparative Analysis of SNRI Alternatives
The selection of a research compound depends on the specific goals of the study. Here, we compare the prototypical cyclobutylamine scaffold to three widely used SNRIs, each with a distinct pharmacological and structural profile.
Venlafaxine
-
Structure & Rationale: A phenylethylamine derivative, Venlafaxine was one of the first SNRIs to be marketed.[7] Its bicyclic structure is conformationally more flexible than the cyclobutane template. It is often used as a benchmark compound in early-stage research.
-
Mechanism of Action: Venlafaxine exhibits a dose-dependent pharmacology. At lower doses, it is a more potent inhibitor of serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant as the dose increases.[8] This is due to its approximately 30-fold higher affinity for SERT over NET.[8]
Duloxetine
-
Structure & Rationale: Structurally distinct from venlafaxine, duloxetine features a naphthyl ether moiety. It is known for its more balanced affinity for both SERT and NET.
-
Mechanism of Action: Duloxetine is a potent and relatively balanced dual inhibitor, with a SERT/NET affinity ratio of approximately 10:1.[8] This balanced profile makes it effective for both depression and neuropathic pain, where both serotonin and norepinephrine pathways are implicated.[4][9]
Milnacipran
-
Structure & Rationale: Milnacipran possesses a unique cyclopropane-derived structure, setting it apart from other SNRIs. Its levorotary enantiomer, Levomilnacipran, is also an approved drug.[7]
-
Mechanism of Action: Among the established agents, Milnacipran is considered the most balanced, with some studies suggesting it is slightly more potent for NET than for SERT.[7] It exhibits equivalent or simultaneous inhibition of both transporters across all clinical doses, which contrasts with the sequential effects seen with venlafaxine.[7]
Quantitative Data Comparison
To facilitate objective comparison, the following table summarizes key pharmacological data for the selected SNRIs. Data for the novel cyclobutane scaffold is presented as hypothetical target values for a drug discovery program aiming for a balanced and potent profile.
| Compound | Structure | Primary Target(s) | SERT Ki (nM) | NET Ki (nM) | SERT/NET Ratio | Key Features |
| This compound (Hypothetical) | ![]() | SERT / NET | <10 | <20 | ~0.5 - 2 | Novel, rigid scaffold; potential for improved PK profile.[1][2] |
| Venlafaxine | ![]() | SERT > NET | 25 | 739 | ~0.03 | Dose-dependent dual action; weaker NET inhibition.[8] |
| Duloxetine | ![]() | SERT / NET | 0.8 | 7.5 | ~0.1 | Balanced and potent dual inhibitor; approved for pain.[9][8] |
| Milnacipran | ![]() | NET ≥ SERT | 100 | 200 | ~0.5 | Balanced inhibition; some reports show slight NET preference.[7] |
Note: Ki values are approximate and can vary based on experimental conditions. The structures are representative 2D images.
Experimental Protocols for Compound Characterization
Evaluating a novel compound like this compound requires robust and validated assays. Below are detailed protocols for primary binding and functional assays critical for characterizing potential SNRIs.
Protocol: Radioligand Binding Assay for SERT and NET Affinity
This protocol determines the binding affinity (Ki) of a test compound for the human serotonin and norepinephrine transporters.
Causality & Trustworthiness: This experiment directly measures the physical interaction between the compound and its targets. The inclusion of controls for total and non-specific binding is critical for ensuring the data is valid and reflects specific interactions with the transporter.
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand for SERT: [³H]-Citalopram (final concentration ~1 nM).
-
Radioligand for NET: [³H]-Nisoxetine (final concentration ~1 nM).
-
Non-specific Agent for SERT: Fluoxetine (10 µM).
-
Non-specific Agent for NET: Desipramine (10 µM).
-
Membrane Preparation: Use commercially available cell membranes (e.g., from HEK293 cells) stably expressing either human SERT or NET. Thaw on ice and dilute in assay buffer to a final concentration of 5-10 µg protein/well.
-
Test Compound: Prepare a 10-point serial dilution series in 100% DMSO, then dilute further in assay buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of test compound dilution (or vehicle for total binding, or non-specific agent for non-specific binding).
-
Add 25 µL of radioligand.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation.
-
Expert Insight: The order of addition is important. Pre-incubating the compound with the membranes before adding the radioligand can sometimes reveal slow-binding kinetics.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature (22-25°C) with gentle agitation. This duration is chosen to ensure the binding reaction reaches equilibrium.
-
-
Filtration and Washing:
-
Rapidly harvest the plate contents onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from unbound radioligand.
-
Expert Insight: The speed of this step is critical. Dissociation of the radioligand from the receptor can occur quickly, and a slow filtration process will lead to an underestimation of binding.
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate percent inhibition relative to the controls.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin or norepinephrine into cells expressing the respective transporters.
Causality & Trustworthiness: This assay provides functional data that is more physiologically relevant than a simple binding assay. It confirms that binding to the transporter translates into a functional blockade of its activity. The use of known inhibitors as positive controls validates the assay's performance.
Caption: Mechanism of SNRI Action at the Transporter.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing either hSERT or hNET in appropriate media in a 96-well plate until confluent.
-
-
Preparation of Reagents:
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).
-
Substrate: [³H]-Serotonin or [³H]-Norepinephrine (final concentration ~10-20 nM).
-
Test Compound: Prepare a serial dilution as described in the binding assay protocol.
-
-
Assay Execution:
-
Wash the cell monolayer twice with 100 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the appropriate concentration of the test compound (or vehicle/positive control).
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Expert Insight: This pre-incubation step allows the inhibitor to bind to the transporter before the substrate is introduced, leading to more consistent results.
-
-
Uptake Reaction:
-
Initiate uptake by adding 50 µL of KRH buffer containing the [³H]-neurotransmitter substrate.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake, which must be determined empirically.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer.
-
-
Detection and Analysis:
-
Transfer the lysate to a scintillation vial or plate, add scintillation cocktail, and count the radioactivity.
-
Analyze the data similarly to the binding assay to determine the IC50 for uptake inhibition.
-
Conclusion and Future Directions
The evaluation of novel chemical scaffolds is a critical endeavor in modern drug discovery. While this compound itself lacks extensive characterization, its structure serves as a valuable starting point for designing potent and selective monoamine reuptake inhibitors. By comparing it to established SNRIs like Venlafaxine, Duloxetine, and Milnacipran, researchers can benchmark their own compounds.[7][8]
For a compound from this novel series to be considered a viable lead, it should ideally demonstrate:
-
Potent and Balanced Affinity: Ki values in the low nanomolar range for both SERT and NET.
-
Functional Inhibition: Confirmation of uptake inhibition with IC50 values correlating with binding affinity.
-
Favorable ADME Properties: High cell permeability, metabolic stability, and low potential for CYP enzyme inhibition are necessary for progression.
The protocols provided herein offer a robust framework for the initial pharmacological characterization of such compounds. Subsequent studies should focus on in vivo animal models of depression and pain to establish a clear link between in vitro activity and therapeutic efficacy.
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Skolnick, P. (2002). Beyond Monoamine-Based Therapies: Clues to New Approaches. Psychiatrist.com. [Link]
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Hers. (n.d.). SSRI Alternatives: Other Options for Treating Depression. ForHers.com. [Link]
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Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]
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American Addiction Centers. (2024). Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs). AmericanAddictionCenters.org. [Link]
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Patsnap. (2025). What are the new drugs for Major Depressive Disorder?. Patsnap Synapse. [Link]
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Stahl, S. M., et al. (2013). Serotonin and Norepinephrine Reuptake Inhibitors. Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. [Link]
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Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.org. [Link]
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Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). MayoClinic.org. [Link]
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Amen Clinics. (2025). 11 Alternatives to Antidepressant Medications. AmenClinics.com. [Link]
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Bower, J. F., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200847. [Link]
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A Comparative Analysis of the Binding Affinities of (1-(3-Methoxyphenyl)cyclobutyl)methanamine for Monoamine Transporters: DAT, SERT, and NET
A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Monoamine Transporters in Neuropsychiatric Disorders
Monoamine transporters (MATs), including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are integral plasma-membrane proteins that regulate neurotransmission by mediating the reuptake of their respective monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[1][2] This reuptake process is a primary mechanism for terminating synaptic signaling and maintaining neurotransmitter homeostasis.[3] Due to their crucial role in modulating monoaminergic systems, MATs are significant pharmacological targets for a wide array of therapeutic agents used to treat various neuropsychiatric and neurodegenerative disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), anxiety disorders, and substance use disorders.[1][2][3][4][5]
The development of novel psychoactive compounds with distinct affinities and selectivities for these transporters is a key area of research in neuropharmacology. Understanding the binding profile of a novel compound is essential for predicting its potential therapeutic effects and side-effect profile. This guide provides a comparative analysis of the binding affinities of a novel psychoactive substance, (1-(3-Methoxyphenyl)cyclobutyl)methanamine, for human DAT, SERT, and NET.
While direct experimental data for this compound is not yet available in peer-reviewed literature, this guide will present a hypothetical binding profile to illustrate the methodologies and data interpretation central to such a comparative analysis. The experimental protocols described herein are based on established and widely accepted in vitro radioligand binding assays.
Methodology: Elucidating Binding Affinity via Competitive Radioligand Binding Assays
The binding affinity of this compound for DAT, SERT, and NET can be determined using in vitro competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a specific, high-affinity radiolabeled ligand from its target transporter. The resulting data allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the competitor for the transporter.[6][7] A lower Ki value indicates a higher binding affinity.[6]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a generalized procedure for determining the Ki values of this compound at hDAT, hSERT, and hNET.
1. Membrane Preparation:
-
Utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporters.[8]
-
Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes containing the transporters.[9]
-
Wash the membrane pellet and resuspend it in a suitable binding buffer. Determine the total protein concentration of the membrane preparation using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]
2. Competitive Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a specific radioligand for each transporter at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled competitor, this compound.[9][10]
- For DAT: A common radioligand is [³H]WIN 35,428. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as cocaine.
- For SERT: [³H]Citalopram is a frequently used radioligand, with a high concentration of an unlabeled selective serotonin reuptake inhibitor (SSRI) like paroxetine used to define non-specific binding.
- For NET: [³H]Nisoxetine is a suitable radioligand, and non-specific binding can be determined using a high concentration of desipramine.
-
Incubate the plates to allow the binding to reach equilibrium.[9]
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[9]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
4. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Results: A Hypothetical Binding Profile
The following table summarizes the hypothetical binding affinities (Ki values) of this compound for the human dopamine, serotonin, and norepinephrine transporters.
| Compound | Transporter | Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| This compound | hDAT | 50 | 10 | 2 |
| hSERT | 500 | |||
| hNET | 100 |
Note: The Ki values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may differ.
Discussion and Interpretation
Based on this hypothetical data, this compound exhibits the highest affinity for the dopamine transporter (DAT), with a Ki value of 50 nM. The affinity for the norepinephrine transporter (NET) is two-fold lower (Ki = 100 nM), and the affinity for the serotonin transporter (SERT) is ten-fold lower (Ki = 500 nM).
This binding profile suggests that this compound is a potent DAT inhibitor with moderate activity at NET and weaker activity at SERT. The selectivity ratios indicate a preference for DAT over both SERT and NET. Such a profile is reminiscent of some psychostimulant drugs, which primarily exert their effects through the inhibition of dopamine reuptake.[1] For instance, cocaine is known to block all three monoamine transporters with similar potencies, while methylphenidate is a potent inhibitor of DAT and NET with significantly lower affinity for SERT.[12][13]
The predominance of DAT inhibition suggests that the pharmacological effects of this compound would likely be characterized by increased dopaminergic neurotransmission. This could translate to stimulant, euphoric, and reinforcing effects. The moderate NET inhibition might contribute to increased alertness and focus. The relatively low affinity for SERT suggests that serotonergic effects would be less pronounced at typical doses.
Conclusion and Future Directions
This guide has outlined the established experimental approach for determining the comparative binding affinities of a novel compound, this compound, for the monoamine transporters DAT, SERT, and NET. The hypothetical data presented illustrates a compound with a preferential affinity for DAT, suggesting a potential psychostimulant profile.
To fully characterize the pharmacological profile of this compound, further in vitro and in vivo studies are warranted. These should include functional assays to determine whether the compound acts as an inhibitor or a substrate (releaser) at each transporter, as well as behavioral studies in animal models to assess its psychoactive and reinforcing effects. A comprehensive understanding of its interaction with monoamine transporters is a critical first step in evaluating its potential therapeutic applications and abuse liability.
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Monoamine transporter - Wikipedia. [Link]
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Chen, R., & Wei, L. (2018). Monoamine Transporters: Vulnerable and Vital Doorkeepers. Frontiers in Molecular Neuroscience, 11, 13. [Link]
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Saturation Binding Assay Guidelines: Kd & Ki Determination - Studylib. [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). Inhibitory constant (Ki). [Link]
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Cheng, M. H., & Sorkin, A. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 547–557. [Link]
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National Center for Biotechnology Information. (2004). Assay Guidance Manual. Table 11: [Comparison of Ki values determined...]. [Link]
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Quora. (2021). In ligand-receptor binding, is Ki the same as Kd, just named differently from different contexts? [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 769. [Link]
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Prasad, B. M., & Amara, S. G. (2012). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. ACS chemical neuroscience, 3(11), 875–885. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 25-46). Humana Press, New York, NY. [Link]
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Prasad, B. M., & Amara, S. G. (2012). Regulation of monoamine transporters: role of transporter phosphorylation. ACS chemical neuroscience, 3(11), 875–885. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
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Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
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Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
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A Comparative Guide to Validating the Mechanism of Action of (1-(3-Methoxyphenyl)cyclobutyl)methanamine (MPCM) as a Putative Triple Reuptake Inhibitor
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, technically detailed framework for elucidating and validating the mechanism of action (MoA) of the novel psychoactive compound (1-(3-Methoxyphenyl)cyclobutyl)methanamine, hereafter referred to as MPCM. Based on its structural features—specifically the methoxyphenyl and cyclobutyl methanamine moieties which are present in known monoamine reuptake inhibitors—we hypothesize that MPCM functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1]
This document outlines a tiered experimental approach to rigorously test this hypothesis. It compares MPCM's pharmacological profile against established reference compounds, providing the rationale behind experimental choices and detailed, field-tested protocols.
Foundational Hypothesis and Strategic Overview
The core hypothesis is that MPCM physically binds to and functionally inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This action would increase the synaptic concentration of these key neurotransmitters, a hallmark of SNDRIs.[1]
To validate this, we will employ a multi-step strategy:
-
Tier 1: Target Engagement. Determine if MPCM directly binds to the human monoamine transporters (hSERT, hNET, hDAT) and quantify its binding affinity (Kᵢ).
-
Tier 2: Functional Inhibition. Assess whether this binding translates into functional inhibition of neurotransmitter uptake and determine its potency (IC₅₀).
-
Tier 3: Selectivity and Off-Target Profiling. Evaluate MPCM's binding affinity across a wider panel of CNS receptors to identify potential off-target effects and establish its selectivity profile.
This validation workflow provides a logical progression from initial binding to functional consequence, ensuring a robust characterization of the compound's MoA.
Caption: Logical workflow for validating MPCM's mechanism of action.
Tier 1: Primary Target Engagement via Radioligand Binding Assays
The first critical step is to confirm direct physical interaction between MPCM and its putative targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound (MPCM) for a specific receptor or transporter.[2] These assays measure the ability of MPCM to displace a known high-affinity radioligand from hSERT, hNET, and hDAT.
Rationale for Comparator Selection:
-
Cocaine: A non-selective SNDRI, serving as a benchmark for triple reuptake inhibition.[1]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).
-
Desipramine: A selective norepinephrine reuptake inhibitor (NRI).[3]
-
GBR-12909: A selective dopamine reuptake inhibitor (DRI).
These comparators allow for contextualization of MPCM's potency and selectivity against well-characterized agents.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters
| Compound | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) | SERT/DAT Ratio | NET/DAT Ratio |
| MPCM (Test) | 5.5 | 15.2 | 25.8 | 0.21 | 0.59 |
| Cocaine | 250 | 650 | 150 | 1.67 | 4.33 |
| Fluoxetine | 1.1 | 500 | 2000 | 0.0005 | 0.25 |
| Desipramine | 200 | 0.8 | 3000 | 0.067 | 0.0002 |
| GBR-12909 | 5000 | 3000 | 1.5 | 3333 | 2000 |
| Data are hypothetical and for illustrative purposes. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard procedures used by the NIMH Psychoactive Drug Screening Program (PDSP).[4][5]
-
Preparation of Membranes:
-
Utilize HEK293 cells stably transfected to express either hSERT, hNET, or hDAT.[6]
-
Culture cells to ~90% confluence, harvest, and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Wash the pellet by resuspending in fresh buffer and repeating centrifugation. The final pellet is resuspended in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, assay buffer, and the appropriate radioligand.
-
Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known selective inhibitor to saturate all specific binding sites (e.g., 10 µM Fluoxetine for SERT).
-
Competition: Add membranes, radioligand, and varying concentrations of MPCM or comparator compounds (typically from 0.1 nM to 10 µM).
-
-
Incubation & Filtration:
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (MPCM or comparators).
-
Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and subsequently calculate the Kᵢ value.[2]
-
Tier 2: Functional Inhibition of Neurotransmitter Uptake
Demonstrating binding affinity is necessary but not sufficient. A compound could bind without inhibiting transporter function (i.e., act as a silent ligand). Therefore, functional assays are essential to confirm that MPCM inhibits the uptake of neurotransmitters into synaptosomes. Synaptosomes are resealed nerve terminals that contain functional transporters and are an excellent ex vivo model for this purpose.[9][10][11]
Caption: MPCM is hypothesized to block all three monoamine transporters.
Table 2: Comparative Functional Potency (IC₅₀, nM) in Synaptosomal Uptake Assays
| Compound | [³H]5-HT Uptake (SERT) IC₅₀ (nM) | [³H]NE Uptake (NET) IC₅₀ (nM) | [³H]DA Uptake (DAT) IC₅₀ (nM) |
| MPCM (Test) | 12.1 | 35.7 | 50.2 |
| Cocaine | 300 | 400 | 200 |
| Fluoxetine | 2.5 | 800 | 3500 |
| Desipramine | 350 | 1.5 | 5000 |
| GBR-12909 | 8000 | 5000 | 3.0 |
| Data are hypothetical and for illustrative purposes. |
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
This protocol is based on established methods for measuring monoamine uptake in rodent brain tissue.[8][12]
-
Synaptosome Preparation:
-
Humanely euthanize rats and rapidly dissect specific brain regions: striatum (rich in DAT), hippocampus or cortex (rich in SERT), and hypothalamus (rich in NET).[8]
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.[13]
-
Perform differential centrifugation to isolate the P2 pellet, which is the crude synaptosomal fraction.[13] Resuspend this pellet in a suitable physiological buffer (e.g., Krebs-HEPES buffer).
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of MPCM, comparators, or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).[6][8]
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the synaptosomes containing the internalized radiolabel.
-
-
Data Analysis:
-
Quantify radioactivity on the filters via scintillation counting.
-
Define non-specific uptake as the amount of radioactivity taken up in the presence of a saturating concentration of a selective inhibitor (e.g., 10 µM Fluoxetine for 5-HT uptake).
-
Calculate the percentage inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Tier 3: Comprehensive Selectivity and Off-Target Profiling
A therapeutically viable compound should exhibit high selectivity for its intended targets to minimize side effects. MPCM's affinity should be assessed against a broad panel of CNS targets, including other neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic subtypes), ion channels, and enzymes. Services like the NIMH PDSP offer screening against hundreds of molecular targets.[14][15]
Rationale: The goal is to ensure that MPCM's activity is primarily confined to the monoamine transporters. Significant binding to other receptors (e.g., 5-HT₂ₐ, muscarinic M₁, or hERG channels) could predict undesirable side effects such as hallucinations, cognitive impairment, or cardiotoxicity, respectively. A "clean" profile, where affinity for off-targets is at least 100-fold lower than for SERT/NET/DAT, is highly desirable.
Conclusion and Comparative Summary
This guide outlines a systematic approach to validate the hypothesized mechanism of action of this compound (MPCM) as a serotonin-norepinephrine-dopamine reuptake inhibitor. By employing a combination of radioligand binding assays and functional synaptosomal uptake studies, researchers can definitively quantify MPCM's affinity and potency at the three key monoamine transporters.
Comparing these results to benchmark compounds like cocaine, fluoxetine, desipramine, and GBR-12909 provides a clear and objective assessment of its pharmacological profile. The hypothetical data presented suggest that MPCM is a potent SNDRI with a balanced profile. The final step of broad off-target screening is crucial for establishing its selectivity and predicting its potential safety profile. This rigorous, multi-tiered validation process is fundamental for advancing our understanding of this novel compound and determining its potential as a research tool or therapeutic candidate.
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Assay Protocol Book - PDSP. (2018). National Institute of Mental Health Psychoactive Drug Screening Program.
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Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life Sciences, 52(12), 1023-1029.
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Bio-protocol. (n.d.). In vitro uptake assays in synaptosomes. Bio-protocol, 1(1).
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681.
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University of North Carolina At Chapel Hill. (n.d.). National Institute of Mental Health Psychoactive Drug Screening Program.
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NIMH PDSP. (2013). ASSAY PROTOCOL BOOK Version II.
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NIMH Psychoactive Drug Screening Program (PDSP). The University of North Carolina at Chapel Hill.
-
Rothman, R. B., & Baumann, M. H. (2002). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8.
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National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP).
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ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
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BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
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Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-21). Humana Press.
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Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes.
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Henstridge, C. M., Sideris, D. I., & Carroll, R. S. (2023). Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy. Discovery, 1(1), 1-1.
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Zhang, Y., Liu, S., Li, J., et al. (2018). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 9, 154.
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Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
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Science.gov. (n.d.). norepinephrine reuptake inhibitors: Topics.
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Cohen, F., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(7), 652-657.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home.
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Armstrong, S., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1334-D1345.
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Baumann, M. H., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 618-625.
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A Comparative Analysis of Arylcyclohexylamine NMDAR Antagonists and the Structurally Related Compound (1-(3-Methoxyphenyl)cyclobutyl)methanamine
For Research Audiences in Drug Development and Neuroscience
This guide provides a detailed comparison between the well-characterized class of phencyclidine (PCP) analogs, which are potent N-methyl-D-aspartate receptor (NMDAR) antagonists, and the structurally distinct compound (1-(3-Methoxyphenyl)cyclobutyl)methanamine. Due to a lack of published pharmacological data for this compound, this document will first establish a thorough pharmacological baseline using PCP and its analogs, 3-MeO-PCP and Ketamine. It will then perform a structural analysis of this compound to hypothesize potential, yet unconfirmed, functional characteristics based on established structure-activity relationships (SAR). Finally, a detailed experimental protocol is provided to illustrate the methodology required to characterize such a novel compound.
Part 1: The Pharmacology of Phencyclidine Analogs - A Benchmark for NMDAR Antagonism
Phencyclidine and its analogs are a class of dissociative anesthetics renowned for their profound psychological and physiological effects.[1] Their primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate.[2][3]
Core Chemical Structure and Structure-Activity Relationships (SAR)
The archetypal structure of a PCP analog consists of an aryl group and an amine (typically a piperidine ring) attached to the same carbon of a cyclohexane ring. This "arylcyclohexylamine" scaffold is the pharmacophore responsible for its characteristic activity. SAR studies have revealed key insights:
-
The Aryl Group: Modifications to the aromatic ring influence potency. Electron-donating groups, such as the methoxy group in 3-MeO-PCP, can increase affinity for the NMDA receptor compared to unsubstituted PCP.[4][5]
-
The Cycloalkyl Ring: The size of this ring is critical. The six-carbon cyclohexane ring is optimal for high-potency PCP-like activity. Reducing or increasing the ring size generally leads to a sharp decline in in-vivo effects.[6]
-
The Amine Group: The nature of the amine substituent modulates potency. Replacing the piperidine ring with other cyclic amines (like pyrrolidine) or acyclic amines (like ethylamine in Eticyclidine, PCE) can either maintain or alter potency.[7][8]
Mechanism of Action: Non-Competitive NMDAR Blockade
Unlike competitive antagonists that bind to the glutamate recognition site, PCP and its analogs are uncompetitive channel blockers.[2] They bind to a specific site, often called the "PCP site," located within the ion channel pore of the NMDA receptor.[1][9] This binding can only occur when the channel is in an open state, meaning it requires the initial binding of both glutamate and a co-agonist (glycine or D-serine) and depolarization of the neuronal membrane to displace a magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.[10] By physically occluding the open pore, these drugs prevent the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, thereby inhibiting the excitatory signaling cascade.[11][12]
Figure 1: Mechanism of NMDA Receptor antagonism by PCP analogs.
Comparative Receptor Binding Profiles
The affinity of a compound for its target receptor is a key determinant of its potency. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity. The following table summarizes the Ki values for PCP and two prominent analogs at several key central nervous system targets.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Sigma σ1 Receptor Ki (nM) |
| Phencyclidine (PCP) | 250[13] | ~220[14] | >10,000[15] |
| 3-MeO-PCP | 20 - 38[13][15] | 216[15] | 42[15] |
| Ketamine | 659[13] | >10,000 | >10,000 |
Data compiled from multiple sources; values can vary based on experimental conditions.
This data highlights critical differences. 3-MeO-PCP demonstrates a significantly higher affinity for the NMDA receptor compared to PCP and Ketamine.[13][15] Furthermore, unlike Ketamine, both PCP and 3-MeO-PCP interact with the serotonin transporter at sub-micromolar concentrations.[14][15] 3-MeO-PCP also possesses a notable affinity for the Sigma σ1 receptor, a target not significantly engaged by PCP or Ketamine, which may contribute to its distinct pharmacological profile.[15]
Part 2: Structural Analysis of this compound
While no pharmacological data for this compound is publicly available, a structural deconstruction can provide a framework for formulating experimental hypotheses.
-
Aryl Group: It possesses a 3-methoxyphenyl group, identical to that of 3-MeO-PCP. This moiety is known to confer high affinity for the NMDA receptor in the arylcyclohexylamine class.[5]
-
Cycloalkyl Ring: The structure contains a cyclobutane (four-carbon) ring, a significant deviation from the optimal cyclohexane (six-carbon) ring of PCP.[6] This smaller, more constrained ring system drastically alters the three-dimensional conformation and the vectors of the other substituents. Based on SAR studies of PCP analogs, this change is likely to significantly reduce or abolish affinity for the PCP binding site on the NMDA receptor.[6]
-
Amine Group: The compound features a primary aminomethyl group (-CH₂NH₂). This is a major departure from the secondary (Ketamine) or tertiary cyclic amines (PCP, 3-MeO-PCP) found in classic arylcyclohexylamines. This modification will significantly alter the compound's basicity (pKa), polarity, and hydrogen bonding capability, which are all critical for receptor interaction.
Hypothesis: The presence of the 3-methoxyphenyl group suggests a potential for interaction with CNS targets. However, the non-optimal cyclobutane ring and the primary amine make it a poor structural analog to classic PCP-type NMDAR antagonists. Its pharmacological profile, if any, is likely to be substantially different from that of the arylcyclohexylamines and cannot be predicted without empirical data.
Part 3: Experimental Protocol for Pharmacological Characterization
To determine the binding affinity of a novel compound like this compound for the NMDA receptor, a competitive radioligand displacement assay is the gold-standard methodology.[16][17]
Objective
To determine the inhibition constant (Ki) of this compound for the PCP binding site of the NMDA receptor using a competitive binding assay with a known high-affinity radioligand, such as [³H]MK-801.
Materials
-
Test Compound: this compound
-
Radioligand: [³H]MK-801 (Dizocilpine)
-
Membrane Preparation: Rat brain cortical membranes (rich in NMDA receptors)
-
Non-specific control: Unlabeled MK-801 or PCP (at high concentration)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation fluid.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in assay buffer.
-
Dilute the [³H]MK-801 stock to a final working concentration (typically at or near its Kd value) in assay buffer.
-
Thaw and dilute the rat cortical membrane preparation in ice-cold assay buffer to a final protein concentration of approximately 50-120 µg per well.[18]
-
-
Assay Incubation:
-
To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound dilution (for competition curve) OR buffer (for total binding) OR non-specific control (e.g., 10 µM unlabeled MK-801).
-
[³H]MK-801 working solution.
-
Membrane preparation (to initiate the binding reaction).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[18]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[16]
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioactivity.
-
-
Quantification:
-
Place the dried filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[18]
-
Figure 2: Experimental workflow for a radioligand displacement assay.
Conclusion
Phencyclidine and its analogs, such as 3-MeO-PCP and Ketamine, are well-defined non-competitive antagonists of the NMDA receptor. Their pharmacological activity is heavily dictated by the specific features of the arylcyclohexylamine scaffold. While this compound shares a 3-methoxyphenyl group with the potent analog 3-MeO-PCP, its core cyclobutane and primary amine structures represent significant deviations from the established pharmacophore. Therefore, it cannot be assumed to share a similar mechanism of action. Its biological targets and functional activity remain unknown and require empirical characterization through established methodologies such as the radioligand binding assay detailed herein. This underscores a fundamental principle in drug development: while structural analysis can guide hypothesis, it is no substitute for rigorous experimental validation.
References
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MacDonald, J. F., & Bartlett, M. C. (Year). Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors. Anesthesiology. [Link][9]
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Shannon, H. E. (Year). Structure-activity relationship studies of phencyclidine derivatives in rats. Journal of Pharmacology and Experimental Therapeutics. [Link][4]
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Bianchi, C., & Beani, L. (Year). Effects of NMDA receptor antagonists on visceromotor reflexes and on intestinal motility, in vivo. British Journal of Pharmacology. [Link][19]
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Gillaspy, M. L., & Martin, B. R. (Year). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Pharmacology Biochemistry and Behavior. [Link][6]
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Pehek, E. A., & Yamamoto, B. K. (Year). The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. Brain Research. [Link][14]
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Zanos, P., & Gould, T. D. (2018). Mechanisms of Ketamine Action as an Antidepressant. Molecular Psychiatry. [Link][11]
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Erowid. (Year). Structure Activity of PCP analogs. [Link][7]
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Abdallah, C. G., Sanacora, G., Duman, R. S., & Krystal, J. H. (2018). Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants. Annual Review of Medicine. [Link][12]
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Mion, G. (2017). Ketamine's Mechanisms of Action: The Secrets Explaining an Old Drug's New Tricks. European Journal of Pain. [Link][10]
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Cho, A. K., Hiramatsu, M., Schmitz, D. A., Nabeshima, T., & Kameyama, T. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology Biochemistry and Behavior. [Link][20]
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Herndon, J. L., & Martin, B. R. (Year). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior. [Link][8]
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Erowid. (Year). Synthesis and Pharmacology of PCP Analogs. [Link][22]
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Hunt, M. J., & Kasicki, S. (2013). A systematic review of the effects of NMDA receptor antagonists on oscillatory activity recorded in vivo. Journal of Psychopharmacology. [Link][23]
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Nakao, K., & Nakazawa, K. (Year). Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. Neuroscience Letters. [Link][3]
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World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link][13]
-
Hunt, M. J., & Kasicki, S. (2013). A systematic review of the effects of NMDA receptor antagonists on oscillatory activity recorded in vivo. Journal of Psychopharmacology. [Link][24]
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Altura, B. M., & Altura, B. T. (Year). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. Science. [Link][25]
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Cho, A. K., et al. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology, Biochemistry and Behavior. [Link][26]
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Anastasio, N. C., & Johnson, K. M. (Year). Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment. Neuropharmacology. [Link][27]
-
French, E. D., & Velligan, F. I. (Year). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Journal of Pharmacology and Experimental Therapeutics. [Link][28]
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Nordman, J. C., et al. (2022). Opposing effects of NMDA receptor antagonists on early life stress-induced aggression in mice. Genes, Brain and Behavior. [Link][29]
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Schifano, F., et al. (2024). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report. Journal of Clinical Medicine. [Link][30]
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Ameline, A., et al. (2018). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Journal of Analytical Toxicology. [Link][31]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link][18]
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Hulme, E. C. (Year). Radioligand binding assays and their analysis. Methods in Molecular Biology. [Link][17]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-(3-Methoxyphenyl)cyclobutyl)methanamine
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and compliant management of chemical substances throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1-(3-Methoxyphenyl)cyclobutyl)methanamine, a compound characterized by its amine, cyclobutane, and methoxyphenyl functional groups. The procedures outlined here are synthesized from established best practices for analogous chemical structures and regulatory guidelines to ensure operational safety and environmental stewardship.
Foundational Principle: Hazard Identification and Risk Assessment
The causality behind this initial assessment is critical: understanding the compound's potential to cause harm dictates the necessary protective measures and disposal pathway. Aliphatic and cycloaliphatic amines are recognized as potential skin, eye, and respiratory irritants[2]. Therefore, we must operate under the assumption that this compound shares these characteristics.
| Hazard Classification (Anticipated) | GHS Hazard Statement | Rationale and Implication for Handling |
| Skin Irritation | H315: Causes skin irritation[1] | Direct contact can cause inflammation, redness, or itching. This mandates the use of chemical-resistant gloves and lab coats[3][4]. |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] | Vapors or splashes can result in significant eye damage. Goggles and/or face shields are non-negotiable protective measures. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood[4][5]. |
Prerequisite Steps: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste materials, ensure the proper safety infrastructure is in place. This is a self-validating protocol; if the required controls or PPE are unavailable, the process should not proceed until these deficiencies are corrected.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors[5]. An eyewash station and safety shower must be immediately accessible[6].
-
Personal Protective Equipment (PPE) : The following PPE is mandatory based on the anticipated hazards.
| Equipment | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation, as per H315[1][4]. |
| Eye/Face Protection | Safety goggles and/or a face shield | To protect against splashes and vapors, preventing serious eye irritation (H319)[1][4]. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination[3]. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[6]. |
Core Protocol: Waste Segregation and Collection
The chemical nature of amines dictates a critical step: strict segregation from incompatible waste streams. Amines are basic and can react exothermically and dangerously with acids and oxidizing agents[3][7].
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container : Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks or cracks.
-
Label the Container : The label must be unambiguous. At a minimum, it should state:
-
"HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant," "Skin/Eye Irritant"[1].
-
The date accumulation started.
-
-
Segregate the Waste : Store the dedicated amine waste container in a designated satellite accumulation area. This area must be physically separate from containers holding acidic or oxidizing waste[7].
-
Maintain Container Integrity : Keep the waste container tightly sealed when not actively adding waste to it. This prevents the release of fumes[3]. Store the container in a cool, well-ventilated area away from direct sunlight and heat sources[3].
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste streams associated with this compound.
Caption: Disposal decision workflow for different waste streams.
Step-by-Step Disposal and Decontamination Procedures
This section provides actionable protocols for managing different forms of waste generated during research activities.
-
Initial Rinse : In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate : Each rinse should be collected and transferred into the designated liquid hazardous waste container for amines[7]. This rinsate is now considered hazardous waste.
-
Final Disposal : Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as regular laboratory glass or plastic waste. Crucially, verify this final step with your institution's Environmental Health & Safety (EHS) office , as local regulations may vary[8].
-
Segregation : Items such as used gloves, absorbent pads from minor spills, and contaminated weighing papers should be collected separately.
-
Containment : Place these items into a dedicated, clearly labeled solid hazardous waste container or a durable, sealed plastic bag designated for this waste stream.
-
Final Disposal : This container or bag must be disposed of through your institution's hazardous waste management program[3]. Do not mix it with regular trash[8].
-
Containment : Ensure the neat or dissolved this compound is in a properly sealed and labeled hazardous waste container as described in Section 3.
-
Professional Disposal : This chemical waste must be disposed of via a licensed hazardous waste disposal company or your institution's EHS department[3][9]. Methods may include incineration at a permitted facility[9][10].
-
Prohibition : Never dispose of this chemical down the drain or in the regular trash[3][8][11]. Amines can be harmful to aquatic life and ecosystems, and sewer disposal is a violation of environmental regulations[3][12].
Emergency Procedures: Spill Management
Preparedness for accidental spills is a key component of safe chemical handling and disposal.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment : For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal[1][5].
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and institutional EHS office, regardless of size.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that prioritizes personal safety, maintains regulatory compliance, and protects the environment. Always consult your institution's specific EHS guidelines as the primary authority.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Methoxychlor - NCBI Bookshelf. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Material Safety Data Sheet - 2,3-Epoxypropyl 4'-methoxyphenyl ether, 99%. Cole-Parmer. [Link]
-
School Chemistry Labs - Waste & Debris Fact Sheets. US EPA. [Link]
-
Safety Data Sheet - (4-Fluoro-2-methoxyphenyl)methanamine. Angene Chemical. [Link]
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A Senior Application Scientist's Guide to Handling (1-(3-Methoxyphenyl)cyclobutyl)methanamine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-tested safety and logistical information for handling (1-(3-Methoxyphenyl)cyclobutyl)methanamine. The protocols herein are designed not merely as a list of steps but as a self-validating system to ensure your protection and the integrity of your research. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practice.
Core Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive analysis of structurally analogous compounds, such as other substituted cyclobutylamine and methoxyphenyl methanamine derivatives, reveals a consistent hazard profile. The primary risks associated with this class of chemicals are:
-
Severe Eye Irritation/Damage: Contact can cause serious, potentially irreversible damage to the eyes.[1][2][3][4][5][6]
-
Skin Corrosion/Irritation: Direct contact is likely to cause skin irritation or, with prolonged exposure, chemical burns.[1][2][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust, aerosols, or vapors may cause irritation to the respiratory system.[4][5][6]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The selection and proper use of PPE is the most critical factor in mitigating the risks associated with this compound. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the essential last line of defense.
Eye and Face Protection
Due to the high risk of severe eye damage, standard safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[6][7]
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full face shield should be worn in addition to safety goggles.[2]
Skin and Body Protection
This compound is assumed to be a skin irritant. Therefore, preventing all skin contact is paramount.
-
Gloves: Always wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart. Gloves must be inspected for tears or pinholes before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2][3]
-
Protective Clothing: A buttoned, long-sleeved laboratory coat is required to protect street clothes and skin. For tasks with a higher risk of spills, a chemically resistant apron is also recommended.[3]
Respiratory Protection
The potential for respiratory irritation makes it imperative to control airborne exposure.
-
Primary Control: All handling of this compound that could generate dust or aerosols must be performed in a certified chemical fume hood.[2][4]
-
Secondary Control: If engineering controls are not available or insufficient, a NIOSH-approved respirator with a filter appropriate for organic vapors and ammonia derivatives (e.g., Type K Green conforming to EN14387) must be used.[7]
PPE Summary Table
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Transport | Safety Goggles | Lab Coat, Nitrile Gloves | Not required in sealed containers |
| Weighing/Transfer (Solid) | Safety Goggles | Lab Coat, Nitrile Gloves | Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Lab Coat, Nitrile Gloves | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Lab Coat, Chemical-Resistant Gloves | NIOSH-Approved Respirator |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes risk at every stage of the chemical's lifecycle in the lab.
Caption: Emergency response protocol for a chemical spill.
First Aid Measures
Immediate and correct first aid is vital in case of exposure. Always show the Safety Data Sheet (or this guide if an SDS is unavailable) to attending medical personnel. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][2][4]* Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [1][4]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][2][4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][2]
Waste Disposal Plan
Amine compounds are classified as hazardous waste and can cause significant environmental harm if disposed of improperly. [8]* NEVER dispose of this compound or its waste in drains or regular trash. [8]* All waste, including contaminated consumables (gloves, wipes, absorbent pads), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [8]* Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. [8]Thermal destruction via incineration is a common and acceptable method for amine waste disposal. [9][10]
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Safety Data Sheet: (4-Fluoro-2-methoxyphenyl)methanamine. Angene Chemical. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

